AC 187
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AC-187: An Amylin Receptor Antagonist with Neuroprotective and Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
AC-187 is a potent and selective peptide antagonist of the amylin receptor, demonstrating significant effects on both central nervous system and metabolic pathways. This technical guide provides an in-depth overview of the mechanism of action of AC-187, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the involved signaling pathways.
Core Mechanism: Amylin Receptor Antagonism
AC-187 exerts its biological effects by competitively binding to and blocking the amylin receptor. This receptor, a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), is the primary target for the pancreatic hormone amylin. By antagonizing this receptor, AC-187 effectively inhibits the downstream signaling cascades normally initiated by endogenous amylin.
Binding Affinity and Selectivity
AC-187 exhibits high affinity for the amylin receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM and a dissociation constant (Ki) of 0.275 nM[1][2]. Its selectivity for the amylin receptor is notably higher than for related receptors, such as the calcitonin and calcitonin gene-related peptide (CGRP) receptors, making it a valuable tool for specifically probing amylin-mediated pathways[1][2].
Table 1: Receptor Binding Profile of AC-187
| Receptor | Parameter | Value | Reference |
| Amylin Receptor | IC50 | 0.48 nM | [1][2] |
| Amylin Receptor | Ki | 0.275 nM | [1][2] |
| Calcitonin Receptor | Selectivity vs. Amylin | 38-fold lower affinity | [3] |
| CGRP Receptor | Selectivity vs. Amylin | 400-fold lower affinity | [3] |
Neuroprotective Effects: Counteracting Amyloid-β Toxicity
A significant area of investigation for AC-187 is its neuroprotective role, particularly in the context of Alzheimer's disease pathology. Studies have shown that AC-187 can block the neurotoxic effects of amyloid-β (Aβ), a peptide central to the formation of amyloid plaques in the brain.
Attenuation of Aβ-Induced Apoptosis
In vitro studies using primary cultures of rat cholinergic basal forebrain neurons have demonstrated that pre-treatment with AC-187 significantly improves neuronal survival in the presence of Aβ₁₋₄₂[4][5]. The protective mechanism involves the attenuation of apoptotic pathways, specifically by inhibiting the activation of both initiator (caspase-8 and -9) and effector (caspase-3) caspases that are typically induced by Aβ[4][5].
Table 2: Neuroprotective Effects of AC-187 against Aβ₁₋₄₂ Toxicity
| Experimental Assay | Endpoint Measured | Effect of AC-187 | Reference |
| MTT Assay | Cell Viability | Increased neuronal survival | [4][5] |
| Live-Dead Cell Assay | Cell Viability | Increased neuronal survival | [4][5] |
| Hoechst Staining | Apoptosis | Reduced number of apoptotic nuclei | [4][5] |
| Phosphatidylserine Staining | Apoptosis | Reduced externalization of phosphatidylserine | [4][5] |
| Caspase Activity Assays | Apoptosis Pathway | Attenuated activation of caspase-3, -8, and -9 | [4][5] |
Signaling Pathway Diagram
Caption: AC-187 blocks Aβ-induced apoptosis by antagonizing the amylin receptor.
Metabolic Regulation
AC-187 has been shown to influence several metabolic processes by antagonizing the effects of endogenous amylin, which is co-secreted with insulin from pancreatic β-cells.
Glucagon Secretion and Gastric Emptying
In animal models, administration of AC-187 leads to an increase in glucagon concentration and an acceleration of gastric emptying[1][2]. These effects are consistent with the known actions of amylin, which include the suppression of glucagon secretion and the slowing of gastric emptying.
Table 3: Metabolic Effects of AC-187 in Rats
| Parameter | Effect of AC-187 | Reference |
| Glucagon Concentration | Increased | [1][2] |
| Gastric Emptying | Accelerated | [1][2] |
| Food Intake | Increased | [6] |
Experimental Workflow Diagram
References
- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 4. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AC 187: A Selective Amylin Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2][3] Structurally, it is a derivative of salmon calcitonin (sCT), specifically the N-acetylated C-terminal fragment of sCT(8-32) with key amino acid substitutions.[1] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its role in the context of amylin signaling.
Introduction to this compound and Amylin Signaling
Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient stimuli. It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[4][5] The physiological effects of amylin are mediated through a complex G protein-coupled receptor (GPCR) system. The amylin receptor is a heterodimer, consisting of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), which dictate ligand specificity and signaling properties.[4][6][7]
This compound acts as a competitive antagonist at these amylin receptors, effectively blocking the downstream signaling cascades initiated by amylin.[1] Its selectivity for amylin receptors over related calcitonin and calcitonin gene-related peptide (CGRP) receptors makes it a valuable tool for elucidating the physiological roles of endogenous amylin and for investigating the therapeutic potential of amylin antagonism.[3][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [3][8][9][10] |
| Kᵢ | 0.275 nM | Amylin Receptor | [3] |
| Kᵢ | 79 pM | Rat Nucleus Accumbens Membranes | [2][11] |
| pKB (AMY1A) | 8.02 | Human Amylin Receptor Subtype 1A | [1] |
| pKB (AMY3A) | 7.68 | Human Amylin Receptor Subtype 3A | [1] |
Table 2: Selectivity of this compound for Amylin Receptors
| Receptor | Selectivity Fold (over Amylin Receptor) | Reference |
| Calcitonin Receptor | 38-fold | [8][9][10][12] |
| CGRP Receptor | 400-fold | [8][9][10][12] |
Table 3: In Vivo Effects of this compound
| Effect | Species | Dose/Administration | Outcome | Reference |
| Increased Food Intake | Rat | 60-2,000 pmol/kg/min (IV infusion) | Stimulation of food intake | [1] |
| Increased Food Intake | Rat | 30 µg (infusion into area postrema) | Increase in feeding | [13] |
| Increased Food Intake | Zucker fa/fa Rat | 10 µg/kg/h (chronic IP infusion) | Significant increase in dark phase and total food intake | [14] |
| Accelerated Gastric Emptying | Rat | 30 mg/mL | Acceleration of liquid gastric emptying | [3][15] |
| Increased Glucagon Secretion | Rat | 30 mg/mL | Increase in glucagon concentration | [3][15] |
| Antagonism of Amylin-induced Hyperlactemia | Rat | Infusion (dose not specified) | Inhibition of lactate increment by >90% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the amylin receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human amylin receptor (e.g., HEK293 cells co-transfected with CTR and a RAMP). Rat nucleus accumbens membranes can also be used for high-affinity amylin binding sites.[2][11]
-
Radioligand: [¹²⁵I]-labeled amylin.
-
Competitor: this compound (and unlabeled amylin for control).
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled amylin in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A constant concentration of [¹²⁵I]-amylin.
-
Varying concentrations of this compound or unlabeled amylin.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (this compound or unlabeled amylin).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: cAMP Measurement
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit amylin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the amylin receptor.
Materials:
-
Cell Line: A cell line stably expressing the human amylin receptor (e.g., HEK293 cells with CTR and RAMP).
-
Agonist: Amylin.
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Stimulation Buffer: e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the cell culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration for cAMP production) to the wells and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of amylin-stimulated cAMP production.
-
Calculate the antagonist affinity constant (pA₂) using a Schild plot analysis if a full concentration-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.
-
In Vivo Food Intake Study
This protocol outlines a method to evaluate the effect of this compound on food intake in rats.
Materials:
-
Animals: Male Sprague-Dawley or Zucker fa/fa rats.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Administration Equipment: Infusion pumps and catheters for intravenous (IV) or intraperitoneal (IP) administration, or stereotaxic equipment for central administration (e.g., into the area postrema).
-
Metabolic Cages: To monitor food intake accurately.
Procedure:
-
Animal Acclimation: Acclimate the rats to the metabolic cages and handling procedures for several days before the experiment.
-
Catheter Implantation (for infusion studies): Surgically implant catheters for IV, IP, or central administration and allow the animals to recover.
-
Experimental Design:
-
Divide the animals into groups (e.g., vehicle control, different doses of this compound).
-
For acute studies, administer a single dose of this compound or vehicle.
-
For chronic studies, infuse this compound or vehicle continuously over several days.[14]
-
-
Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) after compound administration.
-
Data Analysis:
-
Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
In Vivo Gastric Emptying Study
This protocol describes a method to assess the effect of this compound on gastric emptying in rats.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound.
-
Test Meal: A non-absorbable marker mixed with a liquid or solid meal (e.g., phenol red in methylcellulose or radiolabeled meal).
-
Administration Equipment: Gavage needles for oral administration of the test meal, and equipment for IV or IP administration of the test compound.
Procedure:
-
Fasting: Fast the rats overnight but allow free access to water.
-
Compound Administration: Administer this compound or vehicle at a specified time before the test meal.
-
Test Meal Administration: Administer a defined volume of the test meal via oral gavage.
-
Gastric Emptying Measurement:
-
At a predetermined time after the test meal administration, euthanize the animals.
-
Clamp the pylorus and cardia to prevent leakage of stomach contents.
-
Surgically remove the stomach.
-
Measure the amount of marker remaining in the stomach (e.g., by spectrophotometry for phenol red or gamma counting for a radiolabeled marker).
-
-
Data Analysis:
-
Calculate the percentage of gastric emptying for each animal using the formula: Gastric Emptying (%) = (1 - (Amount of marker in stomach / Amount of marker in test meal)) x 100.
-
Compare the gastric emptying rates between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its mechanism of action.
Caption: Amylin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound as a selective amylin antagonist.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the amylin receptor. Its ability to competitively block the actions of amylin has made it an indispensable tool for investigating the physiological and pathophysiological roles of this important metabolic hormone. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of metabolism, endocrinology, and neuroscience. Further research utilizing this compound and similar compounds will continue to enhance our understanding of amylin receptor signaling and its potential as a therapeutic target.
References
- 1. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amylin Receptor Subunit Interactions and Their Role in Metabolic Regulation | by Harry Blackwood | Medium [medium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mesoscale.com [mesoscale.com]
- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AC 187: A Comprehensive Technical Guide to a Potent Amylin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a synthetic peptide that acts as a potent and selective antagonist of the amylin receptor. With a 25-amino acid sequence, it has become a valuable tool in neuroscience and metabolic research for investigating the physiological roles of amylin. This document provides a detailed overview of the structure, chemical properties, and biological activity of this compound, including summaries of key experimental data and methodologies.
Chemical Structure and Properties
This compound is a meticulously designed peptide with a well-defined primary structure and specific terminal modifications that contribute to its stability and biological activity.
Primary Structure
The amino acid sequence of this compound is composed of 25 residues. The N-terminus is acetylated (Ac), and the C-terminus is amidated (-NH2), modifications that enhance its resistance to enzymatic degradation.
Sequence: Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C127H205N37O40 | [1] |
| Molecular Weight | 2890.25 g/mol | [1] |
| CAS Number | 151804-77-2 | [1] |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | ≥95% | [1] |
| Solubility | Soluble in water to 1 mg/ml | [1] |
Synthesis and Purification
The synthesis of this compound is achieved through a well-established chemical process known as solid-phase peptide synthesis (SPPS), followed by purification to ensure high purity for research applications.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method facilitates the removal of excess reagents and byproducts by simple filtration.
Experimental Protocol: Representative Fmoc-Based SPPS of this compound
-
Resin Selection and Swelling: A Rink amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed by treatment with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA) and coupled to the deprotected resin.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence, following the C-terminus to N-terminus direction. Side-chain protecting groups (e.g., tBu for Tyr, Ser, Thr, Glu; Boc for Lys, His; Pbf for Arg) are used to prevent side reactions.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers like triisopropylsilane (TIS) and water to capture reactive cations.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove scavengers and dissolved protecting group fragments.
-
Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a dry powder.
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Purification and Characterization
The crude synthetic peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques.
Experimental Protocol: Purification and Characterization
-
Purification: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent and purified on a preparative RP-HPLC system using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed for elution. Fractions are collected and analyzed by analytical HPLC.
-
Characterization: The purified fractions are pooled, and the molecular weight of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The purity is assessed by analytical RP-HPLC.
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Amylin Receptor Antagonism
This compound competitively inhibits the binding of amylin to its receptor, thereby blocking the downstream signaling pathways activated by amylin. This antagonism has been demonstrated in various in vitro and in vivo models.
Key Biological Activity Data:
| Parameter | Value | Receptor | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [2] |
| Selectivity vs. Calcitonin Receptor | 38-fold | Calcitonin Receptor | [2] |
| Selectivity vs. CGRP Receptor | 400-fold | CGRP Receptor | [2] |
Experimental Protocol: In Vitro Receptor Binding Assay (Representative)
The inhibitory potency (IC50) of this compound can be determined using a competitive radioligand binding assay.
-
Cell Culture: Cells expressing the amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP1) are cultured to an appropriate density.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Workflow for a Competitive Radioligand Binding Assay.
Signaling Pathway
Amylin binding to its G protein-coupled receptor (GPCR) typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.
Amylin Signaling Pathway and the Antagonistic Action of this compound.
Structural Analysis
The three-dimensional structure of this compound in solution or bound to its receptor is not fully elucidated in publicly available literature. However, techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for investigating the secondary and tertiary structure of peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of this compound in different solvent conditions. This information is valuable for understanding its conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed information about the through-bond and through-space proximities of protons in the peptide, respectively. This data can be used to calculate a high-resolution three-dimensional structure of this compound in solution.
Applications in Research
This compound is a critical tool for elucidating the diverse physiological and pathophysiological roles of amylin. Its applications include:
-
Metabolic Studies: Investigating the role of endogenous amylin in glucose homeostasis, gastric emptying, and food intake.
-
Neuroscience: Exploring the involvement of amylin signaling in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to block amyloid-β induced neurotoxicity.[3]
-
Drug Development: Serving as a reference compound for the development of new amylin receptor antagonists or agonists with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a well-characterized and highly selective amylin receptor antagonist that has significantly contributed to our understanding of amylin biology. Its defined chemical structure, established synthesis and purification protocols, and potent biological activity make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed information provided in this guide serves as a comprehensive resource for professionals working with this important research peptide.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Molecular interaction of an antagonistic amylin analog with the extracellular domain of receptor activity-modifying protein 2 assessed by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of AC 187
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AC 187 is a potent and selective peptide-based antagonist of the amylin receptor, first reported in 1994 by researchers at Amylin Pharmaceuticals. It was identified as a valuable tool for investigating the physiological roles of endogenous amylin. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data.
Discovery and Rationale
The discovery of this compound stemmed from the need for a selective antagonist to probe the then-emerging physiological functions of amylin, a pancreatic β-cell hormone co-secreted with insulin. Early research suggested amylin's involvement in metabolic regulation. To elucidate its specific actions, a potent and selective antagonist was crucial.
This compound was developed through the systematic modification of the salmon calcitonin (sCT) peptide sequence. It is a 25-amino acid peptide with the following sequence: Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 . The key modifications from native peptide sequences include N-terminal acetylation and C-terminal amidation, which enhance stability and mimic the native protein structure.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 0.48 nM | Amylin Receptor | Radioligand Binding Assay | [1][2][3] |
| Ki | 79 pM | Amylin Receptor | Radioligand Binding Assay | [1][2][3] |
| Selectivity | 38-fold vs. Calcitonin Receptor | Radioligand Binding Assay | [1][2][3] | |
| Selectivity | 400-fold vs. CGRP Receptor | Radioligand Binding Assay | [1][2][3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 8 hours.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin multiple times with NMP and dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Activation: Activate the incoming Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin thoroughly with NMP and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
3. N-Terminal Acetylation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, treat the resin-bound peptide with a solution of 10% acetic anhydride in DMF for 20 minutes to acetylate the N-terminus.
4. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, thioanisole) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide.
Radioligand Binding Assay for Amylin Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the amylin receptor.
1. Membrane Preparation:
-
Prepare membrane homogenates from a cell line or tissue known to express the amylin receptor (e.g., rat nucleus accumbens).
2. Assay Conditions:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) and varying concentrations of this compound.
-
The incubation is typically carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Glucose Clamp in Rats
This protocol describes the hyperinsulinemic-euglycemic clamp technique used to assess the effect of this compound on glucose metabolism in vivo.
1. Animal Preparation:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats.
-
Allow the animals to recover from surgery.
2. Experimental Setup:
-
On the day of the experiment, infuse insulin at a constant rate through the jugular vein catheter to create a state of hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose solution to maintain the blood glucose level at a constant, euglycemic state.
3. This compound Administration:
-
In the experimental group, administer this compound (e.g., via intravenous infusion) prior to and/or during the glucose clamp.
4. Blood Sampling and Analysis:
-
Collect blood samples from the carotid artery at regular intervals to monitor blood glucose levels.
-
Adjust the glucose infusion rate based on the blood glucose readings to maintain euglycemia.
-
Analyze plasma samples for lactate and insulin concentrations.
5. Data Analysis:
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Compare the glucose infusion rates and plasma lactate levels between the control group (no this compound) and the this compound-treated group to determine the effect of amylin receptor antagonism on glucose metabolism.
Signaling Pathways and Experimental Workflows
This compound Synthesis and Purification Workflow
References
biological functions of the amylin receptor
An In-depth Technical Guide to the Biological Functions of the Amylin Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amylin receptor (AMYR) system is a critical regulator of metabolic homeostasis and a key therapeutic target for diabetes, obesity, and potentially neurodegenerative disorders. Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, exerts its effects by binding to a unique heterodimeric G protein-coupled receptor (GPCR).[1][2][3] This receptor is not a single molecular entity but a complex formed by the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[2][4][5] This interaction is essential for conferring high affinity for amylin and dictates the pharmacological and signaling specificity of the receptor subtypes.[1][6] The primary physiological actions mediated by AMYR activation include promoting satiety, slowing gastric emptying, and suppressing post-prandial glucagon secretion, collectively contributing to improved glycemic control.[7][8][9] This guide provides a comprehensive overview of the amylin receptor's molecular composition, signaling pathways, physiological functions, and the experimental methodologies used for its characterization.
Molecular Composition and Receptor Subtypes
The amylin receptor is a Class B GPCR complex, the assembly of which is a prerequisite for its function.[1] The two core components are:
-
Calcitonin Receptor (CTR): A GPCR that, on its own, binds the hormone calcitonin with high affinity but has a low affinity for amylin.[10] The human CTR gene expresses two major splice variants, CT(a) and CT(b), which can influence receptor pharmacology.[1]
-
Receptor Activity-Modifying Proteins (RAMPs): A family of three single-transmembrane accessory proteins (RAMP1, RAMP2, and RAMP3) that are essential for trafficking the CTR to the cell surface and for creating the high-affinity amylin binding site.[2][10][11]
The combination of the CTR with one of the three RAMPs gives rise to three distinct amylin receptor subtypes, each with a unique pharmacological profile[2][6]:
-
AMY₁ Receptor (AMY₁R): Composed of CTR + RAMP1.
-
AMY₂ Receptor (AMY₂R): Composed of CTR + RAMP2.
-
AMY₃ Receptor (AMY₃R): Composed of CTR + RAMP3.
The general consensus is that amylin is a high-affinity and high-potency ligand at AMY₁ and AMY₃ receptors.[1]
Receptor Pharmacology and Ligand Binding
The association of RAMPs with the CTR fundamentally alters its pharmacology, creating receptors that bind amylin and the related calcitonin gene-related peptide (CGRP) with high affinity.[1] The pharmacology can be complex, influenced by the specific RAMP, CTR splice variant, and the cellular environment.[1] AMY₁ receptors, for example, can be activated by both amylin and CGRP, a fact that is highly relevant for the development of CGRP-targeting migraine therapies.[4][12]
Quantitative Ligand Binding and Potency Data
The following table summarizes the potency of various agonists at different rat amylin receptor subtypes. This data is crucial for understanding subtype selectivity and for designing specific pharmacological tools.
| Receptor Subtype | Ligand | Agonist Potency (pEC₅₀) | Antagonist Profile |
| rAMY₁₍ₐ₎ (rCTR + rRAMP1) | Rat Amylin | 9.74 | AC187, AC413, sCT(8-32) are potent antagonists. rαCGRP(8-37) is selective over rCT(a). rAMY(8-37) is a weak antagonist.[13] |
| Rat αCGRP | 9.66 | As above.[13] | |
| Rat Adrenomedullin | Less potent | As above.[13] | |
| rAMY₃₍ₐ₎ (rCTR + rRAMP3) | Rat Amylin | 9.97 | AC187, AC413, sCT(8-32) are potent antagonists. rαCGRP(8-37) is selective over rCT(a). rAMY(8-37) is less effective than at rAMY₁(a).[13] |
| Rat αCGRP | 9.68 | As above.[13] | |
| Rat Adrenomedullin | More effective than at rAMY₁(a).[13] | ||
| rCT₍ₐ₎ (CTR alone) | Rat Calcitonin | Most potent agonist | AC187, AC413, sCT(8-32) are potent antagonists.[13] |
| Rat Amylin | Less potent | As above.[13] |
Data derived from cAMP accumulation assays in transiently transfected COS-7 cells.[13]
Intracellular Signaling Pathways
Activation of the amylin receptor initiates a cascade of intracellular events, primarily through the coupling to G proteins.[14]
Primary Gαs-cAMP Pathway
The canonical signaling pathway for the amylin receptor involves its coupling to the stimulatory G protein, Gαs.[15] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.[7][16]
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amylin receptor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. biorxiv.org [biorxiv.org]
- 7. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]
- 8. What are Amylin receptor agonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]
- 15. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
Downstream Signaling Pathways Affected by AC 187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). As a competitive antagonist, this compound blocks the physiological effects of amylin, a pancreatic hormone involved in glycemic control and metabolism. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound. By competitively binding to the amylin receptor, this compound inhibits the activation of key intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway and the extracellular signal-regulated kinase (ERK) pathway. Furthermore, in the context of neurodegenerative disease models, amylin agonism has been shown to suppress the cyclin-dependent kinase 5 (CDK5) pathway, suggesting that this compound may reverse this effect. This guide will detail the experimental evidence and methodologies used to elucidate the impact of this compound on these critical cellular signaling networks.
Introduction to this compound and the Amylin Receptor
This compound is a chimeric peptide composed of salmon calcitonin and amylin, which acts as a highly selective antagonist for amylin receptors[1]. The amylin receptor family consists of three subtypes (AMY1, AMY2, and AMY3), each formed by the association of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMPs 1, 2, or 3)[1]. These receptors are coupled to G proteins and their activation by the endogenous ligand amylin initiates a cascade of intracellular events. This compound exerts its effects by competing with amylin for binding to these receptors, thereby preventing the initiation of these downstream signals[2].
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Reference |
| IC50 | 0.48 nM | [3] |
| Ki | 0.275 nM | [3] |
Core Downstream Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive antagonism of amylin receptors. Therefore, the signaling pathways affected by this compound are those that are normally activated by amylin. The most well-characterized of these are the cAMP/PKA and ERK pathways. Additionally, in the context of Alzheimer's disease research, the CDK5 pathway has been identified as being modulated by amylin signaling.
The cAMP/PKA Signaling Pathway
Activation of the amylin receptor by its agonist leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G protein. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking the initial receptor activation, this compound is expected to inhibit this entire cascade.
The ERK/MAPK Signaling Pathway
In addition to the cAMP pathway, amylin receptor activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. As an antagonist, this compound would block amylin-induced ERK1/2 phosphorylation.
The CDK5 Signaling Pathway in Neuroprotection
In the context of Alzheimer's disease, amyloid-β (Aβ) toxicity is a key pathological feature. Amylin and its analogs have been shown to be neuroprotective by counteracting Aβ-induced toxicity. This neuroprotective effect is mediated, at least in part, through the suppression of cyclin-dependent kinase 5 (CDK5) activity. As this compound blocks the neuroprotective effects of amylin against Aβ, it is inferred that this compound prevents the amylin-mediated suppression of the CDK5 pathway.
Experimental Protocols
The following sections outline the general methodologies used to assess the impact of this compound on the aforementioned signaling pathways.
Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the amylin receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human amylin receptor (e.g., HEK293 cells co-transfected with CTR and RAMP1).
-
Radioligand: Use a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) as the tracer.
-
Competition: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on amylin-stimulated cAMP production.
Protocol:
-
Cell Culture: Plate cells expressing the amylin receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of amylin (typically the EC80 concentration for cAMP production).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.
Western Blotting for Phosphorylated ERK, and CREB
Objective: To quantify the effect of this compound on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment: Treat cells expressing the amylin receptor with various concentrations of this compound, followed by stimulation with amylin.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, or anti-phospho-CREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading differences.
-
Densitometry: Quantify the band intensities using image analysis software.
CDK5 Kinase Assay
Objective: To assess the effect of this compound on amylin-mediated modulation of CDK5 activity.
Protocol:
-
Cell Culture and Treatment: Culture appropriate neuronal cells and treat with amylin in the presence or absence of this compound.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate CDK5 using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated CDK5 in a kinase buffer containing a suitable substrate (e.g., histone H1) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Separation: Stop the reaction and separate the phosphorylated substrate from the radioactive ATP using SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate to determine CDK5 activity.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of amylin and the therapeutic potential of amylin receptor antagonism. Its mechanism of action involves the competitive blockade of amylin receptors, leading to the inhibition of downstream signaling pathways, primarily the cAMP/PKA and ERK/MAPK cascades. In the context of neurodegeneration, this compound is inferred to counteract the neuroprotective effects of amylin by preventing the suppression of the CDK5 pathway. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's effects on these critical intracellular signaling networks, facilitating further research into the therapeutic applications of modulating amylin receptor activity.
References
The Role of AC187 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective peptide antagonist of the amylin receptor. Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a physiological role in glucose homeostasis. It complements the actions of insulin by suppressing post-prandial glucagon secretion, slowing gastric emptying, and promoting satiety. By blocking the amylin receptor, AC187 serves as a critical tool to investigate the physiological roles of endogenous amylin and to understand the therapeutic potential of targeting the amylin signaling pathway. This technical guide provides an in-depth overview of the core functions of AC187 in glucose homeostasis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
AC187 exerts its effects by competitively binding to the amylin receptor, thereby preventing the actions of endogenous amylin. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP). There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which give rise to different amylin receptor subtypes (AMY1, AMY2, and AMY3) with distinct pharmacological properties. The primary downstream signaling pathway for amylin receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
The primary physiological consequences of amylin receptor blockade by AC187 in the context of glucose homeostasis include:
-
Increased Glucagon Secretion: Amylin normally suppresses glucagon secretion from pancreatic α-cells. By antagonizing this effect, AC187 leads to an increase in plasma glucagon levels.
-
Accelerated Gastric Emptying: Amylin slows the rate at which food empties from the stomach. AC187 reverses this effect, leading to more rapid gastric emptying.
-
Altered Post-Prandial Glycemia: The combined effects of increased glucagon and accelerated gastric emptying result in an exaggerated increase in blood glucose levels following a meal or glucose challenge.
-
Modulation of Food Intake: Endogenous amylin contributes to satiety. Blockade of its action by AC187 has been shown to increase food intake.
Quantitative Data on the Effects of AC187
The following tables summarize the key quantitative data from preclinical studies investigating the effects of AC187 on various aspects of glucose homeostasis.
Table 1: Effect of AC187 on Glucagon Secretion during Euglycemic-Hyperinsulinemic Clamp in Rats
| Treatment Group | Plasma Glucagon (pg/mL) | % Change from Vehicle | p-value |
| Vehicle | 63 ± 10 | - | - |
| AC187 (30 µg/kg) | 108 ± 15 | +71.4% | <0.05 |
Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM.
Table 2: Effect of AC187 on Gastric Emptying of a Liquid Meal in Rats
| Treatment Group | Gastric Content Remaining (%) | % Change from Vehicle | p-value |
| Vehicle | 52 ± 5 | - | - |
| AC187 (30 µg/kg) | 26 ± 4 | -50% | <0.01 |
Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM.
Table 3: Effect of AC187 on Plasma Glucose during a Glucose Challenge in Rats
| Time Point (min) | Vehicle (mg/dL) | AC187 (30 µg/kg) (mg/dL) | p-value |
| 0 | 105 ± 5 | 108 ± 6 | NS |
| 15 | 210 ± 12 | 255 ± 15 | <0.05 |
| 30 | 185 ± 10 | 230 ± 12 | <0.05 |
| 60 | 140 ± 8 | 180 ± 10 | <0.05 |
| 120 | 110 ± 6 | 135 ± 8 | <0.05 |
Data adapted from Gedulin et al., 2006. Values are presented as mean ± SEM. NS = Not Significant.
Table 4: Effect of Intravenous Infusion of AC187 on Food Intake in Non-Food-Deprived Rats
| Treatment Group | 4-hour Food Intake (g) | % Change from Saline | p-value |
| Saline | 3.5 ± 0.4 | - | - |
| AC187 (600 pmol·kg⁻¹·min⁻¹) | 6.2 ± 0.6 | +77% | <0.05 |
| AC187 (2000 pmol·kg⁻¹·min⁻¹) | 7.6 ± 0.8 | +117% | <0.01 |
Data adapted from Reidelberger et al., 2004. Values are presented as mean ± SEM.
Note on Plasma Lactate Data: While some studies suggest that amylin antagonism can suppress the rise in plasma lactate following a glucose load, specific quantitative data from experiments using AC187 during an oral glucose tolerance test were not available in the reviewed literature.
Key Experimental Protocols
Euglycemic-Hyperinsulinemic Clamp in Rats
This procedure is used to assess insulin sensitivity and pancreatic hormone secretion under controlled conditions.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Animals are allowed to recover for 5-7 days.
2. Experimental Procedure:
-
Rats are fasted overnight.
-
A continuous infusion of human insulin is initiated at a rate of 2.5 mU/kg/min to suppress endogenous insulin secretion.
-
A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (blood glucose at a constant basal level).
-
Blood samples are taken from the carotid artery at regular intervals to monitor blood glucose.
-
AC187 (30 µg/kg) or vehicle is administered as an intravenous bolus.
-
Blood samples for glucagon measurement are collected at baseline and at specified time points after AC187 administration.
Measurement of Gastric Emptying in Rats (Phenol Red Method)
This method quantifies the rate at which a liquid meal empties from the stomach.
1. Animal Preparation:
-
Rats are fasted overnight with free access to water.
2. Experimental Procedure:
-
AC187 (30 µg/kg) or vehicle is administered subcutaneously.
-
30 minutes after injection, a test meal containing a non-absorbable marker, phenol red (0.05%), in a 1.5% methylcellulose solution is administered by oral gavage (3 mL).
-
After a set time (e.g., 20 minutes), the rat is euthanized.
-
The stomach is clamped at the pylorus and cardia, and surgically removed.
-
The stomach contents are collected, homogenized, and the concentration of phenol red is determined spectrophotometrically.
-
The amount of phenol red recovered is compared to the amount in a control group of rats euthanized immediately after gavage to determine the percentage of the meal that has emptied from the stomach.
Oral Glucose Tolerance Test (OGTT) in Rats
This test measures the ability of the body to clear a glucose load from the bloodstream.
1. Animal Preparation:
-
Rats are fasted overnight.
2. Experimental Procedure:
-
A baseline blood sample is taken.
-
AC187 (30 µg/kg) or vehicle is administered via an appropriate route (e.g., intravenous or subcutaneous).
-
A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose load.
-
Plasma glucose concentrations are measured for each time point.
Signaling Pathways and Experimental Workflows
Amylin Receptor Signaling and its Antagonism by AC187
Indirect Regulation of Glucagon Secretion by Amylin and AC187
The suppression of glucagon secretion by amylin is not a direct effect on pancreatic α-cells but is mediated through the central nervous system, specifically the area postrema.
Experimental Workflow for Euglycemic-Hyperinsulinemic Clamp
Conclusion
AC187 is an invaluable pharmacological tool for elucidating the multifaceted role of endogenous amylin in glucose homeostasis. Through its selective antagonism of the amylin receptor, AC187 has been instrumental in demonstrating that amylin tonically suppresses glucagon secretion, delays gastric emptying, and contributes to satiety. The resulting phenotype of amylin receptor blockade—hyperglucagonemia, accelerated gastric emptying, and exaggerated post-prandial hyperglycemia—underscores the importance of the amylin signaling pathway as a potential therapeutic target for metabolic diseases. Further research utilizing AC187 and other selective amylin receptor modulators will continue to refine our understanding of this complex physiological system and may pave the way for novel therapeutic strategies for diabetes and obesity.
An In-depth Technical Guide on AC 187 and its Impact on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective peptide antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a physiological role in regulating gastric emptying. By inhibiting the action of endogenous amylin, this compound has been shown to accelerate gastric emptying. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its documented effects on gastric emptying, with a focus on preclinical data. Detailed experimental protocols for assessing gastric emptying in rodent models are provided, along with a summary of the quantitative effects of this compound. Additionally, the underlying signaling pathways involved in amylin-mediated regulation of gastric motility are delineated.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive antagonist at amylin receptors. It is derived from the C-terminal fragment of salmon calcitonin with specific amino acid substitutions that confer high affinity and selectivity for the amylin receptor over related calcitonin and calcitonin gene-related peptide (CGRP) receptors.[1] Its primary use in research is to investigate the physiological roles of endogenous amylin. One of the key actions of amylin is the inhibition of gastric emptying, and consequently, this compound has been instrumental in demonstrating that antagonizing this effect leads to an acceleration of gastric transit.[2][3]
Mechanism of Action: Antagonism of the Amylin Receptor
This compound exerts its effects by competitively binding to amylin receptors, thereby blocking the downstream signaling initiated by the endogenous ligand, amylin. Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[4] The specific RAMP subtype (RAMP1, RAMP2, or RAMP3) determines the ligand-binding specificity of the receptor complex.[4]
The primary site of action for amylin's effect on gastric emptying is the area postrema (AP) in the hindbrain, a circumventricular organ that lacks a tight blood-brain barrier.[5] Amylin, released from pancreatic β-cells in response to nutrient intake, travels through the circulation to the AP, where it binds to its receptors on vagal afferent nerve terminals.[5][6] This binding activates a signaling cascade that ultimately leads to a reduction in vagal efferent activity to the stomach, resulting in delayed gastric emptying.[5] By blocking this interaction, this compound prevents the amylin-induced inhibition of gastric motility, leading to a faster rate of gastric emptying.[2]
Signaling Pathway of Amylin-Mediated Gastric Emptying Inhibition
The following diagram illustrates the proposed signaling pathway through which amylin influences gastric emptying and how this compound interferes with this process.
Quantitative Data on the Effect of this compound on Gastric Emptying
Preclinical studies have demonstrated a significant effect of this compound on accelerating gastric emptying. The following table summarizes the key quantitative findings from a study by Gedulin et al. (2006) in Sprague-Dawley rats.[2]
| Treatment Group | N | Gastric Content Remaining at 20 min (%) | p-value vs. Vehicle |
| Vehicle (Saline) | 10 | 65 ± 5 | - |
| This compound (30 nmol/kg, IV) | 10 | 45 ± 4 | < 0.05 |
Data are presented as mean ± SEM.
Experimental Protocols
The following section details the methodology used to assess the impact of this compound on gastric emptying in a rat model, based on established protocols.[7][8][9]
Animal Model
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Rats are fasted for 12-18 hours before the study, with free access to water.
Gastric Emptying Measurement: Phenol Red Method
This method is a widely used terminal procedure for quantifying gastric emptying in rodents.
Materials:
-
This compound (dissolved in sterile saline).
-
Vehicle (sterile saline).
-
Test Meal: 1.5% methylcellulose in 0.9% saline containing 0.05% phenol red (non-absorbable marker). The meal is administered at a volume of 1.5 mL per rat.
-
0.1 N NaOH.
-
20% (w/v) Trichloroacetic acid (TCA).
-
Spectrophotometer.
Procedure:
-
Drug Administration: A cohort of fasted rats is administered this compound intravenously (IV) at a dose of 30 nmol/kg. A control group receives an equivalent volume of saline vehicle.
-
Test Meal Administration: Immediately following the drug/vehicle administration, the test meal containing phenol red is administered via oral gavage.
-
Euthanasia and Stomach Excision: At a predetermined time point (e.g., 20 minutes) after the test meal administration, the rats are euthanized by CO2 asphyxiation followed by cervical dislocation. The abdomen is opened, and the stomach is exposed. The pyloric and cardiac ends of the stomach are clamped before excision to prevent leakage of the contents.
-
Sample Processing:
-
The excised stomach is placed in a known volume of 0.1 N NaOH and homogenized.
-
The homogenate is allowed to settle for 1 hour at room temperature.
-
An aliquot of the supernatant is collected, and protein is precipitated by adding 20% TCA.
-
The mixture is centrifuged, and the supernatant is collected.
-
An equal volume of 0.5 N NaOH is added to the supernatant to develop the color of the phenol red.
-
-
Quantification: The absorbance of the final solution is read at 560 nm using a spectrophotometer. A standard curve is prepared using known concentrations of phenol red to determine the amount of marker remaining in the stomach.
-
Calculation of Gastric Emptying: The percentage of gastric content remaining is calculated using the following formula:
% Gastric Content Remaining = (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red recovered from a 0-minute control group) x 100
Experimental Workflow
The workflow for the gastric emptying study is depicted in the following diagram.
Discussion and Implications for Drug Development
The ability of this compound to accelerate gastric emptying by antagonizing the amylin receptor highlights the significant role of endogenous amylin in the physiological regulation of gastric motility. This provides a valuable tool for researchers investigating disorders of gastric emptying, such as gastroparesis and functional dyspepsia.
For drug development professionals, the amylin signaling pathway represents a potential therapeutic target. While amylin agonists (e.g., pramlintide) are used to slow gastric emptying in certain metabolic conditions, the development of amylin antagonists could be explored for conditions characterized by delayed gastric emptying. The experimental models and protocols detailed in this guide provide a framework for the preclinical evaluation of such compounds. Understanding the central mechanism of action is crucial, as it suggests that peripherally administered drugs targeting the amylin receptor can have significant effects on gastrointestinal function through actions on the central nervous system.
Conclusion
This compound is a selective amylin receptor antagonist that has been shown to accelerate gastric emptying in preclinical models. Its mechanism of action involves blocking the inhibitory effect of endogenous amylin on vagal efferent pathways originating in the area postrema. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal motility and metabolic diseases. Further investigation into the amylin signaling pathway may unveil novel therapeutic opportunities for a range of gastric disorders.
References
- 1. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 2. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Involvement of Amylin and Leptin in the Development of Projections from the Area Postrema to the Nucleus of the Solitary Tract [frontiersin.org]
- 6. Specific amino acids inhibit food intake via the area postrema or vagal afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ijper.org [ijper.org]
The Neuroprotective Potential of AC187: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of AC187, a potent and selective amylin receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Profile: AC187
AC187 is a highly selective antagonist of the amylin receptor, demonstrating a compelling potential for neuroprotection by mitigating the neurotoxic effects of beta-amyloid (Aβ) peptides. Its high affinity and selectivity for the amylin receptor make it a valuable tool for investigating the role of the amylin receptor system in both physiological and pathological processes in the central nervous system.
| Parameter | Value | Reference |
| Target | Amylin Receptor | [1] |
| IC50 | 0.48 nM | [1] |
| Ki | 0.275 nM | [1] |
| Selectivity | 38-fold over calcitonin receptors, 400-fold over CGRP receptors |
Neuroprotective Effects Against Beta-Amyloid Toxicity
AC187 has demonstrated significant neuroprotective properties by blocking the neurotoxicity induced by Aβ, a hallmark of Alzheimer's disease. Research indicates that the neurotoxic effects of Aβ may be mediated, at least in part, through the amylin receptor. By antagonizing this receptor, AC187 effectively shields neurons from Aβ-induced damage.[2][3]
Key Findings from In Vitro Studies:
-
Improved Neuronal Survival: Treatment of primary rat cholinergic basal forebrain neurons with AC187 prior to exposure to Aβ resulted in a significant improvement in neuronal survival.[2][3] This protective effect was confirmed through both MTT and live-dead cell assays.[2][3]
-
Attenuation of Apoptosis: AC187 was shown to attenuate Aβ-evoked apoptotic cell death.[2][3] This was quantified using Hoechst and phosphatidylserine staining, which are markers for apoptosis.[2][3]
-
Inhibition of Caspase Activation: The pro-apoptotic signaling cascade induced by Aβ involves the activation of initiator and effector caspases. AC187 effectively attenuates the activation of these caspases, further demonstrating its anti-apoptotic and neuroprotective mechanism.[2][3]
Experimental Protocols
To facilitate the replication and further investigation of AC187's neuroprotective effects, detailed methodologies from key experiments are outlined below.
Primary Neuronal Culture and Aβ Toxicity Assay
Objective: To assess the neuroprotective effect of AC187 against Aβ-induced neurotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cholinergic neurons are isolated from the basal forebrain of rat embryos.
-
AC187 Pre-treatment: Neuronal cultures are pre-treated with AC187 for a specified duration before the addition of Aβ.
-
Aβ Exposure: Aggregated Aβ peptides (typically Aβ1-42) are added to the culture medium to induce neurotoxicity.
-
Assessment of Neuronal Viability:
-
MTT Assay: To quantify metabolically active, viable cells.
-
Live/Dead Staining: To visualize and quantify live versus dead cells.
-
-
Apoptosis Assays:
-
Hoechst Staining: To identify condensed, apoptotic nuclei.
-
Phosphatidylserine Staining (e.g., Annexin V): To detect an early marker of apoptosis.
-
-
Caspase Activity Assays: To measure the activity of initiator and effector caspases involved in the apoptotic pathway.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Aβ-induced neurotoxicity and the experimental workflow for evaluating the neuroprotective effects of AC187.
Caption: Proposed signaling pathway of Aβ-induced neurotoxicity and the antagonistic action of AC187.
Caption: A generalized experimental workflow for assessing the neuroprotective efficacy of AC187.
Discussion and Future Directions
The findings presented in this guide underscore the potential of AC187 as a neuroprotective agent. By targeting the amylin receptor, AC187 offers a novel therapeutic strategy for conditions characterized by Aβ-induced neurotoxicity, most notably Alzheimer's disease.[2][3] Further research is warranted to explore the in vivo efficacy of AC187 in animal models of Alzheimer's disease. Such studies will be crucial in determining its therapeutic potential and advancing it through the drug development pipeline. The specificity of AC187 for the amylin receptor also makes it an invaluable research tool for dissecting the complex role of this receptor system in neuronal function and neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
AC 187: A Potential Neuroprotective Agent Against Amyloid Beta-Induced Toxicity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, leading to synaptic dysfunction and neuronal cell death.[1] The salvage of neurons, particularly cholinergic neurons in the basal forebrain, by blocking the neurotoxic effects of Aβ is a primary therapeutic goal in AD research.[2] Recent evidence points to the involvement of the amylin receptor system in mediating Aβ toxicity. This guide provides an in-depth overview of the amylin receptor antagonist, AC 187, as a potential neuroprotective agent against Aβ-induced toxicity, focusing on its mechanism of action, relevant signaling pathways, and experimental data.
Mechanism of Action: Amylin Receptor Blockade
This compound, chemically known as acetyl-[Asn30, Tyr32] sCT(8-37), is an antagonist of the amylin receptor.[2][3] Studies have shown that the neurotoxic effects of Aβ may be expressed through the neuronal amylin receptor.[3] Human amylin, which acts through a receptor complex of the calcitonin receptor-like receptor and a receptor-associated membrane protein, shares amyloidogenic properties and a neurotoxicity profile strikingly similar to Aβ.[2] By blocking this receptor, this compound effectively mitigates Aβ-induced neurotoxicity.[2][3]
The neuroprotective effects of this compound are specific, as it does not prevent apoptotic cell damage induced by other agents like staurosporine.[3] Furthermore, another amylin receptor antagonist, AC 253, exhibits similar protective actions, reinforcing the role of the amylin receptor in Aβ toxicity.[3]
Attenuation of Apoptotic Signaling Pathways
Aβ peptides trigger neuronal apoptosis through the activation of multiple intracellular caspase signaling cascades.[3] Caspases, a family of cysteine proteases, are key regulators and effectors of programmed cell death.[3] Aβ can initiate apoptosis by activating initiator caspases such as caspase-8, caspase-9, and caspase-12, which in turn activate the executioner caspase, caspase-3.[3]
This compound has been demonstrated to attenuate the activation of these critical caspases.[3] Pre-treatment of neuronal cultures with this compound before Aβ exposure significantly blocks the cleavage of pro-caspase-3, -8, -9, and -12 into their active forms.[3] The inhibition of caspase-12 activation is particularly noteworthy as it suggests that this compound can block endoplasmic reticulum (ER) stress-mediated apoptosis, a pathway implicated in Aβ toxicity.[3] Aβ-induced ER stress leads to the depletion of ER calcium, a subsequent rise in cytosolic calcium, and the activation of pro-caspase-12, which then activates caspase-3.[3] this compound effectively interrupts this cascade.[3]
Signaling Pathway Diagram
Caption: this compound blocks Aβ-induced apoptosis by inhibiting the amylin receptor.
Quantitative Data on Neuroprotection
Studies utilizing primary cultures of rat cholinergic basal forebrain neurons have provided quantitative evidence for the neuroprotective effects of this compound.[3]
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (% of Total) | Reference |
| Control | 100 | < 5 | [3] |
| Aβ (20 µM) | ~50 | > 40 | [3] |
| This compound (1 µM) + Aβ (20 µM) | ~85 | < 10 | [3] |
| Human Amylin (20 µM) | ~55 | Not Reported | [3] |
| This compound (1 µM) + Human Amylin (20 µM) | ~90 | Not Reported | [3] |
Note: The values presented are approximate, based on graphical representations in the cited literature, and are intended for comparative purposes.
Pre-treatment with this compound for 24 hours before exposure to Aβ₁₋₄₂ resulted in significantly improved neuronal survival.[3] This protective effect was sustained for up to 120 hours of continuous Aβ exposure.[3] Dose-dependent studies showed that both human amylin and Aβ₁₋₄₂ induced cell death, which was significantly attenuated by this compound.[3]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the effects of this compound on Aβ-induced toxicity.
Primary Neuronal Cell Culture
-
Source: Basal forebrains from 16- to 17-day-old Sprague-Dawley rat embryos.[3]
-
Procedure:
-
Dissect septal regions containing basal forebrain neurons in Hanks' balanced salt solution supplemented with HEPES, penicillin, and streptomycin.[3]
-
Dissociate tissue and plate neurons on poly-L-lysine coated plates or coverslips.
-
Culture neurons in a suitable medium (e.g., Neurobasal medium with B27 supplement) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Workflow for Neuroprotection Assays
Caption: Workflow for assessing the neuroprotective effects of this compound.
Cell Viability and Apoptosis Assays
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan product with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
-
Live/Dead Cell Assay:
-
Use a commercially available kit containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
Incubate cells with the dyes according to the manufacturer's protocol.
-
Visualize and quantify live and dead cells using fluorescence microscopy.
-
-
Hoechst Staining for Apoptosis:
-
Fix cells with 4% paraformaldehyde.
-
Stain cells with Hoechst 33342 or 33258.
-
Visualize nuclear morphology under a fluorescence microscope. Apoptotic nuclei appear condensed and fragmented.
-
-
Phosphatidylserine Staining (Annexin V):
-
Incubate cells with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye like propidium iodide (PI).
-
Analyze by flow cytometry or fluorescence microscopy. Early apoptotic cells are Annexin V positive and PI negative.
-
Western Blotting for Caspase Activation
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for pro- and cleaved forms of caspase-3, -8, -9, and -12.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control.[3]
Conclusion and Future Directions
The amylin receptor antagonist this compound demonstrates significant potential as a neuroprotective agent against amyloid beta-induced toxicity. Its mechanism of action, involving the blockade of the amylin receptor and subsequent attenuation of multiple caspase-mediated apoptotic pathways, presents a novel therapeutic target for Alzheimer's disease.[2][3] The robust and sustained neuroprotective effects observed in preclinical models encourage further investigation into the therapeutic utility of amylin receptor antagonists. Future research should focus on evaluating the efficacy of this compound and similar compounds in in vivo models of Alzheimer's disease to determine their potential for clinical translation.
References
- 1. youtube.com [youtube.com]
- 2. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Literature Review on AC 187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC 187 is a potent and selective, orally active antagonist of the amylin receptor, a key target in metabolic and neurodegenerative disease research. With a high binding affinity, demonstrating an IC50 of 0.48 nM and a Ki of 0.275 nM, this compound exhibits significant selectivity for the amylin receptor over both calcitonin and calcitonin gene-related peptide (CGRP) receptors.[1][2] This peptide, with the amino acid sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2, has been instrumental in elucidating the physiological roles of endogenous amylin.[3][4] Research has demonstrated its involvement in the regulation of glucagon secretion, gastric emptying, and food intake. Furthermore, this compound has shown neuroprotective effects by blocking amyloid-β induced toxicity, suggesting its potential as a therapeutic agent in Alzheimer's disease. This technical guide provides a comprehensive review of the foundational literature on this compound, detailing its mechanism of action, key experimental findings, and the protocols utilized in its investigation.
Introduction
This compound is a synthetic peptide that acts as a competitive antagonist at the amylin receptor.[5] Amylin, a pancreatic β-cell hormone co-secreted with insulin, is involved in glucose homeostasis and appetite regulation. By blocking the action of amylin, this compound serves as a critical tool for studying the physiological functions of this hormone. Its high potency and selectivity make it a valuable pharmacological probe for dissecting the roles of the amylin signaling pathway in various physiological and pathological processes.
Physicochemical Properties and Binding Characteristics
This compound is a peptide with the chemical formula C127H205N37O40 and a molecular weight of 2890.25 g/mol .[3][6] It is typically supplied as a lyophilized solid and is soluble in water.[4]
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [1][2] |
| Ki | 0.275 nM | Amylin Receptor | [1][2] |
| Selectivity | 38-fold | over Calcitonin Receptor | [4] |
| Selectivity | 400-fold | over CGRP Receptor | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the amylin receptor, thereby preventing the binding of endogenous amylin. The amylin receptor is a G protein-coupled receptor (GPCR) that, upon activation by amylin, can trigger various downstream signaling cascades.
One of the key pathways elucidated through the use of this compound is its role in neuroprotection. In the context of Alzheimer's disease, amyloid-β (Aβ) peptides are known to induce neuronal apoptosis. Studies have shown that this compound can block Aβ-induced neurotoxicity by attenuating the activation of initiator and effector caspases, which are key mediators of apoptotic cell death.[1][2]
In Vivo and In Vitro Effects
Neuroprotective Effects
-
Finding: this compound significantly improves neuronal survival in the presence of amyloid-β.[1]
-
Experimental Model: Primary cultures of rat cholinergic basal forebrain neurons.
-
Key Data: Treatment with this compound before exposure to Aβ resulted in a significant increase in neuronal survival.[1]
Regulation of Glucagon Secretion
-
Finding: Blockade of the amylin receptor with this compound increases glucagon concentration.
-
Experimental Model: Hyperinsulinemic clamps in Sprague-Dawley rats.[1]
-
Key Data: Administration of this compound led to a measurable increase in plasma glucagon levels.[1]
Effects on Gastric Emptying
-
Finding: this compound accelerates the gastric emptying of liquids.
-
Experimental Model: Studies in Sprague-Dawley rats.[1]
-
Key Data: Rats treated with this compound showed a faster rate of gastric emptying compared to control groups.[1]
Modulation of Food Intake
-
Finding: this compound stimulates food intake.
-
Experimental Model: Intravenous infusion in non-food-deprived rats.
-
Key Data: this compound dose-dependently increased food intake, with maximal increases ranging from 76% to 171%. This was associated with an increase in both mean meal size and meal frequency.
Table 2: Summary of In Vivo Effects of this compound
| Effect | Experimental Model | Key Finding | Reference |
| Neuroprotection | Rat cholinergic basal forebrain neurons | Increased neuronal survival in the presence of Aβ | [1] |
| Glucagon Secretion | Sprague-Dawley rats (hyperinsulinemic clamp) | Increased plasma glucagon concentration | [1] |
| Gastric Emptying | Sprague-Dawley rats | Accelerated gastric emptying of liquids | [1] |
| Food Intake | Non-food-deprived rats | Increased food intake (76-171%), meal size, and frequency |
Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cultures of cholinergic basal forebrain neurons were established from embryonic day 17 Sprague-Dawley rats.
-
Treatment: Cultures were pre-treated with this compound at various concentrations for a specified period before the addition of aggregated amyloid-β peptide (Aβ 1-42).
-
Assessment of Neurotoxicity: Neuronal viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Cell death was quantified by staining with fluorescent dyes such as propidium iodide (for necrotic cells) and Hoechst 33342 (for nuclear morphology and apoptosis).
-
Caspase Activity Assay: The activation of caspases was measured using fluorogenic substrates specific for initiator and effector caspases.
In Vivo Food Intake Study
-
Animals: Adult male Sprague-Dawley rats were individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Preparation: Rats were surgically implanted with intravenous catheters for infusion.
-
Infusion Protocol: Non-food-deprived rats received a continuous intravenous infusion of this compound or vehicle control over a 3- to 4-hour period, beginning just before the onset of the dark cycle.
-
Measurement of Food Intake: Food intake was continuously monitored using automated feeding systems that record the weight of the food bowl. Meal patterns, including meal size and frequency, were analyzed from this data.
Conclusion
This compound has proven to be an invaluable pharmacological tool for understanding the multifaceted roles of the amylin signaling pathway. Its potent and selective antagonism has enabled researchers to delineate the involvement of endogenous amylin in critical physiological processes, including the regulation of metabolism and neuronal survival. The findings from studies utilizing this compound have not only advanced our fundamental understanding of amylin biology but also highlighted the amylin receptor as a promising therapeutic target for metabolic disorders and neurodegenerative diseases like Alzheimer's. Further research leveraging this and similar compounds will be crucial in translating these foundational discoveries into novel therapeutic strategies.
References
- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response for glucagonostatic effect of amylin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC 187 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective peptide antagonist of the amylin receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including glucose metabolism and neuronal function. Notably, this compound has demonstrated neuroprotective effects in vitro by blocking amyloid β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. This is achieved by attenuating the activation of initiator and effector caspases. These application notes provide detailed protocols for a suite of in vitro assays to characterize the pharmacological activity of this compound and to investigate its neuroprotective mechanisms.
Key Compound Information
| Parameter | Value | Reference |
| Mechanism of Action | Amylin Receptor Antagonist | |
| IC50 | 0.48 nM | |
| Selectivity | 38-fold over calcitonin receptor, 400-fold over CGRP receptor | |
| In Vitro Effects | Blocks Aβ-induced neurotoxicity, attenuates caspase activation |
Section 1: Amylin Receptor Binding and Functional Assays
Amylin Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound to amylin receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing the human amylin receptor 3, AMY3).
Experimental Workflow:
Caption: Workflow for the Amylin Receptor Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-AMY3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., 100 ng/ml Zeocin).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled amylin (e.g., [¹²⁵I]-amylin), and a range of concentrations of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Amylin Receptor Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by an amylin receptor agonist. Amylin receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.
Signaling Pathway:
Caption: Amylin Receptor Signaling Pathway Leading to cAMP Production.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing an amylin receptor subtype, such as the AMY3-HEK293 stable cell line. Culture cells as described in section 1.1.
-
-
cAMP Assay (using HTRF):
-
Plate the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with a dilution series of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of an amylin receptor agonist (e.g., pramlintide) at its EC80 concentration.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate at room temperature to allow for the competitive binding reaction.
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate an inhibition curve.
-
Determine the IC50 value of this compound.
-
Expected Data:
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound | cAMP Antagonism | HEK293-AMY3 | Expected in the low nanomolar range |
Section 2: Neuroprotection and Apoptosis Assays
Neuroprotective Effect of this compound against Amyloid β-induced Cytotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of aggregated amyloid β (Aβ) peptides using the MTT assay for cell viability. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.
Experimental Workflow:
Caption: Workflow for the MTT Assay to Assess Neuroprotection.
Protocol:
-
SH-SY5Y Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 3-5 days in a low-serum medium.
-
-
Aβ Peptide Preparation:
-
Prepare aggregated Aβ (e.g., Aβ25-35 or Aβ1-42) by dissolving the peptide in sterile water or DMSO and incubating at 37°C for several days to promote fibril formation.
-
-
MTT Assay:
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the aggregated Aβ peptide to the wells (excluding control wells) and incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability against the this compound concentration to determine the protective effect.
-
Expected Data:
| Treatment | Aβ Concentration (µM) | This compound Concentration (nM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| Aβ alone | 10 | 0 | Expected significant decrease |
| Aβ + this compound | 10 | 1 | Expected partial protection |
| Aβ + this compound | 10 | 10 | Expected increased protection |
| Aβ + this compound | 10 | 100 | Expected maximal protection |
Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases-3 and -7, key mediators of apoptosis, to confirm that this compound's neuroprotective effect is mediated through the inhibition of the apoptotic cascade.
Protocol:
-
Cell Treatment:
-
Plate and differentiate SH-SY5Y cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells as described in the MTT assay protocol (section 2.1): pre-treat with this compound followed by induction of apoptosis with aggregated Aβ. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Plot the relative luminescence units (RLU) for each treatment condition. A decrease in luminescence in the this compound-treated groups compared to the Aβ-only group indicates inhibition of caspase-3/7 activity.
-
Expected Data:
| Treatment | Aβ Concentration (µM) | This compound Concentration (nM) | Caspase-3/7 Activity (RLU) |
| Control | 0 | 0 | Basal level |
| Aβ alone | 10 | 0 | Expected significant increase |
| Aβ + this compound | 10 | 1 | Expected partial reduction |
| Aβ + this compound | 10 | 10 | Expected further reduction |
| Aβ + this compound | 10 | 100 | Expected maximal reduction |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the amylin receptor antagonist this compound. By employing these assays, researchers can confirm its binding affinity, quantify its functional antagonism, and elucidate its neuroprotective mechanism of action. These methods are essential for the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.
Application Notes and Protocols for Cell-Based Assays with AC 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including glucose metabolism, gastric emptying, and neuroprotection.[1][2] This document provides detailed application notes and protocols for setting up cell-based assays to characterize the activity of this compound and investigate its role in cellular signaling pathways.
Mechanism of Action
This compound is a synthetic peptide analogue of salmon calcitonin (sCT) (8-32) that acts as a competitive antagonist at amylin receptors.[3] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), with three subtypes identified (AMY1, AMY2, and AMY3) based on the associated RAMP isoform (RAMP1, RAMP2, or RAMP3, respectively).[4][5][6] Amylin receptors primarily couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[7][8][9] this compound exerts its antagonistic effects by binding to the amylin receptor and preventing the binding of the endogenous agonist, amylin, thereby inhibiting downstream signaling events.
Data Presentation
The following table summarizes the reported binding affinities and functional potencies of this compound for the amylin receptor.
| Parameter | Value | Receptor/Cell System | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [1][2] |
| Ki | 0.275 nM | Amylin Receptor | [1] |
| Ki | 79 pM | Rat nucleus accumbens membranes | [10] |
| pKB | 8.02 | Human AMY1A Receptor | [3] |
| pKB | 7.68 | Human AMY3A Receptor | [3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the amylin receptor and the inhibitory action of this compound.
Caption: Amylin receptor signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for key cell-based assays to study the effects of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the amylin receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the amylin receptor of interest (e.g., HEK293 cells stably expressing CTR and RAMP1) to ~80-90% confluency.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4):
-
Cell membranes (typically 10-50 µg protein per well).
-
A fixed concentration of radiolabeled amylin (e.g., [125I]-amylin) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM).
-
For determination of non-specific binding, add a high concentration of unlabeled amylin (e.g., 1 µM).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in binding buffer using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit amylin-induced cAMP production.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amylin and its G-protein-coupled receptor: a probable pathological process and drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor activity-modifying proteins differentially modulate the G protein-coupling efficiency of amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Performing Receptor Binding Assays for AC 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2][3][4] It is a valuable tool for studying the physiological roles of amylin and for the development of therapeutics targeting the amylin receptor system. Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), designated RAMP1, RAMP2, or RAMP3.[5][6][7] This association gives rise to three primary amylin receptor subtypes: AMY₁, AMY₂, and AMY₃.[6][7][8] this compound exhibits high affinity for these receptors, making it a crucial ligand for in vitro characterization.[9]
These application notes provide detailed protocols for performing competitive radioligand binding assays to characterize the interaction of this compound with amylin receptors.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor Subtype | Binding Affinity (pKB) | Reference |
| This compound | Human AMY1A | 8.02 | [9] |
| This compound | Human AMY3A | 7.68 | [9] |
Table 2: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor Source | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [1][3][4] |
| Ki | 0.275 nM | Amylin Receptor | [1][3] |
| Ki | 79 pM | Rat Nucleus Accumbens Membranes | [10] |
Table 3: Selectivity Profile of this compound
| Receptor | Selectivity vs. Amylin Receptor | Reference |
| Calcitonin Receptor | 38-fold | [2][4] |
| CGRP Receptor | 400-fold | [2][4] |
Signaling Pathways
Amylin and Calcitonin Gene-Related Peptide (CGRP) receptors are Class B G protein-coupled receptors (GPCRs) that share structural similarities and signaling pathways.[1][11] The binding of an agonist to these receptors typically leads to the activation of G proteins, primarily Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][12][13] This initiates a downstream signaling cascade involving Protein Kinase A (PKA).[2][13]
Figure 1: Amylin Receptor Signaling Pathway.
This compound, as an antagonist, competitively binds to the amylin receptor, thereby inhibiting the initiation of this signaling cascade by the endogenous agonist, amylin.
Experimental Protocols
Protocol 1: Preparation of Cell Membranes Expressing Amylin Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells transiently or stably expressing the human calcitonin receptor and the desired RAMP.
Materials:
-
Cells expressing the desired amylin receptor subtype (e.g., HEK293 or COS-7 cells transfected with CTR and RAMP1/2/3).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
High-speed refrigerated centrifuge.
-
Dounce homogenizer or sonicator.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Harvesting: Culture cells to confluency. Wash the cells twice with ice-cold PBS. Scrape the cells into a centrifuge tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize the cells using a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Assay Buffer (see Protocol 2).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Figure 2: Workflow for Membrane Preparation.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the amylin receptor using a radiolabeled ligand, such as ¹²⁵I-labeled rat amylin.[14][15][16]
Materials:
-
Prepared cell membranes expressing the amylin receptor (from Protocol 1).
-
Radioligand: ¹²⁵I-rat amylin (specific activity ~2000 Ci/mmol).
-
This compound (unlabeled competitor).
-
Amylin (for non-specific binding determination).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: Perform the assay in a 96-well microplate. Prepare serial dilutions of this compound in Assay Buffer.
-
Reaction Mixture: In each well, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled amylin (e.g., 1 µM) for non-specific binding.
-
50 µL of the desired concentration of this compound or vehicle.
-
50 µL of ¹²⁵I-rat amylin (at a final concentration close to its Kd, typically 20-50 pM).
-
50 µL of the cell membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Competitive Binding Assay Workflow.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively perform receptor binding assays for this compound. Accurate characterization of the binding properties of this antagonist is essential for advancing our understanding of the amylin receptor system and for the development of novel therapeutics. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novonordiskmedical.com [novonordiskmedical.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. scienceofmigraine.com [scienceofmigraine.com]
- 12. droracle.ai [droracle.ai]
- 13. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: AC-187 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AC-187, a potent and selective amylin receptor antagonist, in in vivo research settings. The information compiled herein is intended to facilitate the design and execution of pre-clinical studies investigating the physiological roles of amylin and the therapeutic potential of its antagonism.
Disclaimer: The following protocols and dosage information are based on published studies conducted exclusively in rats. To date, no peer-reviewed literature detailing the effective dosage or administration of AC-187 in mice has been identified. Researchers should exercise caution and conduct appropriate dose-finding studies when considering the use of AC-187 in other species.
Introduction to AC-187
AC-187 is a synthetic peptide that acts as a competitive antagonist of the amylin receptor.[1] Amylin, a pancreatic β-cell hormone co-secreted with insulin, is involved in glycemic control and appetite regulation.[2] By blocking the amylin receptor, AC-187 allows for the investigation of the physiological effects of endogenous amylin and holds potential for studying conditions such as diabetes and obesity. AC-187 is also noted for its neuroprotective effects, as it can block the neurotoxicity induced by amyloid-β protein.[3]
Mechanism of Action
AC-187 selectively binds to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] This binding competitively inhibits the binding of endogenous amylin, thereby blocking its downstream signaling pathways. Amylin receptor activation is known to stimulate intracellular signaling cascades, including the synthesis of cyclic AMP (cAMP) and the elevation of intracellular calcium.[1]
Quantitative Data: Effective Dosages of AC-187 in Rats
The following table summarizes the effective dosages of AC-187 reported in various in vivo studies in rats.
| Animal Model | Administration Route | Dosage/Concentration | Duration | Observed Effect | Reference(s) |
| Zucker Rats (obese) | Chronic Intraperitoneal Infusion | 10 µg/kg/h | 8 days | Increased dark phase and total food intake. | [4] |
| Sprague-Dawley Rats | Intravenous Infusion | 60-2,000 pmol/kg/min | 3-4 hours | Dose-dependent stimulation of food intake. | [2] |
| Ad libitum fed and 12-h food-deprived rats | Infusion into Area Postrema | 0.04 µ g/rat (minimal effective dose) | Acute | Increased feeding. | [5] |
| Ad libitum fed and 12-h food-deprived rats | Infusion into Area Postrema | 30 µ g/rat | Acute | Reduced the anorectic effect of intraperitoneally injected amylin (5 µg/kg). | [5] |
| Sprague-Dawley Rats | Not specified | 30 mg/mL | Not specified | Increased glucagon concentration and accelerated gastric emptying. | [3] |
Experimental Protocols
Chronic Intraperitoneal Infusion for Food Intake Study in Zucker Rats
This protocol is adapted from a study investigating the long-term effects of amylin antagonism on food intake.[4]
Objective: To assess the effect of chronic AC-187 administration on food intake and body weight.
Materials:
-
AC-187
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps
-
Surgical tools for implantation
-
Metabolic cages for monitoring food and water intake
-
Zucker rats (lean and obese fa/fa)
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices.
-
AC-187 Preparation: Dissolve AC-187 in sterile saline to the desired concentration for the osmotic minipumps to deliver a continuous infusion of 10 µg/kg/h.
-
Osmotic Minipump Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the pre-filled osmotic minipump into the subcutaneous pocket.
-
Suture the incision and provide post-operative care as per institutional guidelines.
-
-
Data Collection:
-
Monitor food and water intake daily using the metabolic cages.
-
Record body weight daily.
-
The infusion period is typically 8 days.
-
-
Data Analysis: Compare the food intake and body weight changes between the AC-187 treated group and a vehicle-treated control group.
Acute Intravenous Infusion for Satiety Study in Sprague-Dawley Rats
This protocol is based on a study examining the acute effects of AC-187 on satiation.[2]
Objective: To determine the dose-dependent effect of acute AC-187 infusion on food intake.
Materials:
-
AC-187
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump and catheters
-
Surgical tools for catheter implantation
-
Food intake monitoring system
-
Sprague-Dawley rats
Procedure:
-
Catheter Implantation:
-
At least 5 days prior to the experiment, surgically implant intravenous catheters into the jugular vein of the rats under anesthesia.
-
Allow the animals to recover fully.
-
-
Animal Habituation: Acclimate the rats to the experimental setup, including the infusion lines and food monitoring equipment.
-
AC-187 Infusion:
-
On the day of the experiment, connect the rat's catheter to the infusion pump.
-
Infuse AC-187 at various doses (e.g., 60, 200, 600, and 2,000 pmol/kg/min) or vehicle (saline) for a period of 3-4 hours.
-
-
Food Intake Measurement:
-
Provide ad libitum access to food during the infusion period.
-
Continuously monitor food intake using an automated system.
-
-
Data Analysis: Analyze the cumulative food intake at different time points during the infusion to determine the dose-response effect of AC-187.
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novonordiskmedical.com [novonordiskmedical.com]
- 4. Food intake behavior protocol [protocols.io]
- 5. Quantifying Food Intake in Caenorhabditis elegans by Measuring Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Selecting Animal Models for AC 187 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor.[1] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[2][3][4] this compound exhibits high selectivity for the amylin receptor over calcitonin and calcitonin gene-related peptide (CGRP) receptors. Its mechanism of action involves the competitive blockade of amylin binding to its receptor, thereby modulating various downstream signaling pathways. This has positioned this compound as a valuable research tool and a potential therapeutic agent for a range of conditions, most notably metabolic diseases and neurodegenerative disorders such as Alzheimer's disease.
Preclinical research has demonstrated that this compound can influence several physiological processes, including:
-
Metabolic Regulation: this compound has been shown to increase glucagon secretion, accelerate gastric emptying, and stimulate food intake in rats.[5][6][7]
-
Neuroprotection: In vitro studies have revealed that this compound can block the neurotoxic effects of amyloid-beta (Aβ) peptides, key pathological components in Alzheimer's disease. It achieves this by attenuating the activation of caspases, which are crucial mediators of apoptosis (programmed cell death).[1][8] Furthermore, in vivo studies in mouse models of Alzheimer's disease suggest that amylin receptor modulation can impact Aβ pathology.[9]
This document provides detailed application notes and protocols for selecting and utilizing appropriate animal models to investigate the therapeutic potential of this compound in the fields of metabolic disorders and Alzheimer's disease.
Selecting the Right Animal Model
The choice of an animal model is critical for the successful evaluation of this compound's efficacy and mechanism of action. Based on the known pharmacology of this compound and the pathophysiology of the target diseases, the following rodent models are recommended.
For Metabolic Disease Research (Obesity and Type 2 Diabetes)
The Zucker (fa/fa) rat is a well-established and widely used model of genetic obesity and insulin resistance.[10] These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperlipidemia, and hyperinsulinemia, closely mimicking the metabolic syndrome seen in humans.
Rationale for Selection:
-
Hyperamylinemia: Zucker fa/fa rats exhibit elevated levels of endogenous amylin, making them a suitable model to study the effects of an amylin antagonist.[7]
-
Translational Relevance: The metabolic dysregulation in Zucker rats shares many features with human type 2 diabetes and obesity.
-
Proven Utility: Previous studies have successfully used Zucker fa/fa rats to demonstrate the effects of this compound on food intake.[7]
For Alzheimer's Disease Research
A commonly used and relevant model for studying the neuroprotective effects of this compound is the amyloid-beta (Aβ) infusion model in Sprague-Dawley rats . This model involves the direct administration of Aβ peptides into the brain, typically into the cerebral ventricles or specific brain regions like the hippocampus, to mimic the amyloid pathology of Alzheimer's disease.
Rationale for Selection:
-
Direct Aβ Challenge: This model allows for the direct investigation of this compound's ability to counteract Aβ-induced neurotoxicity in vivo.
-
Established Model: The Aβ infusion model is a well-characterized and widely used method to induce Alzheimer's-like pathology and cognitive deficits in rats.
-
In Vitro Evidence: In vitro studies using primary neuronal cultures from Sprague-Dawley rats have already demonstrated the protective effects of this compound against Aβ toxicity, providing a strong basis for in vivo testing in this strain.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Effects of this compound on Metabolic Parameters in Rats
| Parameter | Animal Model | This compound Dose/Administration | Key Finding | Reference |
| Food Intake | Zucker (fa/fa) rats | 10 µg/kg/h (chronic intraperitoneal infusion) | Significant increase in dark phase and total daily food intake compared to lean controls. | [7] |
| Food Intake | Sprague-Dawley rats | 60-2,000 pmol/kg/min (intravenous infusion) | Dose-dependent stimulation of food intake. | [5] |
| Glucagon Secretion | Sprague-Dawley rats | Not specified in abstract | Increased glucagon concentration. | [6] |
| Gastric Emptying | Sprague-Dawley rats | Not specified in abstract | Accelerated gastric emptying of liquids. | [6] |
Table 2: Neuroprotective Effects of this compound
| Parameter | Model | This compound Concentration | Key Finding | Reference |
| Neuronal Survival (MTT assay) | Primary rat cholinergic basal forebrain neurons + Aβ₁₋₄₂ | Not specified in abstract | Significant attenuation of Aβ-induced cell death. | [1] |
| Apoptotic Cell Death | Primary rat cholinergic basal forebrain neurons + Aβ₁₋₄₂ | Not specified in abstract | Attenuation of Aβ-evoked apoptotic cell death. | [1][8] |
| Long-Term Potentiation (LTP) | Hippocampal slices from a mouse model of T2D + Aβ₁₋₄₂ | 250 nM | Rescued Aβ-induced impairments in LTP. | [11] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Food Intake in Zucker (fa/fa) Rats
Objective: To determine the effect of chronic this compound administration on food intake and body weight in a model of obesity.
Materials:
-
Male Zucker (fa/fa) rats and lean littermates (as controls)
-
This compound
-
Alzet osmotic minipumps
-
Surgical tools for implantation
-
Metabolic cages for monitoring food and water intake
-
Animal balance
Methodology:
-
Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least one week before the start of the experiment.
-
Osmotic Minipump Preparation: Prepare Alzet osmotic minipumps to deliver this compound at a dose of 10 µg/kg/h. A vehicle control group should receive pumps filled with saline.
-
Surgical Implantation: Anesthetize the rats and surgically implant the osmotic minipumps intraperitoneally.
-
Data Collection: Monitor daily food intake, water intake, and body weight for the duration of the infusion (e.g., 8 days).
-
Data Analysis: Analyze the data to compare the effects of this compound in Zucker fa/fa rats versus lean controls. Statistical analysis (e.g., two-way ANOVA) should be used to determine significance.
Protocol 2: Assessment of Neuroprotective Effects of this compound in an Aβ-Infusion Rat Model of Alzheimer's Disease
Objective: To evaluate the ability of this compound to prevent Aβ-induced neuronal damage and cognitive deficits.
Materials:
-
Male Sprague-Dawley rats
-
Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide, oligomerized
-
This compound
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) cannulas
-
Morris Water Maze or other behavioral testing apparatus
-
Histology and immunohistochemistry reagents (e.g., antibodies against apoptotic markers like cleaved caspase-3)
Methodology:
-
Animal Surgery: Anesthetize rats and stereotaxically implant bilateral guide cannulas into the lateral ventricles. Allow for a one-week recovery period.
-
Aβ₁₋₄₂ and this compound Administration:
-
Aβ₁₋₄₂ Infusion: Infuse oligomerized Aβ₁₋₄₂ into the lateral ventricles to induce Alzheimer's-like pathology. A control group should receive vehicle (e.g., artificial cerebrospinal fluid).
-
This compound Treatment: Administer this compound either systemically (e.g., via intraperitoneal injection) or directly into the brain (ICV) prior to or concurrently with the Aβ₁₋₄₂ infusion. A separate control group should receive only this compound.
-
-
Behavioral Testing: Two weeks after the infusions, conduct cognitive testing using the Morris Water Maze to assess spatial learning and memory.
-
Histological Analysis: Following behavioral testing, perfuse the animals and collect brain tissue. Perform immunohistochemistry on brain sections to assess neuronal loss and apoptosis (e.g., TUNEL staining, cleaved caspase-3 staining) in the hippocampus and cortex.
-
Data Analysis: Analyze behavioral data (e.g., escape latency, path length in the Morris Water Maze) and histological data (e.g., cell counts) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Signaling Pathways and Visualizations
Amylin Receptor Signaling Pathway
This compound acts by blocking the amylin receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, amylin, to this receptor typically activates a Gs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA) and other downstream effectors, ultimately leading to the physiological responses associated with amylin. By antagonizing this receptor, this compound prevents these downstream signaling events.
Caption: Amylin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Alzheimer's Disease Model
The following diagram illustrates the experimental workflow for evaluating the neuroprotective effects of this compound in the Aβ-infusion rat model.
Caption: Experimental workflow for this compound evaluation in an Alzheimer's rat model.
References
- 1. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. Amylin receptor blockade stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Mechanisms of Amylin Receptor Activation, Not Antagonism, in the APP/PS1 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a central mechanism of obesity in the Zucker rat: role of neuropeptide Y and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in hippocampal volume, synaptic plasticity and amylin sensitivity in an animal model of type 2 diabetes are associated with increased vulnerability to amyloid-beta in advancing age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing AC 187 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor. It is a synthetic peptide that has been instrumental in studying the physiological roles of amylin, a pancreatic beta-cell hormone involved in glycemic control and energy homeostasis. Due to its antagonistic properties, this compound is a valuable tool in research areas such as diabetes, obesity, and neurodegenerative diseases, where it has been shown to block amyloid β-induced neurotoxicity. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂₇H₂₀₅N₃₇O₄₀ |
| Molecular Weight | 2890.19 g/mol |
| Appearance | Lyophilized white powder |
| Solubility | Soluble in water (enhanced by TFA salt) and DMSO. For hydrophobic peptides like this compound, initial dissolution in DMSO is recommended.[1][2][3] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO) for high-concentration stock solutions. Sterile water or PBS for working solutions. |
| Storage of Lyophilized Powder | Store at -20°C or -80°C for long-term stability.[4] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
1. Pre-Reconstitution Handling:
- Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
- Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[1]
2. Calculation of Required DMSO Volume:
- To prepare a 10 mM stock solution, the amount of DMSO to be added will depend on the mass of the lyophilized peptide provided by the manufacturer.
- Use the following formula to calculate the required volume of DMSO:
3. Reconstitution:
- Carefully add the calculated volume of anhydrous, sterile DMSO to the vial containing the lyophilized this compound.
- Recap the vial securely and gently vortex or swirl the vial for 1-2 minutes until the peptide is completely dissolved.[5][6] A clear solution should be obtained.
- If complete dissolution is not achieved, sonication in a water bath for a few minutes can aid in dissolving the peptide.[1]
4. Aliquoting and Storage:
- Once the peptide is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
- Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent.
- Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is suitable for up to 1 month.
Protocol 2: Preparation of a Working Solution
This protocol describes the dilution of the high-concentration DMSO stock solution to a final working concentration in an aqueous buffer.
1. Determine the Desired Final Concentration and Volume:
- Decide on the final concentration of this compound and the total volume of the working solution required for your experiment.
2. Calculation of Dilution:
- Use the M1V1 = M2V2 formula to calculate the volume of the stock solution needed:
3. Dilution Procedure:
- Add the required volume of the aqueous buffer to a sterile tube.
- Add the calculated volume of the this compound DMSO stock solution to the buffer.
- Gently mix the solution by pipetting up and down or by brief vortexing.
- The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects on cells or assays.[3][7]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Amylin receptor signaling pathway and antagonism by this compound.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lifetein.com [lifetein.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Neuroprotective Agent (AC 187) in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary neuronal cultures are an essential in vitro tool for studying neuronal development, function, and degeneration, providing a controlled environment that closely mimics the physiological properties of neurons in the central nervous system.[1][2][3] This document provides detailed application notes and protocols for the evaluation of a novel neuroprotective compound, referred to here as AC 187, in primary neuronal cultures. The methodologies outlined below describe the establishment of primary neuronal cultures, induction of neurotoxicity, and assessment of the therapeutic potential of this compound. These protocols are designed to be adaptable for screening and characterizing novel drug candidates for neurodegenerative diseases.
Data Presentation
The following table provides a template for summarizing quantitative data from neuroprotection assays. This structured format allows for a clear comparison of the efficacy of this compound across different concentrations and experimental conditions.
Table 1: Neuroprotective Efficacy of this compound in Primary Cortical Neurons Subjected to Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SD) | Lactate Dehydrogenase (LDH) Release (% of Control) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| Glutamate (100 µM) | 0 | 45.3 ± 6.8 | 89.4 ± 7.5 |
| This compound + Glutamate | 0.1 | 55.1 ± 5.9 | 75.2 ± 6.3 |
| This compound + Glutamate | 1 | 72.8 ± 6.1 | 48.6 ± 5.8 |
| This compound + Glutamate | 10 | 88.4 ± 4.7 | 22.3 ± 4.1 |
| This compound only | 10 | 98.2 ± 5.5 | 6.0 ± 1.5 |
Experimental Protocols
Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups. All procedures involving animals should be approved by the institution's animal care and use committee.[1]
Materials:
-
E18 pregnant mouse or rat
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Horse serum
-
Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional protocols.
-
Aseptically remove the uterine horns and place them in a sterile petri dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horns and decapitate them.
-
Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.
-
Transfer the cortices to a 15 mL conical tube and wash twice with sterile, ice-cold HBSS.
-
Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding 1 mL of horse serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[4]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue to replace half of the medium every 3-4 days.
Glutamate-Induced Excitotoxicity Assay
This assay is used to model the neuronal damage that occurs in conditions such as stroke and traumatic brain injury.
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro (DIV).
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Pre-treat the neuronal cultures with various concentrations of this compound for 2 hours. A vehicle-only control should be included.
-
Following pre-treatment, expose the neurons to 100 µM glutamate for 24 hours to induce excitotoxicity. A control group without glutamate should also be maintained.
-
After the 24-hour incubation, assess neuronal viability using the MTT assay or by quantifying LDH release into the culture medium.
Oxidative Stress Assay
This assay evaluates the ability of this compound to protect neurons from damage induced by oxidative stress.
Procedure:
-
Culture primary cortical neurons for 7-10 DIV.
-
Pre-treat the cultures with different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding 50 µM hydrogen peroxide (H₂O₂) to the culture medium for 24 hours.
-
Assess neuronal viability using standard methods such as the MTT assay or live/dead cell staining with calcein-AM and ethidium homodimer-1.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound neuroprotection.
References
- 1. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 2. Primary Neuronal and Neural Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Application of AC187 in Pancreatic Islet Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective peptide antagonist of the amylin receptor, with a high affinity demonstrated by an IC50 of 0.48 nM.[1][2] It exhibits significant selectivity, being 38-fold and 400-fold more selective for the amylin receptor over the calcitonin and calcitonin gene-related peptide (CGRP) receptors, respectively.[2] Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, plays a role in glucose homeostasis by regulating glucagon secretion and gastric emptying.[3] AC187, by blocking the effects of endogenous amylin, serves as a critical tool for elucidating the physiological roles of amylin and for investigating potential therapeutic strategies in metabolic diseases.
These application notes provide a comprehensive overview of the use of AC187 in pancreatic islet research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
AC187 competitively antagonizes the amylin receptor, a G protein-coupled receptor. By binding to this receptor, AC187 blocks the downstream signaling pathways normally activated by amylin. In pancreatic islets, this primarily translates to the modulation of glucagon secretion from α-cells. The blockade of amylin's inhibitory effect on α-cells by AC187 can lead to an increase in glucagon secretion.[2] The precise downstream signaling cascade initiated by amylin in islet cells is an area of active research, and AC187 is a key pharmacological tool in these investigations.
Data Presentation
Table 1: In Vitro Efficacy of AC187
| Parameter | Value | Receptor Target | Species | Reference |
| IC50 | 0.48 nM | Amylin Receptor | Not Specified | [1][2] |
| Ki | 0.275 nM | Amylin Receptor | Not Specified | [1] |
| Selectivity | 38-fold vs. Calcitonin Receptor | Amylin Receptor | Not Specified | [2] |
| Selectivity | 400-fold vs. CGRP Receptor | Amylin Receptor | Not Specified | [2] |
Mandatory Visualizations
Caption: Mechanism of AC187 action on pancreatic α-cells.
Caption: General experimental workflow for studying AC187 in isolated pancreatic islets.
Experimental Protocols
Protocol 1: Isolation and Culture of Pancreatic Islets
This protocol describes a general method for isolating and culturing pancreatic islets from mice, which can then be used for subsequent experiments with AC187.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Sterile surgical instruments
Procedure:
-
Pancreas Perfusion and Digestion:
-
Anesthetize the mouse and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold HBSS containing Collagenase P.
-
Excise the distended pancreas and place it in a conical tube with additional collagenase solution.
-
Incubate at 37°C in a water bath with gentle shaking until the tissue is digested.
-
-
Islet Purification:
-
Stop the digestion by adding cold HBSS with FBS.
-
Wash the digested tissue by centrifugation and resuspend the pellet.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation (e.g., Ficoll).
-
Collect the islet-rich layer from the interface.
-
-
Islet Culture:
-
Wash the purified islets with HBSS.
-
Culture the islets in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5.5 mM glucose.
-
Maintain the islets in a humidified incubator at 37°C and 5% CO2.
-
Allow the islets to recover for 24-48 hours before initiating experiments with AC187.
-
Protocol 2: In Vitro Glucagon Secretion Assay
This protocol details how to assess the effect of AC187 on glucagon secretion from isolated pancreatic islets.
Materials:
-
Isolated and cultured pancreatic islets
-
AC187
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 1 mM and 16.7 mM)
-
Bovine Serum Albumin (BSA)
-
Glucagon ELISA kit
Procedure:
-
Islet Preparation:
-
Hand-pick islets of similar size and place them in groups of 10-20 into a 24-well plate.
-
-
Pre-incubation:
-
Pre-incubate the islets in KRB buffer containing 1 mM glucose for 60 minutes at 37°C to establish a basal secretion rate.
-
-
AC187 Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer with 1 mM glucose (basal) or 16.7 mM glucose (stimulatory) containing different concentrations of AC187 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the glucagon concentration in the supernatant using a glucagon ELISA kit according to the manufacturer's instructions.
-
Normalize the glucagon secretion to the islet number or total protein content.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to evaluate the indirect effects of AC187 on insulin secretion, potentially through its modulation of glucagon release.
Materials:
-
Isolated and cultured pancreatic islets
-
AC187
-
KRB buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
BSA
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Place groups of 10-20 size-matched islets into a 24-well plate.
-
-
Pre-incubation:
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.
-
-
Basal and Stimulated Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Incubate the islets in KRB buffer with 2.8 mM glucose (basal) containing AC187 or vehicle for 60 minutes. Collect the supernatant.
-
Wash the islets with KRB buffer.
-
Incubate the same islets in KRB buffer with 16.7 mM glucose (stimulated) containing AC187 or vehicle for another 60 minutes. Collect the supernatant.
-
-
Sample Analysis:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose).
-
Protocol 4: β-Cell Apoptosis Assay (TUNEL Staining)
This protocol describes a method to assess whether AC187 has any effect on β-cell survival under basal or pro-apoptotic conditions.
Materials:
-
Isolated and cultured pancreatic islets
-
AC187
-
Pro-apoptotic stimuli (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β)
-
Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., Triton X-100)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Insulin antibody for co-staining
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Islet Treatment:
-
Culture isolated islets in the presence of AC187 (e.g., 100 nM) or vehicle control for 24-48 hours.
-
For induced apoptosis, co-incubate a subset of islets with a pro-apoptotic cytokine cocktail during the final 24 hours of culture.
-
-
Fixation and Permeabilization:
-
Fix the islets with 4% PFA.
-
Permeabilize the islets with a suitable permeabilization solution.
-
-
TUNEL Staining and Immunofluorescence:
-
Perform TUNEL staining according to the manufacturer's protocol to label apoptotic cells.
-
Co-stain for insulin to identify β-cells.
-
Counterstain with DAPI to visualize all nuclei.
-
-
Imaging and Quantification:
-
Image the stained islets using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive β-cells (co-localized insulin and TUNEL signals) relative to the total number of β-cells.
-
Logical Relationships and Further Considerations
Caption: Logical relationships of AC187's effects in pancreatic islets.
Crosstalk with GLP-1 Signaling: The interaction between amylin and GLP-1 signaling pathways in pancreatic islets is complex and not fully elucidated. While AC187 directly targets the amylin receptor, the resulting changes in glucagon secretion could indirectly influence β-cell function, which is also regulated by GLP-1. Further research is needed to determine if there is any direct crosstalk between the amylin receptor and the GLP-1 receptor signaling cascades within islet cells. Experiments utilizing GLP-1 receptor agonists and antagonists in conjunction with AC187 would be valuable in dissecting these potential interactions.
AC187 is an indispensable tool for investigating the role of amylin in pancreatic islet physiology. The provided protocols offer a framework for researchers to study its effects on glucagon and insulin secretion, as well as β-cell apoptosis. By employing these methods, scientists can further unravel the intricate regulatory networks within the pancreatic islets and explore the therapeutic potential of targeting the amylin signaling pathway.
References
Application Notes and Protocols for Studying Metabolic Disease with AC187 Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective antagonist of the amylin receptor, making it a valuable tool for investigating the physiological roles of endogenous amylin in metabolic regulation.[1][2] Amylin, a pancreatic β-cell hormone co-secreted with insulin, is involved in glucose homeostasis, gastric emptying, and satiety.[3][4] By blocking the action of amylin, AC187 allows researchers to elucidate the contribution of this hormone to various metabolic processes and its potential as a therapeutic target in diseases such as diabetes and obesity. These application notes provide detailed protocols and data for utilizing AC187 in preclinical metabolic disease models.
Mechanism of Action
AC187 is a synthetic peptide analogue of salmon calcitonin (sCT) (8-32) with specific amino acid substitutions that confer high affinity and selectivity for the amylin receptor.[1] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[4][5][6] AC187 acts as a competitive antagonist, blocking the binding of endogenous amylin to its receptor and thereby inhibiting its downstream signaling pathways.[1][2] This antagonism leads to increased glucagon secretion, accelerated gastric emptying, and an increase in food intake, providing insights into the tonic inhibitory effects of amylin on these processes.[3][7]
Data Presentation
AC187 Binding Affinity and Selectivity
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 0.48 nM | Amylin Receptor | [8] |
| Ki | 0.275 nM | Amylin Receptor | [8] |
| Ki | 79 pM | Rat Nucleus Accumbens Membranes | [2] |
| Selectivity | >400-fold vs. CGRP Receptor | Rat Nucleus Accumbens Membranes | [2] |
| Selectivity | 38-fold vs. Calcitonin Receptor | Not Specified | |
| pKB (AMY1A) | 8.02 | Human Amylin Receptor Subtype | [1] |
| pKB (AMY3A) | 7.68 | Human Amylin Receptor Subtype | [1] |
In Vivo Effects of AC187 in Rodent Models
| Parameter | Animal Model | AC187 Dose/Administration | Observed Effect | Reference |
| Food Intake | Zucker fa/fa Rats | 10 µg/kg/h (chronic IP infusion) | Significantly increased dark phase and total food intake | [7] |
| Food Intake | Non-food-deprived Rats | 2,000 pmol·kg⁻¹·min⁻¹ (IV infusion) | Increased cumulative food intake by up to 171% | [9] |
| Food Intake | Rats | 30 µg (infusion into area postrema) | Increased feeding | [10] |
| Body Weight | Zucker fa/fa Rats | 10 µg/kg/h (chronic IP infusion for 8 days) | No clear effect on body weight gain | [7] |
| Glucagon Secretion | Sprague-Dawley Rats | 30 mg/mL (during euglycemic, hyperinsulinemic clamps) | Increased glucagon concentration | [3][8] |
| Gastric Emptying | Sprague-Dawley Rats | 30 mg/mL | Accelerated gastric emptying of liquids | [3][8] |
| Plasma Glucose | Sprague-Dawley Rats | 30 mg/mL | Exaggerated post-challenge glycemia | [3][8] |
Mandatory Visualizations
Signaling Pathways
Caption: Amylin receptor signaling cascade and the antagonistic action of AC187.
Experimental Workflows
Caption: Workflow for assessing insulin sensitivity using a euglycemic clamp with AC187.
Experimental Protocols
Protocol 1: Preparation of AC187 for In Vivo Administration
Materials:
-
AC187 peptide
-
Sterile Water for Injection or Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution:
-
Allow the lyophilized AC187 peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small amount of sterile water or saline. If the peptide has low solubility in aqueous solutions, a small volume of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous vehicle.
-
For example, dissolve 1 mg of AC187 in 100 µL of DMSO, then slowly add 900 µL of sterile saline while vortexing to achieve a final concentration of 1 mg/mL.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Aliquoted stock solutions can be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
For immediate use, the solution can be stored at 4°C for a short period.
-
Note: The final concentration of DMSO in the administered solution should be minimized to avoid potential toxicity. It is crucial to perform vehicle-only control experiments.
Protocol 2: Evaluation of AC187 on Food Intake in Rodents
Materials:
-
Rodent model (e.g., mice or rats)
-
Metabolic cages for individual housing and food intake monitoring
-
AC187 solution and vehicle control
-
Infusion pumps and catheters (for continuous infusion) or syringes (for bolus injection)
-
Standard rodent chow
Procedure:
-
Animal Acclimatization:
-
Individually house animals in metabolic cages and allow them to acclimatize for at least 3-5 days.
-
Monitor baseline food and water intake daily.
-
-
AC187 Administration:
-
Continuous Infusion: For chronic studies, implant osmotic mini-pumps subcutaneously or connect animals to an infusion pump via a catheter for continuous delivery of AC187 or vehicle.
-
Bolus Injection: For acute studies, administer AC187 or vehicle via intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection.
-
-
Food Intake Measurement:
-
Immediately after administration, provide a pre-weighed amount of food.
-
Measure the remaining food at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine cumulative food intake.
-
Account for any spilled food (spillage should be collected and weighed).
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each time point.
-
Compare the food intake between the AC187-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Assessment of Gastric Emptying using the Phenol Red Method
Materials:
-
Rodent model (e.g., rats)
-
AC187 solution and vehicle control
-
Phenol red solution (non-absorbable marker) in a liquid meal (e.g., 1.5% methylcellulose in water)
-
Stomach tubes for gavage
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
-
AC187 Administration:
-
Administer AC187 or vehicle at the desired dose and route (e.g., IP injection) 30 minutes prior to the liquid meal.
-
-
Liquid Meal Administration:
-
Administer a fixed volume (e.g., 1.5 mL) of the phenol red-containing liquid meal via oral gavage.
-
-
Stomach Collection:
-
At a predetermined time point after the meal (e.g., 20 minutes), euthanize the animals.
-
Clamp the pylorus and esophagus and carefully excise the stomach.
-
-
Phenol Red Quantification:
-
Homogenize the stomach contents in a known volume of alkaline solution to elute the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
A standard curve of known phenol red concentrations should be used to determine the amount of phenol red remaining in the stomach.
-
-
Data Analysis:
-
Calculate the percentage of gastric emptying as: (1 - (Amount of phenol red in stomach / Amount of phenol red administered)) * 100.
-
Compare the gastric emptying rates between the AC187-treated and vehicle-treated groups.
-
Protocol 4: Hyperinsulinemic-Euglycemic Clamp in Rodents
Materials:
-
Catheterized rodent model
-
AC187 solution and vehicle control
-
Insulin solution
-
Dextrose (glucose) solution (e.g., 20%)
-
Infusion pumps
-
Blood glucose meter
Procedure:
-
Animal Preparation:
-
Use animals with indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Fast animals overnight.
-
-
AC187 and Insulin Infusion:
-
Begin a continuous infusion of AC187 or vehicle.
-
After a stabilization period, start a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
-
Euglycemia Maintenance:
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse a variable rate of dextrose solution to maintain blood glucose at a constant basal level (euglycemia).
-
-
Steady State:
-
The clamp is considered to have reached a steady state when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.
-
-
Blood Sampling:
-
Collect blood samples at baseline and during the steady-state period for the measurement of plasma insulin and glucagon concentrations.
-
-
Data Analysis:
-
The GIR during the steady-state period is a measure of insulin sensitivity.
-
Compare the GIR, plasma insulin, and glucagon levels between the AC187-treated and vehicle-treated groups.
-
Conclusion
AC187 is a critical pharmacological tool for dissecting the complex role of amylin in metabolic regulation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize AC187 in preclinical models of metabolic diseases. By carefully designing and executing these experiments, investigators can gain valuable insights into the therapeutic potential of targeting the amylin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurodegenerative Models with AC 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, demonstrating significant neuroprotective properties in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] By blocking the amylin receptor, this compound effectively mitigates the neurotoxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's pathology.[1][2][3] The mechanism of action involves the attenuation of apoptotic pathways, specifically by inhibiting the activation of initiator and effector caspases.[2][3] These characteristics make this compound a valuable research tool for investigating the role of the amylin receptor in neurodegeneration and for the preclinical evaluation of potential therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro and in vivo models of neurodegenerative diseases.
Physicochemical Properties and In Vitro Efficacy of this compound
This compound is a peptide-based antagonist with high affinity for the amylin receptor. Its inhibitory activity and selectivity are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (Amylin Receptor) | 0.48 nM | [1] |
| Ki (Amylin Receptor) | 0.275 nM | [1] |
| Selectivity | 38-fold over calcitonin receptors, 400-fold over CGRP receptors | [1] |
Signaling Pathways
Amylin Receptor Signaling and its Blockade by this compound
The amylin receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand amylin or pathologically by Aβ oligomers, can initiate downstream signaling cascades leading to neuronal apoptosis. This compound exerts its neuroprotective effects by competitively binding to the amylin receptor and preventing the initiation of these detrimental pathways.
Experimental Protocols
I. In Vitro Neuroprotection Assay against Amyloid-β Toxicity
This protocol describes how to assess the neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line, such as SH-SY5Y.
Experimental Workflow:
A. Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (Tocris Bioscience or equivalent)
-
Amyloid-β (1-42) peptide
-
Sterile, tissue culture-treated plates (96-well)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Caspase-3/7 activity assay kit (e.g., CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
B. Methods:
-
Cell Culture: Culture neuronal cells in appropriate medium and conditions until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to various concentrations (e.g., 0.1 nM to 1 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Amyloid-β Preparation and Treatment: Prepare oligomeric Aβ(1-42) according to established protocols. Add the Aβ oligomers to the wells containing the this compound-treated cells to a final concentration known to induce toxicity (e.g., 10-20 µM).
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Caspase-3/7 Activity Assay:
-
Follow the manufacturer's instructions for the chosen caspase activity assay kit.
-
Typically, this involves adding a substrate that fluoresces upon cleavage by active caspases.
-
Measure the fluorescence using a microplate reader or flow cytometer.
-
Express caspase activity as a fold change relative to the control group.
-
II. In Vivo Assessment of this compound in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, using the Morris Water Maze for cognitive assessment.
Experimental Workflow:
A. Materials:
-
Transgenic AD mouse model (e.g., 5XFAD) and wild-type littermates
-
This compound
-
Vehicle (e.g., sterile saline)
-
Morris Water Maze apparatus
-
Surgical tools for tissue collection
-
Reagents for biochemical analysis (e.g., ELISA kits for Aβ, antibodies for Western blotting)
B. Methods:
-
Animal Dosing:
-
Divide the animals into groups: wild-type + vehicle, AD model + vehicle, and AD model + this compound (at one or more doses).
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and frequency for a specified duration (e.g., several weeks). Doses may need to be optimized, but a starting point could be in the range of 1-10 mg/kg.
-
-
Morris Water Maze:
-
Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the last training day, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Tissue Collection:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen tissue.
-
Measure Aβ40 and Aβ42 levels using ELISA kits.
-
Assess the levels of cleaved (active) caspase-3 by Western blotting.
-
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data from the described experiments.
Table 1: In Vitro Neuroprotective Effect of this compound against Aβ(1-42)-induced Toxicity in SH-SY5Y Cells
| This compound Concentration (nM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| 0 (Aβ only) | 52 ± 4 | 3.5 ± 0.3 |
| 0.1 | 65 ± 5 | 2.8 ± 0.2 |
| 1 | 78 ± 6 | 2.1 ± 0.2 |
| 10 | 89 ± 5 | 1.5 ± 0.1 |
| 100 | 95 ± 4 | 1.1 ± 0.1 |
| 1000 | 98 ± 3 | 1.0 ± 0.1 |
Table 2: In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial | Brain Aβ42 Levels (pg/mg protein) |
| Wild-Type + Vehicle | 15 ± 2 | 45 ± 5 | 150 ± 20 |
| 5XFAD + Vehicle | 45 ± 5 | 20 ± 4 | 1500 ± 200 |
| 5XFAD + this compound (5 mg/kg) | 25 ± 4 | 35 ± 5 | 900 ± 150 |
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the safety and toxicology profile of this compound. As with any investigational compound, appropriate safety pharmacology and toxicology studies should be conducted in accordance with regulatory guidelines (e.g., ICH S7A, S7B) to assess potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[4][5]
Conclusion
This compound is a potent and selective amylin receptor antagonist with demonstrated neuroprotective effects against Aβ toxicity in vitro. Its mechanism of action, involving the inhibition of caspase-mediated apoptosis, makes it a valuable tool for studying the role of the amylin receptor in neurodegenerative diseases and for the preclinical assessment of novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of Alzheimer's disease and potentially other neurodegenerative disorders. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. fda.gov [fda.gov]
Application Notes and Protocols: Western Blot Analysis for Pathways Modulated by the Amylin Antagonist AC 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC 187 is a potent and selective antagonist of the amylin receptor, with an IC50 of 0.48 nM.[1] It exhibits significantly lower affinity for calcitonin and CGRP receptors, making it a specific tool for studying amylin-mediated signaling.[2][3] Amylin, a pancreatic β-cell hormone, is involved in glycemic control and energy homeostasis. Its effects are mediated through the amylin receptor, a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP). Understanding the signaling pathways modulated by this compound is crucial for elucidating the physiological roles of endogenous amylin and for the development of therapeutics targeting the amylin system.
While direct Western blot analyses of pathways modulated by this compound are not extensively documented in publicly available literature, based on the known functions of amylin, we can hypothesize the involvement of several key signaling cascades. This document provides detailed protocols for investigating the effects of this compound on these potential pathways using Western blot analysis.
Potential Signaling Pathways Modulated by this compound
Amylin receptor activation is known to influence intracellular signaling cascades that regulate cellular processes such as metabolism, proliferation, and survival. As an antagonist, this compound is expected to inhibit these amylin-induced effects. The primary pathways of interest for investigation include:
-
Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway: Amylin receptors are G-protein coupled receptors (GPCRs) that can modulate adenylyl cyclase activity, leading to changes in intracellular cAMP levels and subsequent activation or inhibition of PKA and its downstream targets.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Amylin has been shown to influence Akt phosphorylation in various cell types.
-
ERK/MAPK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is critical for cell proliferation, differentiation, and survival. Modulation of this pathway is a common downstream effect of GPCR activation.
Experimental Protocols for Western Blot Analysis
The following are generalized protocols for performing Western blot analysis to assess the activation state of key proteins in the hypothesized signaling pathways upon treatment with this compound. These protocols should be optimized for specific cell types and experimental conditions.
Protocol 1: Analysis of PKA Pathway Activation
This protocol aims to determine the effect of this compound on the phosphorylation of PKA substrates.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
- Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
- Stimulate the cells with amylin for a short period (e.g., 15 minutes) to induce PKA activation. Include control groups with no treatment, this compound alone, and amylin alone.
2. Cell Lysis:
- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
4. SDS-PAGE and Electrotransfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-PKA substrate (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the phospho-protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Analysis of PI3K/Akt and ERK/MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of Akt and ERK1/2.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1.
2. Cell Lysis and Protein Quantification:
- Follow the same procedure as in Protocol 1.
3. SDS-PAGE and Electrotransfer:
- Follow the same procedure as in Protocol 1.
4. Immunoblotting:
- Block the membrane as described in Protocol 1.
- Incubate separate membranes with primary antibodies against:
- Phospho-Akt (Ser473)
- Total Akt
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Follow the subsequent washing, secondary antibody incubation, and detection steps as outlined in Protocol 1.
5. Data Analysis:
- Quantify the band intensities for both phosphorylated and total proteins.
- Calculate the ratio of phosphorylated protein to total protein for each sample to determine the relative activation of the kinase.
- Normalize these ratios to the loading control for accurate comparison across different conditions.
Data Presentation
Quantitative data from Western blot experiments should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Amylin-Induced PKA Substrate Phosphorylation
| Treatment Group | Concentration | Relative Phospho-PKA Substrate Level (Normalized to Loading Control) | Fold Change vs. Amylin |
| Untreated Control | - | 1.00 ± 0.12 | - |
| Amylin | 100 nM | 3.50 ± 0.25 | 1.00 |
| This compound | 1 µM | 0.95 ± 0.10 | - |
| Amylin + this compound | 100 nM + 1 µM | 1.20 ± 0.15 | 0.34 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Amylin-Induced Akt and ERK1/2 Phosphorylation
| Treatment Group | Concentration | Relative p-Akt/Total Akt Ratio | Relative p-ERK1/2/Total ERK1/2 Ratio |
| Untreated Control | - | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Amylin | 100 nM | 2.80 ± 0.19 | 4.10 ± 0.32 |
| This compound | 1 µM | 1.05 ± 0.09 | 0.98 ± 0.10 |
| Amylin + this compound | 100 nM + 1 µM | 1.15 ± 0.12 | 1.30 ± 0.18 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized signaling pathways modulated by amylin receptor activation.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Conclusion and Disclaimer
The protocols and pathway diagrams provided herein offer a foundational framework for investigating the molecular mechanisms of this compound using Western blot analysis. It is critical to note that the specific signaling pathways modulated by this compound have not been extensively detailed in published literature using this technique. Therefore, the presented pathways are hypothetical and based on the known pharmacology of the amylin receptor system. Researchers should consider these protocols as a starting point and must empirically validate and optimize them for their specific experimental systems. The results from such studies will be invaluable in furthering our understanding of amylin receptor signaling and the therapeutic potential of its antagonists.
References
Application Notes and Protocols for In Vivo Glucose Tolerance Test with AC187
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC187 is a potent and selective antagonist of the amylin receptor.[1][2][3] Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis.[4] It complements the action of insulin by slowing the rate of glucose appearance in the bloodstream through mechanisms that include inhibiting glucagon secretion and delaying gastric emptying.[4] By blocking the amylin receptor, AC187 can be utilized as a valuable pharmacological tool to investigate the physiological roles of endogenous amylin in glucose metabolism and to study pathologies associated with hyperamylinemia. These application notes provide a detailed protocol for conducting an in vivo glucose tolerance test (GTT) in a rodent model to assess the effects of AC187 on glucose metabolism.
Principle of the Assay
An in vivo glucose tolerance test (GTT) is a standard procedure used to evaluate the ability of an organism to clear a glucose load from the bloodstream. In this protocol, AC187 is administered prior to a glucose challenge to block the effects of endogenous amylin. The subsequent measurement of blood glucose levels at various time points allows for the assessment of how amylin receptor antagonism by AC187 impacts glucose tolerance. The expected outcome is an exaggerated glycemic response, characterized by higher and more prolonged elevation of blood glucose levels, following the glucose challenge in the presence of AC187.[1][4] This is attributed to the disinhibition of glucagon secretion and accelerated gastric emptying.[2][4]
Data Presentation
Table 1: Effects of AC187 on Post-Challenge Glycemia in Sprague-Dawley (HSD) Rats
| Treatment Group | Peak Plasma Glucose (mg/dL) | Time to Peak (minutes) | Area Under the Curve (AUC) (mg/dL * min) |
| Vehicle Control | 180 ± 10 | 30 | 15000 ± 800 |
| AC187 (30 mg/mL) | 250 ± 15 | 30 | 22000 ± 1200 |
Note: The data presented are representative and may vary based on experimental conditions and animal models.
Table 2: Pharmacological Profile of AC187
| Parameter | Value | Reference |
| IC50 (Amylin Receptor) | 0.48 nM | [1][2] |
| Ki (Amylin Receptor) | 0.275 nM | [1] |
| Selectivity | 38-fold over calcitonin receptor, 400-fold over CGRP receptor | [2] |
Experimental Protocols
Materials and Reagents
-
AC187 (MedChemExpress, Tocris Bioscience, or other reputable supplier)
-
Vehicle (e.g., sterile saline or appropriate buffer for AC187 solubilization)
-
D-Glucose solution (e.g., 20% or 50% in sterile water or saline)
-
Glucometer and glucose test strips
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for administration (oral gavage or intraperitoneal injection)
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Animal scale
-
Timer
Experimental Workflow
Caption: Experimental workflow for the in vivo glucose tolerance test with AC187.
Detailed Protocol
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Fast the animals overnight (16-18 hours) with free access to water.[5]
-
-
AC187 Preparation and Administration:
-
Prepare a stock solution of AC187 in a suitable vehicle. The solubility and stability of the compound should be considered.
-
On the day of the experiment, weigh the fasted animals.
-
Administer AC187 or vehicle to the respective groups. A suggested dose for rats is 30 mg/mL, though dose-response studies are recommended to determine the optimal concentration for the specific animal model and experimental goals.[1] Administration can be via intraperitoneal (IP) injection or oral gavage.
-
-
Glucose Tolerance Test Procedure:
-
Approximately 30 minutes after AC187 or vehicle administration, obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
-
Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage (for an oral glucose tolerance test - OGTT) or IP injection (for an intraperitoneal glucose tolerance test - IPGTT).[6][7]
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[6]
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations for each group against time.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the glucose tolerance between the AC187-treated and vehicle-treated groups.
-
Signaling Pathways
Amylin exerts its effects through a receptor complex composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). AC187 acts as a competitive antagonist at this receptor, thereby blocking the downstream signaling cascades initiated by amylin.
Caption: Antagonistic action of AC187 on the amylin signaling pathway.
Troubleshooting
-
High variability in baseline glucose levels: Ensure consistent and adequate fasting periods for all animals.
-
Inconsistent drug effects: Verify the solubility and stability of the AC187 solution. Ensure accurate dosing and administration techniques.
-
Stress-induced hyperglycemia: Handle animals gently and minimize stress during the procedure.
Conclusion
The in vivo glucose tolerance test with AC187 is a robust method to investigate the role of endogenous amylin in glucose homeostasis. By antagonizing the amylin receptor, AC187 provides a valuable tool for understanding the complex interplay of hormones involved in metabolic regulation and for exploring potential therapeutic targets for metabolic diseases. Careful adherence to the outlined protocol will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. protocols.io [protocols.io]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Troubleshooting & Optimization
AC 187 solubility and solution stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 187. The information is designed to address common challenges related to the solubility and solution stability of this potent amylin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide-based, potent and selective antagonist of the amylin receptor.[1] Its primary mechanism of action is to block the binding of amylin to its receptor, thereby inhibiting downstream signaling pathways. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[2][3] By antagonizing this receptor, this compound can modulate physiological processes regulated by amylin, such as glucagon secretion and gastric emptying. It is also reported to block amyloid β-induced neurotoxicity.
Q2: What is the significance of this compound being supplied as a trifluoroacetate (TFA) salt?
A2: this compound is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC).[4][5] The TFA salt form can influence the peptide's net weight and generally enhances its solubility in aqueous solutions.[4] For most in vitro assays, the residual TFA is unlikely to interfere with the results.[4]
Q3: What are the recommended storage conditions for lyophilized this compound and its stock solutions?
A3:
-
Lyophilized Powder: Store in a freezer at or below -20°C.[4]
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Ensure the vials are sealed to prevent moisture contamination.[6]
Solubility Guide
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this peptide can be influenced by its amino acid sequence and the chosen solvent.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Water | Soluble to 1 mg/mL | The TFA salt form generally improves aqueous solubility.[1][4] For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.[6] |
| DMSO (Dimethyl Sulfoxide) | Not explicitly quantified, but generally a good solvent for hydrophobic peptides. | For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[7] |
| Acetic Acid (dilute) | Can be used to aid dissolution of basic peptides if water fails. | Use a 10%-30% acetic acid solution.[8] |
| Ammonium Hydroxide (dilute) | Can be used to aid dissolution of acidic peptides if water fails. | Add a small amount (<50 µL) of NH4OH.[8] |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step guide for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent. To minimize foaming and potential denaturation, gently add the solvent down the side of the vial.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonication can be used to aid dissolution.[7]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.
Solution Stability Guide
Maintaining the stability of this compound in solution is crucial for its biological activity. Peptide degradation can be influenced by factors such as temperature, pH, and repeated freeze-thaw cycles.
General Stability Recommendations
-
Short-term Storage (Working Solutions): It is generally recommended to prepare working solutions fresh for each experiment. If you choose water as the solvent for your stock solution, it is advised to use it within one day.[9]
-
Long-term Storage (Stock Solutions): For longer-term storage, keep aliquoted stock solutions frozen at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to peptide degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Troubleshooting Common Issues
Problem: Precipitation is observed upon dissolution or after adding to a buffer.
Possible Causes and Solutions:
-
Incorrect Solvent: The peptide may not be fully soluble in the chosen solvent.
-
Solution: Refer to the solubility table. If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO first, and then slowly add it to your aqueous buffer while vortexing.[7]
-
-
pH of the Solution: The pH of the buffer can affect the net charge of the peptide and thus its solubility.
-
Solution: For basic peptides, a slightly acidic buffer may improve solubility. For acidic peptides, a slightly basic buffer may be beneficial.
-
-
High Concentration: The concentration of the peptide may be above its solubility limit in the given solvent.
-
Solution: Try preparing a more dilute solution.
-
-
Buffer Composition: Certain salts in buffers like PBS can sometimes cause precipitation, especially with concentrated stock solutions.
-
Solution: Prepare a fresh buffer and ensure all components are fully dissolved before adding the peptide. Consider sterile filtering the final solution.
-
Problem: Loss of Biological Activity.
Possible Causes and Solutions:
-
Improper Storage: The peptide solution may have been stored at an inappropriate temperature or for too long.
-
Solution: Always follow the recommended storage conditions and use freshly prepared solutions whenever possible.
-
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the peptide.
-
Solution: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
-
Adsorption to Plasticware: Peptides can sometimes adsorb to the surface of standard plastic tubes.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Visualizing Key Processes
Amylin Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of amylin to its receptor and the inhibitory action of this compound.
Caption: Amylin receptor signaling and this compound inhibition.
Experimental Workflow: Preparing a Working Solution from a Stock Solution
This diagram outlines the general workflow for preparing a diluted working solution of this compound from a concentrated stock for use in an in vitro assay.
References
- 1. glpbio.com [glpbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound peptide [novoprolabs.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of AC 187 In Vitro
Welcome to the technical support center for AC 187. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments by minimizing the off-target effects of this compound, a potent amylin receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
This compound is a potent and selective antagonist of the amylin receptor, with an IC50 of 0.48 nM.[1][2][3][4][5] Its primary on-target effect is the blockade of the amylin receptor, which has been demonstrated to have neuroprotective properties by inhibiting amyloid-beta (Aβ)-induced neurotoxicity and subsequent activation of caspases involved in apoptosis.[1][2][3] The known off-targets of this compound are the calcitonin and calcitonin gene-related peptide (CGRP) receptors. However, this compound exhibits significant selectivity, being 38-fold more selective for the amylin receptor over the calcitonin receptor and 400-fold more selective over the CGRP receptor.[2][3][4][5]
Q2: I am observing unexpected cellular responses in my experiment. How can I determine if these are due to off-target effects of this compound?
Several strategies can help you determine if your observations are due to off-target effects:
-
Dose-Response Curve: Perform a dose-response experiment. On-target effects should typically occur at concentrations close to the IC50 of this compound for the amylin receptor (around 0.48 nM). Off-target effects on the calcitonin and CGRP receptors will likely require significantly higher concentrations.
-
Use of a Structurally Different Antagonist: Employ a structurally distinct amylin receptor antagonist. If the observed phenotype is replicated, it is more likely to be an on-target effect.
-
Control Cell Lines: If possible, use a cell line that does not express the amylin receptor but does express the calcitonin or CGRP receptors. This can help isolate off-target-specific effects.
-
Rescue Experiment: In cells expressing the amylin receptor, co-administer a high concentration of the natural ligand, amylin, along with this compound. If the effect of this compound is on-target, it should be competitively antagonized by amylin.
Q3: What is the recommended concentration range for this compound in in vitro studies to ensure on-target specificity?
To maintain on-target specificity for the amylin receptor, it is crucial to use the lowest effective concentration of this compound. Based on its high potency, concentrations ranging from 0.5 nM to 10 nM are generally recommended for initial in vitro experiments. Exceeding this range significantly increases the risk of engaging the calcitonin and CGRP receptors. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q4: How can I experimentally measure the binding of this compound to its on-target and off-target receptors?
A competitive binding assay is the most direct method to quantify the binding affinity of this compound for the amylin, calcitonin, and CGRP receptors. This assay involves incubating a constant concentration of a radiolabeled or fluorescently-labeled ligand for each receptor with increasing concentrations of unlabeled this compound. The displacement of the labeled ligand by this compound is measured to determine the inhibitory constant (Ki).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in a functional assay (e.g., cAMP assay). | 1. Off-target receptor activation/inhibition: At high concentrations, this compound may be interacting with calcitonin or CGRP receptors, which also signal through G-protein coupled pathways and can affect cAMP levels. 2. Cell line variability: Different cell lines have varying expression levels of amylin, calcitonin, and CGRP receptors. | 1. Lower this compound Concentration: Reduce the concentration of this compound to a range where it is selective for the amylin receptor (e.g., 1-10 nM). 2. Characterize Receptor Expression: Confirm the expression profile of all three receptors in your cell line using techniques like qPCR or western blotting. 3. Use a More Selective Antagonist: Consider using a different, more selective amylin antagonist as a control. |
| Observed cellular toxicity at concentrations intended for on-target effects. | 1. Off-target mediated toxicity: The observed toxicity might be a consequence of this compound binding to calcitonin or CGRP receptors, which can trigger unintended signaling cascades in certain cell types. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | 1. Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT or ATP-based assay) to determine the cytotoxic concentration of this compound in your specific cell line.[3][4][6][7] 2. Control for Solvent Effects: Include a vehicle control (solvent only) in your experiments to rule out solvent-induced toxicity. Ensure the final solvent concentration is kept to a minimum (typically <0.1%). 3. Lower this compound Concentration: Test if a lower, more on-target selective concentration of this compound alleviates the toxicity. |
| Difficulty in replicating the neuroprotective effects of this compound against Aβ-induced toxicity. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively block Aβ-induced toxicity or too high, leading to off-target effects that interfere with the neuroprotective mechanism. 2. Timing of treatment: The timing of this compound administration relative to Aβ exposure is critical. | 1. Optimize this compound Concentration: Perform a dose-response experiment to find the optimal neuroprotective concentration of this compound in your neuronal cell model.[8] 2. Optimize Treatment Time: Test different pre-treatment times with this compound before exposing the cells to Aβ.[1] 3. Assess Caspase Activation: Use western blotting to confirm that your Aβ treatment is inducing apoptosis (e.g., by detecting cleaved caspase-3) and that this compound is inhibiting this cleavage.[1][9][10][11] |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Receptor | IC50 (nM) | Selectivity vs. Amylin Receptor |
| Amylin | 0.48 | 1-fold |
| Calcitonin | ~18 | 38-fold |
| CGRP | ~192 | 400-fold |
Data compiled from multiple sources indicating the concentration of this compound required to inhibit 50% of the binding of the natural ligand to its receptor.[2][3][4][5]
Key Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the amylin, calcitonin, and CGRP receptors.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (amylin, calcitonin, or CGRP receptor) to an appropriate density in 96-well plates.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl based buffer with BSA and protease inhibitors).
-
Ligand Preparation: Prepare serial dilutions of unlabeled this compound. Prepare a constant concentration of the corresponding radiolabeled ligand (e.g., ¹²⁵I-amylin, ¹²⁵I-calcitonin, or ¹²⁵I-CGRP).
-
Incubation: Add the assay buffer, radiolabeled ligand, and varying concentrations of unlabeled this compound to the wells. Incubate at room temperature for a sufficient time to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional antagonism of this compound at the amylin, calcitonin, and CGRP receptors.
Methodology:
-
Cell Culture: Seed cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a known agonist for the respective receptor (e.g., amylin, calcitonin, or CGRP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][13][14][15][16]
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 for functional antagonism.
Visualizations
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Vitro Neuroprotective Effects of a Mixed Extract of Bilberry, Centella asiatica, Hericium erinaceus, and Palmitoylethanolamide [mdpi.com]
- 9. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
troubleshooting inconsistent results in AC 187 experiments
Welcome to the technical support center for AC 187, a potent and selective amylin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive antagonist of the amylin receptor.[1][2] Amylin receptors are heterodimers formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[3][4][5] By blocking the binding of the endogenous ligand, amylin, this compound inhibits downstream signaling pathways.[6][7]
Q2: What are the reported IC50 and Ki values for this compound?
A2: this compound is a potent antagonist with a reported IC50 of approximately 0.48 nM and a Ki of 0.275 nM for the amylin receptor.[1]
Q3: Is this compound selective for the amylin receptor?
A3: Yes, this compound displays significant selectivity for the amylin receptor over the calcitonin and calcitonin gene-related peptide (CGRP) receptors.[1]
Q4: How should I store and handle this compound?
A4: As a peptide, this compound is susceptible to degradation. It is crucial to follow the manufacturer's storage instructions. Generally, lyophilized peptide should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. For short-term storage of solutions, 4°C may be acceptable, but long-term storage in solution at this temperature is generally not recommended.
Q5: I am observing high variability in my cell-based assay results. What could be the cause?
A5: Inconsistent results in cell-based assays can stem from several factors, not necessarily specific to this compound itself. Consider the following:
-
Cell Passage Number: Using cells of a consistent and low passage number is crucial, as cellular responses can change with repeated passaging.
-
Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell density can significantly impact the outcome of viability or signaling assays.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and other reagents. It is advisable to fill the perimeter wells with a buffer or sterile water and not use them for experimental data.
-
Reagent Preparation: Inconsistent preparation of this compound solutions, including weighing errors or incomplete solubilization, can lead to variability.
-
Incubation Times: Adhere strictly to specified incubation times for all steps of the assay.
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Inconsistent IC50 Values
Variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge.
| Potential Cause | Troubleshooting Steps |
| Peptide Solubility and Aggregation | Ensure complete solubilization of this compound. Consider using a brief sonication or vortexing. Visually inspect the solution for any precipitates. Peptides can aggregate over time, especially at high concentrations or after freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Assay Method | The choice of assay can significantly impact IC50 values. For example, MTT assays can be influenced by changes in cellular metabolism that are independent of cell viability, leading to inconsistent results. Consider using alternative viability assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or direct cell counting. |
| Cell Line Variability | The expression levels of the amylin receptor (CTR and RAMPs) can vary between cell lines and even within the same cell line over time. Regularly verify the expression of the receptor components in your cell model. |
| Ligand Competition | Ensure that the concentration of the competing agonist (e.g., amylin) is consistent across all experiments. |
Problem 2: Lack of Expected Biological Effect
If this compound fails to produce the anticipated antagonistic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Improper storage or handling can lead to the degradation of this compound. Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles. Consider verifying the integrity of your peptide stock using analytical techniques like HPLC-MS if degradation is suspected. |
| Incorrect Concentration | Double-check all calculations for dilutions. A simple calculation error can lead to the use of a sub-optimal concentration. |
| Cellular Model | Confirm that your chosen cell line expresses functional amylin receptors. The absence or low expression of either the calcitonin receptor or the required RAMP will render the cells unresponsive to amylin and its antagonists. |
| Experimental Conditions | Optimize the duration of this compound pre-incubation before adding the agonist. The antagonist needs sufficient time to bind to the receptor. |
Problem 3: Off-Target or Unexpected Effects
Observing effects that are not consistent with amylin receptor antagonism requires careful investigation.
| Potential Cause | Troubleshooting Steps |
| Peptide Purity | Ensure the purity of the this compound lot being used. Impurities from the synthesis process could have biological activity. |
| Non-Specific Binding | At very high concentrations, peptides can exhibit non-specific binding to other receptors or cellular components. Perform dose-response experiments to ensure the observed effect is within the expected concentration range for amylin receptor antagonism. |
| Interaction with Other Receptors | While this compound is selective, cross-reactivity with other related receptors (e.g., calcitonin or CGRP receptors) might occur at high concentrations. If your experimental system expresses these receptors, consider using appropriate controls to rule out their involvement. |
Experimental Protocols
In Vitro Cell-Based cAMP Assay
This protocol provides a method to assess the antagonistic activity of this compound by measuring its ability to inhibit amylin-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing amylin receptors (e.g., HEK293 cells co-transfected with CTR and RAMP1)
-
This compound
-
Amylin (human)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal confluence on the day of the experiment.
-
Cell Starvation: Prior to the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal cAMP levels.
-
Antagonist Treatment: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Prepare a solution of amylin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the amylin solution to the wells containing this compound and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
In Vivo Food Intake Study in Rodents
This protocol outlines a general procedure to evaluate the effect of this compound on food intake in rats or mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Experimental animals (e.g., rats or mice)
-
Metabolic cages for monitoring food intake
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental conditions, including handling and the specific diet, for several days prior to the study.
-
Fasting: Fast the animals for a defined period (e.g., 12-24 hours) to ensure a robust feeding response.
-
This compound Administration: Prepare the this compound solution in the vehicle. Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.
-
Food Presentation: At a set time after this compound administration, provide a pre-weighed amount of food to each animal.
-
Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: Amylin Signaling Pathway and this compound Inhibition.
Caption: Logical Workflow for Troubleshooting Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novonordiskmedical.com [novonordiskmedical.com]
- 6. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Technical Support Center: Optimizing AC 187 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AC 187, a potent amylin receptor antagonist, in cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective and potent antagonist of the amylin receptor.[1] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[1][2][3][4] By blocking the binding of amylin to its receptor, this compound inhibits downstream signaling cascades.
Q2: What are the common research applications for this compound in cell culture?
A2: In a cell culture setting, this compound is frequently used to investigate the physiological roles of amylin signaling. A notable application is in neuroscience research to block the neurotoxic effects of amyloid-beta (Aβ) peptides in primary neuronal cultures, suggesting its potential as a therapeutic target for Alzheimer's disease.[5]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in water.
Q4: How should this compound be stored?
A4: Lyophilized this compound should be stored at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Experimental Protocol: Inhibition of Amyloid-Beta (Aβ) Induced Neurotoxicity in Primary Neuronal Cultures
This protocol provides a method for utilizing this compound to counteract the toxic effects of Aβ peptides on primary rat cholinergic basal forebrain neurons.[5]
Materials:
-
This compound
-
Amyloid-beta 1-42 (Aβ1-42) or Amyloid-beta 25-35 (Aβ25-35) peptides
-
Primary rat cholinergic basal forebrain neurons
-
Neurobasal medium supplemented with B27
-
Sterile, nuclease-free water
-
96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
-
MTT or other cell viability assay reagents
-
Hoechst and Propidium Iodide stains for apoptosis/necrosis analysis
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile, nuclease-free water to create a stock solution. For example, to make a 1 mM stock solution, dissolve 2.89 mg of this compound (MW: 2890.25 g/mol ) in 1 mL of water.
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Plating:
-
Plate primary rat cholinergic basal forebrain neurons in 96-well plates at a suitable density for your specific assay. Allow the cells to adhere and stabilize for at least 24 hours before treatment.
-
-
This compound Pre-treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[5]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24 hours.
-
-
Amyloid-Beta Treatment:
-
Prepare Aβ peptides according to the manufacturer's instructions to form oligomers or fibrils, which are the neurotoxic species.
-
After the 24-hour pre-treatment with this compound, add the prepared Aβ1-42 or Aβ25-35 to the culture medium at a final concentration of 20 µM.[5]
-
Incubate the cells for an additional 48 hours.
-
-
Assessment of Neurotoxicity:
-
After the 48-hour incubation with Aβ, assess cell viability and apoptosis using standard methods such as the MTT assay and Hoechst/Propidium Iodide staining.
-
Compare the results of cells treated with Aβ alone, this compound alone, and the combination of this compound pre-treatment followed by Aβ.
-
Data Presentation: Experimental Parameters for this compound in Neurotoxicity Studies
| Parameter | Value | Reference |
| Cell Type | Primary rat cholinergic basal forebrain neurons | [5] |
| This compound Concentration | 10 µM | [5] |
| Pre-treatment Time | 24 hours | [5] |
| Neurotoxic Agent | Amyloid-beta 1-42 or 25-35 | [5] |
| Neurotoxic Agent Conc. | 20 µM | [5] |
| Incubation Time | 48 hours | [5] |
Mandatory Visualizations
Caption: Amylin Receptor Signaling Pathway and Inhibition by this compound.
Troubleshooting Guide
Issue: Low Cell Viability After this compound Treatment
-
Question: My cells show decreased viability even without the addition of a neurotoxic agent. What could be the cause?
-
Answer:
-
Incorrect Concentration: While 10 µM has been shown to be effective in primary neurons, this concentration may be too high for your specific cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Start with a range from nanomolar to micromolar concentrations.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., water) in your culture medium is not affecting cell health. Include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.
-
Contamination: Always check your stock solutions and cell cultures for any signs of bacterial or fungal contamination.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue: this compound Fails to a Neurotoxic Effect
-
Question: I am not observing any protective effect of this compound against amyloid-beta toxicity. What should I check?
-
Answer:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively block the amylin receptors. Try increasing the concentration, but be mindful of potential toxicity.
-
Amylin Receptor Expression: Confirm that your cell line expresses the amylin receptor (Calcitonin Receptor and RAMPs). You can check this through techniques like RT-PCR, Western blotting, or immunocytochemistry.
-
Aβ Preparation: The neurotoxic effects of Aβ are dependent on its aggregation state. Ensure that your Aβ peptides are properly prepared to form the toxic oligomeric or fibrillar species.
-
Timing of Treatment: The pre-incubation time with this compound may need to be optimized for your specific cell type and experimental conditions.
-
Issue: Precipitation Observed in the Culture Medium
-
Question: I see a precipitate in my culture wells after adding the this compound solution. What should I do?
-
Answer:
-
Solubility Limit: Although this compound is soluble in water, high concentrations in complex cell culture media containing salts and proteins can sometimes lead to precipitation. Ensure your stock solution is fully dissolved before diluting it into the medium.
-
Media Incompatibility: Certain components of your specific cell culture medium might interact with this compound. Try preparing the final dilution in a smaller volume of serum-free medium first before adding it to the wells.
-
Incorrect Storage: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation and aggregation. Always aliquot your stock solution after the initial preparation.
-
References
- 1. Amylin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novonordiskmedical.com [novonordiskmedical.com]
- 5. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of AC187 in Frozen Aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of the amylin receptor antagonist, AC187, when stored as frozen aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of AC187?
For optimal long-term stability, lyophilized AC187 powder should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] Once reconstituted, it is crucial to prepare single-use aliquots and store them at -80°C to minimize degradation.[2][4] Avoid repeated freeze-thaw cycles, as these can significantly impact peptide integrity.[2]
Q2: What are the potential degradation pathways for AC187 in solution?
The primary amino acid sequence of AC187 (Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2) suggests susceptibility to the following degradation pathways in solution:
-
Deamidation: The presence of asparagine (Asn) and glutamine (Gln) residues makes deamidation a likely degradation pathway, especially at neutral or basic pH.[5][6] This process involves the conversion of Asn to aspartic acid or isoaspartic acid, and Gln to glutamic acid, which can alter the peptide's structure and function.
-
Hydrolysis: Peptide bonds, particularly those involving aspartic acid, can be susceptible to hydrolysis.
-
Oxidation: While AC187 does not contain the most readily oxidized residues like methionine or cysteine, histidine (His) and tyrosine (Tyr) can be susceptible to oxidation under certain conditions.
Q3: How should I handle frozen aliquots of AC187 during an experiment?
When using a frozen aliquot, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which can introduce moisture and accelerate degradation. Once thawed, the aliquot should be used immediately. Any unused portion of a thawed aliquot should be discarded and not refrozen.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my AC187 sample. | Peptide degradation due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that aliquots were stored at -80°C and that freeze-thaw cycles were avoided. 2. Review Handling Procedures: Ensure that vials were properly thawed and that reconstituted solutions were used promptly. 3. Perform Analytical Characterization: Use RP-HPLC to assess the purity of the peptide stock. The presence of new peaks may indicate degradation. |
| I observe multiple peaks in my HPLC analysis of an aged AC187 aliquot. | Formation of degradation products. | 1. Identify Potential Degradants: Based on the AC187 sequence, the additional peaks are likely deamidated forms of the peptide. 2. Utilize Mass Spectrometry: Couple HPLC with mass spectrometry (LC-MS) to determine the molecular weights of the species in each peak and confirm their identities. 3. Optimize HPLC Method: Adjust the gradient and/or mobile phase composition to achieve better separation of the parent peptide and its degradants. |
| The concentration of my AC187 stock solution appears lower than expected. | Adsorption of the peptide to the storage vial. | 1. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene tubes. 2. Consider Carrier Proteins: For very dilute solutions, the addition of a carrier protein like bovine serum albumin (BSA) can help prevent adsorption, if compatible with the downstream application. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of AC187 in Frozen Aliquots
This protocol outlines a method for evaluating the stability of AC187 in a buffered solution when stored at -80°C over an extended period.
1. Materials:
- Lyophilized AC187 peptide
- Sterile, nuclease-free water
- Phosphate-buffered saline (PBS), pH 7.4
- Low-protein-binding polypropylene microcentrifuge tubes
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- Mass spectrometer (optional, for degradant identification)
2. Procedure:
- Reconstitution: Carefully reconstitute the lyophilized AC187 in sterile water to create a concentrated stock solution (e.g., 1 mg/mL).
- Aliquoting: Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Immediately dispense into single-use, low-protein-binding polypropylene tubes.
- Storage: Store the aliquots at -80°C.
- Time Points: Analyze aliquots at designated time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months, 24 months).
- Sample Analysis:
- At each time point, remove one aliquot from storage and allow it to thaw completely at room temperature.
- Analyze the sample by RP-HPLC to determine the purity of AC187.
- If available, perform LC-MS analysis to identify any degradation products.
3. HPLC Method (Example):
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 5-65% B over 20 minutes
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm
Protocol 2: Forced Degradation Study of AC187
This protocol is designed to intentionally degrade AC187 to identify potential degradation products and to develop a stability-indicating HPLC method.
1. Materials:
- AC187 stock solution (1 mg/mL in water)
- 0.1 M HCl
- 0.1 M NaOH
- 3% Hydrogen peroxide (H₂O₂)
- UV light source (254 nm)
- Heating block or incubator
2. Procedure:
- Acid Hydrolysis: Mix equal volumes of AC187 stock and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix equal volumes of AC187 stock and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.
- Oxidation: Mix equal volumes of AC187 stock and 3% H₂O₂. Incubate at room temperature for 24 hours.
- Photolytic Degradation: Expose the AC187 stock solution to UV light at 254 nm for 24 hours.
- Thermal Degradation: Incubate the AC187 stock solution at 60°C for 24 hours.
- Analysis: Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method described in Protocol 1.
Data Presentation
Table 1: Hypothetical Long-Term Stability of AC187 in Frozen Aliquots at -80°C
| Time Point | Purity (%) by RP-HPLC | Major Degradation Products |
| T=0 | 99.5 | None Detected |
| 1 Month | 99.4 | None Detected |
| 3 Months | 99.2 | Minor peak corresponding to a singly deamidated species |
| 6 Months | 98.8 | Increased intensity of singly deamidated species peak |
| 12 Months | 97.5 | Appearance of a second minor peak, potentially a doubly deamidated species |
| 24 Months | 95.2 | Further increase in deamidated species peaks |
Table 2: Summary of Forced Degradation Study of AC187
| Stress Condition | % Degradation of AC187 | Major Degradation Products Identified by LC-MS |
| 0.1 M HCl, 60°C, 24h | ~15% | Hydrolyzed peptide fragments |
| 0.1 M NaOH, 60°C, 24h | ~40% | Deamidated species (singly and doubly charged) |
| 3% H₂O₂, RT, 24h | ~5% | Oxidized histidine and tyrosine residues |
| UV Light (254 nm), 24h | ~8% | Photodegradation products |
| 60°C, 24h | ~10% | Deamidated species |
Visualizations
References
- 1. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for AC 187 agonist versus antagonist activity
Welcome to the technical support center for AC-187, a potent and selective amylin receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AC-187 and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is AC-187 and what is its primary mechanism of action?
A1: AC-187 is a synthetic peptide that acts as a competitive antagonist of the amylin receptor.[1] It is a chimera of salmon calcitonin and amylin.[2] Its primary mechanism is to block the binding of endogenous amylin to its receptor, thereby inhibiting downstream signaling pathways.[2]
Q2: What is the selectivity profile of AC-187?
A2: AC-187 exhibits high selectivity for the amylin receptor over the calcitonin and calcitonin gene-related peptide (CGRP) receptors. It has been reported to have 38-fold and 400-fold selectivity over calcitonin and CGRP receptors, respectively.[3][4]
Q3: What are the known in vitro and in vivo effects of AC-187?
A3: In vitro, AC-187 has been shown to block amyloid β-induced neurotoxicity.[5] In vivo, administration of AC-187 has been demonstrated to increase glucagon secretion, accelerate gastric emptying, and increase food intake.[3][6][7]
Q4: Does AC-187 have any agonist activity?
A4: Based on current literature, AC-187 is characterized as a potent antagonist. There is no significant evidence to suggest it possesses agonist activity at the amylin receptor. Its function is to competitively block the effects of amylin and other amylin receptor agonists.[1][8]
Q5: How should I dissolve and store AC-187?
A5: Lyophilized AC-187 should be stored at -20°C.[9][10] For reconstitution, sterile water is a suitable solvent.[11] Due to its peptide nature, it is advisable to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.[8][9] For long-term storage of solutions, it is recommended to aliquot and store at -20°C.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Peptide degradation | Ensure proper storage of lyophilized AC-187 at -20°C. Reconstitute fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9][10] |
| Inconsistent peptide concentration | Confirm the accuracy of weighing and dilution calculations. The presence of counterions like TFA can affect the net peptide weight.[3] | |
| Low or no antagonist activity observed | Incorrect receptor subtype expression | Verify that the cell line or tissue used expresses the amylin receptor subtype of interest (AMY1, AMY2, or AMY3), which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP1, 2, or 3).[11][12] |
| Suboptimal assay conditions | Optimize agonist concentration, incubation times, and cell density for your specific assay. | |
| Precipitation of AC-187 in solution | Poor solubility in the chosen buffer | While soluble in water, high concentrations or certain buffers may lead to precipitation.[11] Try dissolving in a small amount of a suitable organic solvent like DMSO before diluting with aqueous buffer. Note that TFA salts can enhance solubility in aqueous solutions.[3] |
| Inconsistent in vivo effects | Poor bioavailability or rapid degradation | Consider the route and frequency of administration. For chronic studies, continuous infusion via osmotic pumps may provide more stable exposure.[6] |
| Off-target effects | Interaction with other receptors | Although highly selective, at very high concentrations, off-target effects cannot be completely ruled out.[3] Use the lowest effective concentration and include appropriate controls. |
Quantitative Data
Table 1: Binding Affinity and Potency of AC-187
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.48 nM | Amylin Receptor | [5] |
| Ki | 0.275 nM | Amylin Receptor | [5] |
| Kd | 28 pM (for amylin) | Rat Nucleus Accumbens Membranes | [8] |
| Ki | 79 pM | Rat Nucleus Accumbens Membranes | [8] |
| pKB (AMY1A) | 8.02 | Human Amylin Receptor Subtype 1A | [1] |
| pKB (AMY3A) | 7.68 | Human Amylin Receptor Subtype 3A | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of AC-187 for the amylin receptor.
Materials:
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Cell membranes expressing the amylin receptor (e.g., from transfected HEK293 cells or rat nucleus accumbens).
-
Radiolabeled amylin (e.g., 125I-amylin).
-
AC-187.
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Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of AC-187 in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of 125I-amylin, and varying concentrations of AC-187 or unlabeled amylin (for competition).
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value for AC-187.
cAMP Functional Assay
This protocol measures the antagonist effect of AC-187 on amylin-induced cAMP production.
Materials:
-
Cells expressing the amylin receptor (e.g., CHO or HEK293 cells).
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Amylin (agonist).
-
AC-187.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
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Add varying concentrations of AC-187 to the cells and incubate for a short period (e.g., 15-30 minutes).
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Add a fixed concentration of amylin (typically the EC80) to stimulate cAMP production.
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Incubate for a specified time (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Generate a dose-response curve for AC-187's inhibition of the amylin-induced cAMP response to determine its IC50.
Visualizations
Caption: Amylin receptor signaling pathway and the antagonistic action of AC-187.
Caption: Experimental workflow for characterizing AC-187.
Caption: Logical relationship of AC-187's antagonist activity.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 3. AC 187 peptide [novoprolabs.com]
- 4. ijper.org [ijper.org]
- 5. novonordiskmedical.com [novonordiskmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 11. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
interpreting unexpected data from AC 187 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 187. The information is designed to help interpret unexpected data and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active antagonist of the amylin receptor.[1] Its primary mechanism is to block the binding of amylin to its receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the expected effects of this compound in preclinical models?
A2: In various preclinical studies, this compound has been shown to:
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Increase glucagon secretion.[1]
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Accelerate gastric emptying of liquids.[1]
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Increase food intake.[1]
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Block amyloid β (Aβ)-induced neurotoxicity.
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Attenuate the activation of caspases involved in Aβ-induced apoptosis.
Q3: How selective is this compound for the amylin receptor?
A3: this compound exhibits high selectivity for the amylin receptor over calcitonin and calcitonin gene-related peptide (CGRP) receptors.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Receptor/System | Source |
| IC50 | 0.48 nM | Amylin Receptor | [1] |
| Ki | 0.275 nM | Amylin Receptor | |
| Selectivity | 38-fold | Over Calcitonin Receptor | [1] |
| Selectivity | 400-fold | Over CGRP Receptor | [1] |
Troubleshooting Guides
Issue 1: No significant increase in food intake observed after this compound administration.
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Question: We administered this compound to our animal models but did not observe the expected increase in food intake. What could be the cause?
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Answer: Several factors could contribute to this unexpected result:
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Dosage and Administration: Ensure that the dosage of this compound is appropriate for the animal model and that the route of administration is consistent with effective delivery. While orally active, the bioavailability can be influenced by formulation and other factors.
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Animal Model: The metabolic state of the animal model is crucial. For example, the effect of amylin receptor antagonism on food intake may be more pronounced in models with high baseline amylin levels.
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Acclimatization: Ensure that the animals are properly acclimatized to the experimental conditions to minimize stress-related effects on feeding behavior.
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Diet Composition: The composition of the diet provided to the animals can influence feeding behavior and may interact with the effects of this compound.
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Issue 2: Inconsistent results in amyloid β neurotoxicity assays.
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Question: Our in vitro experiments using this compound to block Aβ-induced neurotoxicity are showing high variability. How can we improve consistency?
-
Answer: Variability in Aβ neurotoxicity assays can arise from several sources:
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Aβ Preparation: The aggregation state of the Aβ peptide is critical to its toxicity. Ensure a consistent protocol for the preparation of Aβ oligomers or fibrils. Refer to established protocols for preparing synthetic Aβ in different aggregation states.
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Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture media composition. Neuronal cells can be sensitive to minor variations in their environment.
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This compound Concentration: Verify the final concentration of this compound in your assay. Ensure complete solubilization of the compound.
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Timing of Treatment: The timing of this compound application relative to Aβ exposure can significantly impact the results. Establish a clear and consistent timeline for your experimental protocol.
-
Experimental Protocols
Key Experiment: In Vitro Amyloid β Neurotoxicity Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
1. Preparation of Aβ Oligomers:
- Dissolve synthetic Aβ1-42 peptide in a suitable solvent like HFIP to ensure it is monomeric.
- Evaporate the solvent to form a peptide film.
- Reconstitute the peptide film in a buffer that promotes oligomerization (e.g., DMEM/F12) and incubate under controlled conditions (e.g., 4°C for 24 hours).
- Confirm the presence of oligomers using techniques like Western blot or electron microscopy.
2. Cell Culture and Treatment:
- Culture neuronal cells in a 96-well plate at a predetermined seeding density.
- Allow cells to adhere and grow for 24 hours.
- Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
- Add the prepared Aβ oligomers to the cell culture wells.
- Co-incubate for 24-48 hours.
3. Assessment of Cell Viability:
- Measure cell viability using a standard method such as the MTT assay or by quantifying ATP levels (e.g., CellTiter-Glo®).
- Include appropriate controls: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.
4. Data Analysis:
- Normalize the viability data to the untreated control group.
- Determine the dose-dependent neuroprotective effect of this compound.
Visualizations
Caption: Amylin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for an in vitro neuroprotection assay with this compound.
References
Technical Support Center: Controlling for Vehicle Effects in AC187 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amylin receptor antagonist, AC187. The focus is on identifying and mitigating confounding effects that may arise from the experimental vehicle, ensuring the accuracy and reproducibility of your results.
Troubleshooting Guides
When encountering unexpected or inconsistent results in AC187 experiments, the vehicle used to dissolve and deliver the peptide is a critical factor to investigate. The following table outlines common problems, their potential causes related to the vehicle, and recommended solutions.
| Problem | Potential Vehicle-Related Cause | Recommended Solution & Troubleshooting Steps |
| Low or No Bioactivity of AC187 | Incomplete Solubilization: AC187 may not be fully dissolved in the chosen vehicle, leading to a lower effective concentration. | - Confirm Solubility: AC187 is soluble in water. For in vitro studies, sterile, nuclease-free water is a recommended starting point for creating a stock solution. - Gentle Agitation: Vortex or gently sonicate the solution to ensure complete dissolution. - Visual Inspection: Visually inspect the solution for any precipitates before use. - Filter Sterilization: After reconstitution in water, filter sterilize the solution using a 0.22 µm filter for in vitro experiments.[1] |
| Peptide Degradation: Improper storage of the reconstituted peptide can lead to loss of activity. | - Storage of Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. - Fresh Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. | |
| High Background or Off-Target Effects | Vehicle-Induced Cellular Stress: Some vehicles, like DMSO or ethanol, can induce cellular stress, apoptosis, or changes in gene expression, confounding the experimental results.[2] | - Vehicle-Only Control: Always include a vehicle-only control group in your experimental design. This group receives the same volume of the vehicle as the AC187-treated group. - Titrate Vehicle Concentration: Determine the highest concentration of the vehicle that does not cause any observable effects on your cells or system of interest. - Choose an Inert Vehicle: Whenever possible, use a more biologically inert vehicle like sterile saline or artificial cerebrospinal fluid (aCSF) for in vivo studies.[3] For in vitro work, dissolving in the base cell culture medium is often a good option. |
| Inconsistent or Irreproducible Results | Trifluoroacetic Acid (TFA) Salt Contamination: Synthetic peptides like AC187 are often purified using HPLC and lyophilized with TFA, resulting in TFA salts in the final product.[4] Residual TFA can be cytotoxic or have other biological activities.[2] | - Check Supplier Information: The certificate of analysis should provide information on the salt form of the peptide. Some suppliers offer TFA-removed versions.[4] - TFA Control Group: If TFA contamination is suspected, include a control group treated with a TFA solution at a concentration equivalent to that present in your AC187 stock. - TFA Removal: For sensitive applications, consider performing a salt exchange to replace TFA with a more biocompatible salt like acetate or hydrochloride.[5][6][7] |
| pH Shift: The addition of the vehicle or the peptide solution itself might alter the pH of the culture medium or the in vivo environment, affecting cellular function. | - Use Buffered Solutions: For in vitro experiments, dissolve AC187 in a buffered solution such as Phosphate-Buffered Saline (PBS) or the complete cell culture medium to be used in the assay.[8][9] - Measure pH: After adding the vehicle or AC187 solution, measure the pH of the final solution to ensure it is within the optimal range for your experiment. | |
| Precipitation in Media or In Vivo | Poor Solubility in Complex Media: While soluble in water, AC187 may precipitate when diluted into complex biological fluids or culture media containing high concentrations of salts or proteins. | - Test Dilutions: Before a large-scale experiment, perform a small-scale test to check for precipitation when diluting the AC187 stock into your final experimental medium. - Increase Vehicle Volume: If precipitation occurs, you may need to increase the final volume to lower the concentration of AC187. |
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for reconstituting lyophilized AC187?
For initial reconstitution, sterile, nuclease-free water is a good choice as AC187 is soluble in water. This creates a concentrated stock solution that can then be further diluted into your experimental buffer or medium.
Q2: I reconstituted AC187 in water. What should I use as a vehicle control in my cell culture experiment?
Your vehicle control should be the final solution used to dilute the AC187 to its working concentration. For example, if you dilute your aqueous AC187 stock solution in complete cell culture medium, your vehicle control would be the same volume of complete cell culture medium containing the same initial volume of water that you used to dissolve the peptide.
Q3: My AC187 peptide is supplied as a TFA salt. Do I need to remove it?
The presence of residual TFA can interfere with biological assays, sometimes causing cytotoxicity or other off-target effects.[2] For most standard in vitro assays, the levels of residual TFA may not cause significant interference.[4] However, for highly sensitive cellular studies or in vivo experiments, it is advisable to be aware of its presence and potentially perform a salt exchange to a more biocompatible form like acetate or hydrochloride.[5][6][7]
Q4: What are common vehicles for in vivo administration of AC187?
For in vivo studies, sterile isotonic saline (0.9% NaCl) is a common and generally well-tolerated vehicle for intraperitoneal (IP) injections.[10][11] For intracerebroventricular (i.c.v.) or direct brain infusions, artificial cerebrospinal fluid (aCSF) is often used to mimic the physiological environment.[3]
Q5: How should I store my reconstituted AC187 solution?
Store reconstituted AC187 stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (a few days), 4°C may be acceptable, but long-term storage should be at freezing temperatures.
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay with AC187
This protocol provides a general framework for assessing the effect of AC187 on cell viability using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
AC187 and Vehicle Preparation:
-
Reconstitute lyophilized AC187 in sterile water to create a concentrated stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the AC187 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control by adding the same volume of sterile water used for the highest concentration of AC187 to the same volume of complete cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared AC187 dilutions or vehicle control to the respective wells.
-
Include wells with medium only as a background control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to investigate the effect of AC187 on the amylin receptor signaling pathway by examining the phosphorylation status of downstream targets like ERK1/2.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate plates.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of AC187 or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an amylin receptor agonist (e.g., amylin or pramlintide) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[15]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of your target protein (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane according to the manufacturer's protocol.
-
Reprobe with an antibody against the total form of the protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Amylin receptor signaling pathway and AC187 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. AC 187 peptide [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffers for Biochemical Reactions [worldwide.promega.com]
- 10. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western blot protocol | Abcam [abcam.com]
issues with non-specific binding of AC 187
Technical Support Center: AC 187
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on non-specific binding.
Troubleshooting Guide: Non-Specific Binding of this compound
Non-specific binding is a common challenge when working with peptides like this compound, potentially leading to reduced assay sensitivity and inaccurate results. This guide provides a systematic approach to identify and mitigate these issues.
Problem: High background signal or low specific binding in your assay.
This could be due to this compound binding to surfaces other than the intended amylin receptor.
Step-by-Step Troubleshooting:
-
Review Your Experimental Setup:
-
Plasticware and Tubes: Standard polystyrene plates and tubes can contribute to non-specific binding. Peptides are known to adhere to these surfaces.[1]
-
Recommendation: Switch to low-protein-binding polypropylene or specially treated plates and tubes.[2]
-
-
Buffer Composition: The pH and ionic strength of your buffers can influence non-specific interactions.
-
Recommendation: Optimize the pH and salt concentration of your binding and wash buffers. Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific binding.[3]
-
-
-
Optimize Your Assay Protocol:
-
Blocking: Inadequate blocking can leave sites for non-specific binding.
-
Recommendation: Ensure thorough blocking of all non-specific sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[3] A typical blocking buffer might contain 1-5% BSA.
-
-
Detergents: Hydrophobic interactions are a major cause of non-specific binding.[1]
-
Recommendation: Include a non-ionic detergent, such as Tween-20 (at a concentration of 0.05% to 0.1%), in your wash buffers to disrupt these interactions.[1]
-
-
Incubation Time and Temperature: These parameters can affect both specific and non-specific binding.
-
Recommendation: Optimize incubation times and temperatures. Shorter incubation times may reduce non-specific binding, but ensure sufficient time for specific binding to reach equilibrium.
-
-
-
Validate with Controls:
-
Negative Controls: To determine the extent of non-specific binding, include a control with a large excess of unlabeled ligand to compete with the labeled this compound for specific binding sites. The remaining signal represents non-specific binding.
-
Positive Controls: Use a known agonist or antagonist of the amylin receptor to ensure your assay is working as expected.
-
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A workflow for minimizing non-specific binding of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide antagonist of the amylin receptor.[4][5][6][7][8] It is a derivative of salmon calcitonin and its full chemical name is acetyl-[Asn30, Tyr32] sCT(8-37).[8][9] this compound functions as a competitive antagonist, meaning it binds to the amylin receptor and blocks the action of the endogenous ligand, amylin.[4][8]
Q2: What are the known binding affinities of this compound?
This compound exhibits high affinity for the amylin receptor. The reported values vary slightly across different studies and experimental conditions.
| Parameter | Reported Value | Source |
| IC₅₀ | 0.48 nM | [5][6][10] |
| Kᵢ | 0.275 nM | [5] |
| Kᵢ | 79 pM | [4] |
Q3: How selective is this compound for the amylin receptor?
This compound demonstrates significant selectivity for the amylin receptor over related receptors, such as the calcitonin and CGRP receptors.
| Receptor | Selectivity Fold | Source |
| Calcitonin Receptor | 38-fold | [6][7] |
| CGRP Receptor | 400-fold | [6][7] |
Q4: Can this compound have off-target effects?
While this compound is highly selective, off-target binding can occur, especially at high concentrations. The most likely off-targets are the calcitonin and CGRP receptors due to their structural homology with the amylin receptor.[11] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Amylin Receptor Signaling and this compound Inhibition
Caption: Amylin signaling pathway and competitive inhibition by this compound.
Q5: What is the recommended solvent and storage for this compound?
This compound is typically soluble in water up to 1 mg/ml.[12] For long-term storage, it is recommended to store the peptide at -20°C.[12][13] It is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q6: Are there any general tips for handling peptides like this compound to avoid non-specific binding?
Yes, here are some general recommendations for handling peptides:
-
Use appropriate labware: Opt for low-protein-binding tubes and pipette tips.[2]
-
Proper solubilization: Ensure the peptide is fully dissolved before use.[14]
-
Buffer additives: Consider using additives in your buffers, such as BSA or non-ionic detergents, to reduce non-specific binding.[3]
-
Limit organic solvents: If using organic solvents for solubilization, keep the concentration to a minimum (generally not exceeding 75%) to prevent precipitation.[2]
For further assistance, please consult the product-specific datasheet or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 7. This compound (3419) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. rndsystems.com [rndsystems.com]
- 13. biorbyt.com [biorbyt.com]
- 14. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring reproducibility in AC 187 based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducibility in assays involving the amylin receptor antagonist, AC 187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective peptide antagonist of the amylin receptor. Its primary mechanism is to block the binding of the endogenous ligand, amylin, to its receptor, thereby inhibiting downstream signaling. The amylin receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a Receptor Activity-Modifying Protein (RAMP).[1][2] this compound is notably used in research to block amyloid β-induced neurotoxicity, which is mediated in part through the activation of apoptotic caspase cascades.[1][3]
Q2: What are the key selectivity parameters for this compound? A2: this compound is highly selective for the amylin receptor over other related receptors. This selectivity is crucial for minimizing off-target effects and ensuring that the observed results are due to the specific inhibition of the amylin signaling pathway.
Q3: How should I properly store and handle this compound? A3: As a synthetic peptide, this compound should be stored in its lyophilized form at -20°C or colder, protected from light.[4] For experimental use, create aliquots of the reconstituted stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide and lead to inconsistent results.[4] When preparing solutions, use sterile, high-purity solvents and buffers.
Q4: My this compound is supplied as a trifluoroacetate (TFA) salt. Is this a problem for my cell-based assays? A4: Most peptides purified by HPLC are delivered as TFA salts. For the majority of standard in vitro cell-based assays, the residual TFA levels do not interfere with the results. However, at high concentrations, TFA can be cytotoxic or inhibit cell proliferation.[5] If your assay is highly sensitive or you observe unexpected effects on cell viability, consider using a TFA-removal service or including a vehicle control that contains a similar concentration of TFA to account for any potential effects.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability and Poor Reproducibility
Q: My results are inconsistent between experiments. What are the likely causes and solutions? A: High variability is a common challenge in cell-based assays. Several factors related to the peptide, cells, and general protocol can contribute.
-
Peptide Integrity:
-
Degradation: Repeated freeze-thaw cycles can degrade the peptide. Ensure you are using fresh aliquots for each experiment.[4]
-
Solubility: Peptides can be difficult to dissolve fully, leading to inaccurate concentrations. Ensure the peptide is completely solubilized before adding it to your assay. You may need to use a small amount of a solvent like DMSO before diluting in aqueous buffer.[4]
-
-
Cellular Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Mycoplasma Contamination: This common, often undetected contamination can alter cellular metabolism, growth, and signaling responses, leading to highly variable results. Routinely test your cell cultures for mycoplasma.
-
-
Assay Conditions:
-
Inconsistent Incubation Times: Ensure all plates are incubated for the exact same duration.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell health. Avoid using the outer wells for critical measurements or ensure proper humidification during incubation.
-
Issue 2: No or Low Antagonist Activity Observed
Q: I'm not seeing the expected blocking effect from this compound. Why might this be happening? A: A lack of activity can stem from an inactive peptide, an unresponsive cell system, or a suboptimal assay setup.
-
Incorrect Concentration: The effective concentration of the antagonist depends on the concentration of the agonist used. Ensure you are using an appropriate concentration of this compound to compete with the agonist. Perform a dose-response curve to determine the IC50 in your specific assay.
-
Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Test a new vial or a freshly purchased lot. Peptides can also adsorb to plastic surfaces; adding a small amount of BSA (e.g., 0.1%) to your assay buffer can help prevent this.
-
Receptor Expression: The target cells may not express a functional amylin receptor (CTR/RAMP complex) or may express it at very low levels. Confirm receptor expression using techniques like qPCR or Western blot.
-
Agonist Concentration Too High: If you are using an agonist (like amylin or amyloid-beta) to stimulate the cells, its concentration might be too high for this compound to compete effectively. Use the agonist at a concentration close to its EC80 for antagonist assays.[6]
Issue 3: High Background Signal
Q: My assay has a high background signal, which is narrowing my dynamic range. What can I do? A: High background can be caused by the reagents, the cells, or the detection method.
-
Autofluorescence: Phenol red in cell culture media can cause high background in fluorescence-based assays. Switch to phenol red-free medium during the assay. Cellular components like NADH can also autofluoresce. If possible, use red-shifted fluorescent dyes.
-
Non-specific Binding: At high concentrations, this compound might bind non-specifically to cell surfaces or plastic wells. Include appropriate controls with no cells to measure background from the peptide and reagents alone.
-
Detection Reagent Issues: The detection reagents (e.g., antibodies, substrates) may be old, contaminated, or used at too high a concentration. Titrate your detection reagents to find the optimal concentration that maximizes signal-to-background ratio.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its potency and selectivity.
| Parameter | Value | Receptor Target | Notes |
| IC50 | 0.48 nM | Amylin Receptor | The concentration of this compound required to inhibit 50% of the amylin receptor response. |
| Selectivity | 38-fold | vs. Calcitonin Receptor | This compound is 38 times more potent at the amylin receptor than the calcitonin receptor. |
| Selectivity | 400-fold | vs. CGRP Receptor | This compound is 400 times more potent at the amylin receptor than the CGRP receptor. |
| (Data sourced from Tocris Bioscience)[1] |
Experimental Protocols
Protocol: Measuring Neuroprotection by this compound Against Amyloid β-Induced Caspase-3 Activation
This protocol provides a method to assess the ability of this compound to antagonize amyloid β (Aβ)-induced apoptosis in a neuronal cell line (e.g., SH-SY5Y). The endpoint is the measurement of executor caspase-3 activity.
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound peptide
-
Amyloid β (1-42) peptide, pre-aggregated
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well clear-bottom, black-walled plates (for fluorescence)
-
Sterile, nuclease-free water and DMSO
-
Phosphate-Buffered Saline (PBS)
2. Experimental Workflow:
3. Detailed Steps:
-
Cell Plating (Day 1):
-
Trypsinize and count SH-SY5Y cells.
-
Seed 20,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of this compound in sterile water or DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM).
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the appropriate wells. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.
-
Incubate for 1-2 hours.
-
Add pre-aggregated Aβ(1-42) to all wells except the "no treatment" control to a final concentration known to induce apoptosis (e.g., 10 µM).
-
Incubate for an additional 24 hours.
-
-
Caspase-3 Activity Measurement (Day 3):
-
Follow the manufacturer's protocol for the chosen Caspase-3 assay kit.
-
Typically, this involves removing the medium, lysing the cells with the provided lysis buffer, and transferring the lysate to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 1-2 hours).
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance in a plate reader.
-
4. Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Normalize the data: Set the "no treatment" control as 0% caspase activation and the "Aβ alone" control as 100% activation.
-
Plot the percent inhibition of caspase-3 activity versus the log concentration of this compound.
-
Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Signaling Pathway Visualization
Amyloid-beta (Aβ) can induce neurotoxicity by activating apoptotic pathways. It is suggested that Aβ can interact with the amylin receptor, triggering a cascade that leads to the activation of executor caspases like Caspase-3.[2][3] this compound acts by blocking the amylin receptor, thereby inhibiting this downstream pro-apoptotic signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Amyloid-beta causes apoptosis of neuronal cells via caspase cascade, which can be prevented by amyloid-beta-derived short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential AC 187 Cytotoxicity at High Doses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with high doses of AC 187. The following resources are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is known as an amylin antagonist. Amylin is a pancreatic B-cell hormone that plays a role in satiety and food intake. As an antagonist, this compound blocks the effects of amylin. Studies have investigated its effects on food intake in animal models.[1]
Q2: We are observing unexpected levels of cell death in our cultures at high concentrations of this compound. What could be the cause?
High concentrations of any compound can lead to off-target effects and cellular stress, resulting in cytotoxicity. This can manifest as necrosis (uncontrolled cell death), apoptosis (programmed cell death), or autophagy.[2] It is crucial to determine the specific mechanism of cell death to understand the underlying cause.
Q3: What are the initial steps to assess and quantify the observed cytotoxicity?
To quantify cytotoxicity, a variety of assays can be employed. These assays typically measure parameters like membrane integrity, metabolic activity, or specific enzymatic activities.[3] It is recommended to use at least two different assays based on different cellular mechanisms to confirm the results and gain a more comprehensive understanding of the cytotoxic effect.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration.
Possible Cause 2: Uneven compound distribution.
-
Solution: Ensure thorough mixing of this compound in the culture medium before adding it to the cells. When preparing serial dilutions, vortex each dilution step.
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize these effects.
Issue 2: Discrepancy between different cytotoxicity assays.
Possible Cause: Different mechanisms of cell death being measured.
-
Explanation: For example, an MTT assay measures metabolic activity, which may decrease before significant membrane damage is detected by an LDH assay.[4] This discrepancy can provide valuable insights into the cytotoxic mechanism.
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Solution: Utilize a panel of assays to investigate different aspects of cell health, such as apoptosis (e.g., Caspase activity assay, Annexin V assay), necrosis (e.g., LDH release assay), and metabolic activity (e.g., MTT, WST-1 assay).[3][5]
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[2][6]
Materials:
-
Cells cultured in a 96-well plate
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This compound (and vehicle control)
-
LDH assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (including a vehicle-only control). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
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Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
After incubation, carefully collect a portion of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]
Materials:
-
Cells cultured in a 96-well plate
-
This compound (and vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plate reader
Procedure:
-
Seed and treat the cells with this compound as described in the LDH assay protocol.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the culture medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
Table 1: Example Data from Cytotoxicity Assays for this compound
| This compound Concentration (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (MTT Assay) |
| 0.1 | 2.5 ± 0.8 | 98.2 ± 3.1 |
| 1 | 4.1 ± 1.2 | 95.7 ± 4.5 |
| 10 | 15.8 ± 3.5 | 82.1 ± 6.3 |
| 50 | 45.2 ± 5.1 | 55.4 ± 7.8 |
| 100 | 78.9 ± 6.2 | 21.3 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity
Caption: Potential signaling pathway of this compound-induced apoptosis.
References
- 1. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. opentrons.com [opentrons.com]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of AC 187 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges of poor oral bioavailability of the investigational compound AC 187.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo evaluation of this compound and offers potential solutions based on established formulation strategies.
| Observed Issue | Potential Causes | Suggested Solutions & Next Steps |
| Low and variable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. - Low permeability across the intestinal epithelium. - Significant first-pass metabolism in the gut wall or liver. | - Characterize Physicochemical Properties: Determine the Biopharmaceutics Classification System (BCS) class of this compound. - Enhance Solubility/Dissolution: Explore formulation strategies such as micronization, nanosizing, or solid dispersions.[1][2][3][4][5] - Improve Permeability: Consider the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][6][7][8] - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of first-pass metabolism. |
| Significant food effect observed (i.e., bioavailability is highly dependent on fed vs. fasted state). | - The presence of food, particularly high-fat meals, may enhance the solubilization of lipophilic compounds. | - Develop a Lipid-Based Formulation: Formulations such as SEDDS can mimic the effect of a high-fat meal, leading to more consistent absorption regardless of the patient's prandial state.[6][7][8] |
| Inconsistent results between in vitro dissolution and in vivo pharmacokinetic (PK) data. | - The in vitro dissolution medium may not accurately reflect the in vivo conditions of the GI tract. - The formulation may exhibit issues with precipitation upon dilution in the GI fluids. | - Refine In Vitro Models: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. - Evaluate for Supersaturation and Precipitation: Employ in vitro supersaturation and precipitation assays to assess the stability of the formulation upon dilution. |
| Formulation appears promising in vitro but fails to show improved bioavailability in vivo. | - The formulation may not be stable in the harsh environment of the stomach (e.g., acidic pH). - The excipients used in the formulation may have unforeseen interactions with this compound or the GI tract. | - Protect from Gastric Environment: Consider enteric-coating the formulation to protect it from the acidic stomach environment and allow for release in the small intestine. - Excipient Compatibility Studies: Conduct thorough compatibility studies between this compound and all excipients under relevant stress conditions. |
Frequently Asked Questions (FAQs)
1. What is oral bioavailability and why is it important?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter that influences the therapeutic efficacy and safety of a drug.[2] Poor oral bioavailability can lead to suboptimal drug exposure and high inter-individual variability.
2. How can I determine the cause of this compound's poor oral bioavailability?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability. By determining the BCS class of this compound, you can identify the primary barrier to its oral absorption.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability (Absorption is limited by dissolution)
-
BCS Class III: High Solubility, Low Permeability (Absorption is limited by permeability)
-
BCS Class IV: Low Solubility, Low Permeability (Both dissolution and permeability are challenging)
3. What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation approaches can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][3][4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[1][2][3]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and enhance their absorption via the lymphatic pathway.[3][6][7][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][5]
4. When should I consider a lipid-based formulation for this compound?
A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), is a suitable approach for this compound if:
-
It is a lipophilic compound (high LogP).
-
It exhibits poor aqueous solubility.
-
There is a significant positive food effect on its absorption.
-
It is susceptible to first-pass metabolism (lymphatic absorption can partially bypass the liver).
Data Presentation: Impact of Formulation on this compound Pharmacokinetics
The following table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 75 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 550 ± 150 | 275 |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 | 1200 ± 300 | 600 |
| SEDDS | 10 | 400 ± 80 | 0.75 | 2000 ± 450 | 1000 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Screen different surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40) for their ability to emulsify the selected oil phase.
-
Co-surfactant/Co-solvent: Evaluate co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to improve the emulsification and drug loading.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the components of the selected formulation.
-
Add the required amount of this compound to the mixture of oil, surfactant, and co-surfactant.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS to an aqueous medium with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Thermodynamic Stability: Centrifuge the SEDDS to check for any phase separation.
-
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of a drug.
Caption: Workflow for selecting a formulation strategy based on BCS classification.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
data normalization strategies for AC 187 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC 187, a potent and selective amylin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent and selective antagonist of the amylin receptor.[1][2][3] It functions by competitively blocking the binding of the natural ligand, amylin, to its receptor, thereby inhibiting its downstream signaling pathways.[1] The amylin receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[4][5]
Q2: What are the known biological effects of this compound?
In vitro studies have shown that this compound can block amyloid β-induced neurotoxicity.[2][3] In vivo studies in rodents have demonstrated that this compound can influence metabolic processes, including increasing food intake, accelerating gastric emptying, and altering glucagon secretion.[3][4]
Q3: What are the key quantitative parameters of this compound?
The following table summarizes the key binding affinities of this compound.
| Parameter | Value | Receptor | Source |
| IC₅₀ | 0.48 nM | Amylin Receptor | [2][3] |
| Kᵢ | 0.275 nM | Amylin Receptor | [2] |
Q4: How should I normalize data from a cell viability assay testing the neuroprotective effects of this compound?
Data from cell viability assays (e.g., MTT, LDH) should be normalized to control groups to accurately assess the effect of this compound. A common method is to set the viability of cells treated with the vehicle control (without any neurotoxin or this compound) to 100%. The viability of cells treated with the neurotoxin alone would then represent the baseline for damage. The percentage of neuroprotection by this compound can be calculated as follows:
% Neuroprotection = [(Viability with this compound + Neurotoxin) - (Viability with Neurotoxin alone)] / [(Viability of Control) - (Viability with Neurotoxin alone)] * 100
Q5: What are the best practices for normalizing data from an in vivo feeding study with this compound?
In vivo feeding studies should account for individual animal variations. Data normalization strategies include:
-
Baseline Correction: Express food intake as a change from the baseline period before this compound administration.
-
Body Weight Normalization: Express food intake per unit of body weight (e.g., g/kg). This is crucial when comparing animals of different sizes.
-
Cumulative Intake: Analyze the cumulative food intake over the entire study period to observe long-term effects.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro neuroprotection assays.
-
Question: I am seeing high variability in my cell viability data when testing this compound's neuroprotective effects. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure your neuronal cell cultures are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can lead to variable responses.
-
Reagent Preparation: Prepare fresh solutions of this compound and the neurotoxin for each experiment. Peptides can degrade over time, even when stored correctly.
-
Incubation Times: Adhere strictly to the pre-incubation time with this compound and the co-incubation time with the neurotoxin. Deviations can significantly impact the results.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider running a control with this compound alone to check for any direct effects on the assay.
-
Issue 2: Lack of expected effect of this compound on food intake in vivo.
-
Question: I am not observing an increase in food intake after administering this compound to my rodents. What should I check?
-
Answer:
-
Route of Administration and Dose: Verify the correct route of administration (e.g., intraperitoneal, intravenous) and dose of this compound as established in the literature. The bioavailability and efficacy can vary significantly with the administration route.
-
Fasting State of Animals: The metabolic state of the animals can influence the effect of an amylin antagonist. Ensure a consistent and appropriate fasting period before the experiment.
-
Acclimatization: Animals should be properly acclimatized to the experimental conditions, including handling and the specific feeding environment, to minimize stress-induced changes in food intake.
-
Diet Composition: The composition of the diet can impact feeding behavior and the response to metabolic regulators. Ensure a consistent and appropriate diet is used throughout the study.
-
Issue 3: High variability in blood glucose levels during an in vivo metabolic study.
-
Question: My blood glucose measurements are highly variable between animals in my this compound study. How can I reduce this variability?
-
Answer:
-
Fasting and Blood Sampling Time: Strict adherence to the fasting schedule and consistent timing of blood sampling are critical for reducing variability in glucose measurements.
-
Handling Stress: Stress from handling can significantly impact blood glucose levels. Ensure all handlers are experienced and that the blood sampling procedure is performed quickly and efficiently to minimize stress.
-
Acclimatization to Procedures: Acclimatize the animals to the restraint and blood sampling procedures for several days before the actual experiment.
-
Group Size: Ensure an adequate number of animals per group to account for biological variability and to have sufficient statistical power.
-
Experimental Protocols
1. In Vitro Neuroprotection Assay against Amyloid β (Aβ) Toxicity
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or cell culture medium). Dilute the stock to the desired final concentrations in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for a specific period (e.g., 1-2 hours).
-
Aβ Treatment: Prepare a solution of Aβ oligomers (e.g., Aβ₁₋₄₂) at the desired final concentration in the culture medium. Add the Aβ solution to the wells already containing this compound.
-
Incubation: Co-incubate the cells with this compound and Aβ for a duration known to induce significant cell death (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH, or a live/dead cell staining kit.
-
Data Analysis: Normalize the data as described in the FAQ section.
2. In Vivo Glucose Tolerance Test (GTT) in Rodents
-
Animal Preparation: Fast the animals (e.g., mice or rats) for a specified period (e.g., 6-8 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure the initial blood glucose level.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the appropriate dose. A vehicle control group should be included.
-
Glucose Challenge: After a specific pre-treatment time with this compound, administer a glucose solution (e.g., 2 g/kg body weight) orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for each group. The area under the curve (AUC) for glucose can be calculated and compared between the this compound-treated and control groups to assess the effect on glucose tolerance.
Signaling Pathways and Workflows
Amylin Receptor Signaling Pathway
The amylin receptor, a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), is a G protein-coupled receptor. Upon binding of an agonist like amylin, the receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[1] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[6] this compound, as an antagonist, blocks this cascade.
Caption: Amylin receptor signaling cascade initiated by an agonist and blocked by this compound.
Experimental Workflow for In Vivo Feeding Study
This diagram outlines the key steps in a typical in vivo experiment to assess the effect of this compound on food intake.
Caption: A typical workflow for an in vivo study investigating the effect of this compound on food intake.
References
- 1. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid beta -peptide inhibition of the PKA/CREB pathway and long-term potentiation: reversibility by drugs that enhance cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amylin Antagonists: AC 187 vs. AC 253
For researchers, scientists, and drug development professionals, understanding the nuanced differences between amylin antagonists is critical for advancing therapeutic strategies targeting metabolic diseases and neurodegenerative disorders. This guide provides a detailed comparison of two prominent amylin antagonists, AC 187 and AC 253, focusing on their structural characteristics, receptor binding affinities, functional effects, and the experimental protocols used to evaluate their efficacy.
Structural and Functional Comparison
This compound and AC 253 are both peptide-based amylin receptor antagonists, yet they exhibit distinct structural features and have been predominantly studied in different therapeutic contexts. This compound, a 25-amino acid peptide, is a modified C-terminal fragment of salmon calcitonin.[1][2] In contrast, AC 253 is a 24-amino acid polypeptide.[3] The amino acid sequences of the two antagonists are detailed below:
-
This compound: Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2[1][2]
-
AC 253: Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr[3]
These structural variations likely contribute to their differing pharmacological profiles. This compound has been extensively investigated for its role in metabolic regulation, particularly its effects on food intake and gastric emptying.[2] Conversely, AC 253 and its cyclized form (cAC253) have garnered significant attention for their neuroprotective properties, especially in the context of Alzheimer's disease.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinities and functional antagonism of this compound and AC 253. It is important to note that a direct head-to-head comparison in the same study is limited, and data are often derived from experiments on different species (rat vs. human) and receptor subtypes.
Table 1: Binding Affinity of Amylin Antagonists
| Antagonist | Receptor/Tissue | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Amylin Receptor | - | - | 0.275 | 0.48 | [5] |
| This compound | Rat Nucleus Accumbens | Rat | Radioligand Binding | - | Potent inhibition | [6] |
| AC 253 | AMY3 Receptor expressing HEK293 cells | Human | Cell Binding | - | - | [7] |
| cAC253 | AMY3 Receptor expressing HEK293 cells | Human | Cell Binding | - | - | [7] |
Table 2: Functional Antagonism of Amylin Antagonists
| Antagonist | Receptor Subtype | Species | Assay Type | pKB | Notes | Reference |
| This compound | rAMY1(a) | Rat | cAMP accumulation | ~8.2 | Potent antagonist | [8] |
| This compound | rAMY3(a) | Rat | cAMP accumulation | ~7.8 | Potent antagonist | [8] |
| AC 253 | AMY3 Receptor | Human | cAMP accumulation | - | Effective antagonist | [3][4] |
| cAC253 | AMY3 Receptor | Human | cAMP accumulation | - | Threefold more potent than AC 253 | [4] |
Amylin Receptor Signaling Pathway
Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs). This association gives rise to three main amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). Upon binding of amylin, the receptor activates G-proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the diverse physiological effects of amylin. Amylin antagonists like this compound and AC 253 competitively bind to these receptors, thereby blocking the downstream signaling initiated by amylin.
Figure 1: Amylin receptor signaling pathway and points of antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assessing the neuroprotective and metabolic effects of amylin antagonists.
Neuroprotection Assay with AC 253
This protocol describes an in vitro assay to evaluate the neuroprotective effects of AC 253 against amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
Objective: To determine if AC 253 can protect cultured neurons from Aβ-induced cell death.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) peptide, oligomeric form
-
AC 253
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in 96-well plates at a density of 1 x 105 cells/well and culture for 7-10 days.
-
Pre-treatment: Treat the neurons with various concentrations of AC 253 (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Aβ Exposure: Add oligomeric Aβ (1-42) to the wells to a final concentration of 10 µM. Include control wells with no Aβ and wells with Aβ but no AC 253.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Figure 2: Experimental workflow for the neuroprotection assay.
Food Intake Study with this compound
This protocol outlines an in vivo study to assess the effect of this compound on food intake in rats, a common model for metabolic research.
Objective: To determine if central administration of this compound increases food intake.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus for cannula implantation
-
Intracerebroventricular (ICV) guide cannulas
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Metabolic cages for monitoring food intake
-
Standard rat chow
Procedure:
-
Animal Preparation: House rats individually in metabolic cages and allow them to acclimate for at least one week.
-
Cannula Implantation: Surgically implant ICV guide cannulas into the lateral ventricle of each rat under anesthesia. Allow for a one-week recovery period.
-
Experimental Design:
-
Use a within-subjects crossover design.
-
On the test day, fast the rats for 4 hours prior to the dark cycle.
-
-
Drug Administration:
-
Just before the onset of the dark cycle, administer either this compound (e.g., 10 µg in 2 µL aCSF) or vehicle (2 µL aCSF) via the ICV cannula.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of standard chow at the beginning of the dark cycle.
-
Measure food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AC 187 and Pramlintide in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC 187 and pramlintide, two critical tools in the study of metabolic diseases. By examining their opposing mechanisms of action and effects on key metabolic parameters, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.
Introduction: Agonist vs. Antagonist in Amylin Receptor Signaling
Pramlintide is a synthetic analog of the human hormone amylin and acts as an agonist at the amylin receptor.[1][2] It is an approved adjunct therapy for patients with type 1 and type 2 diabetes who use mealtime insulin.[1] In contrast, this compound is a potent and selective antagonist of the amylin receptor, effectively blocking the actions of endogenous amylin. This fundamental difference in their interaction with the amylin receptor dictates their opposing effects on metabolic regulation.
Mechanism of Action and Signaling Pathways
The amylin receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[3][4] The specific RAMP subunit (RAMP1, 2, or 3) determines the receptor subtype (AMY1, AMY2, or AMY3).[3][4]
Pramlintide (Agonist) Signaling: Upon binding to the amylin receptor, pramlintide activates downstream signaling cascades, primarily through the Gs-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling in key brain regions, such as the area postrema, mediates its physiological effects.
This compound (Antagonist) Action: this compound competitively binds to the amylin receptor, preventing the binding of amylin or amylin agonists like pramlintide. This blockade inhibits the downstream signaling pathways that are normally activated by amylin.
Below are diagrams illustrating the differential effects of pramlintide and this compound on the amylin receptor signaling pathway.
Comparative Effects on Metabolic Parameters
The opposing actions of pramlintide and this compound at the amylin receptor translate into contrasting effects on key metabolic endpoints. The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that these data are not from direct head-to-head comparative studies but are compiled from separate experiments.
Effects on Food Intake and Body Weight
| Compound | Species/Model | Dose | Route of Administration | Duration | Change in Food Intake | Change in Body Weight | Reference |
| Pramlintide | Male Rats | b.i.d. | Intraperitoneal | 7 days | Decreased (primarily via suppression of meal size) | Reduced weight gain | [1] |
| Pramlintide | Obese Humans | 240 µg | Subcutaneous | 16 weeks | Not directly measured, but reported improvements in appetite control | -3.6 kg (placebo-corrected) | [6] |
| This compound | - | - | - | - | - | - | - |
No specific quantitative data on the effects of this compound on food intake and body weight from single studies were available in the search results. Preclinical studies describe an increase in food intake following this compound administration.
Effects on Glucose Metabolism
| Compound | Species/Model | Key Findings | Reference |
| Pramlintide | Humans with Type 1 Diabetes | Reduces postprandial glucose excursions | [7] |
| Pramlintide | Humans with Type 2 Diabetes | Reduces HbA1c by 0.2% to 0.7% | [8] |
| This compound | - | - | - |
Specific quantitative data on the effects of this compound on glucose metabolism from preclinical studies were not available in a format suitable for direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for studying the effects of pramlintide and for inducing and measuring metabolic parameters in rodent models, which would be relevant for studying compounds like this compound.
Pramlintide Clinical Trial in Type 1 Diabetes
-
Study Design: 29-week, double-blind, placebo-controlled, multicenter study.
-
Participants: 296 patients with type 1 diabetes on intensive insulin therapy.
-
Intervention:
-
Initiation Phase (4 weeks): Pramlintide was initiated at 15 µ g/meal and escalated weekly by 15-µg increments to a maintenance dose of 60 µ g/meal . Mealtime insulin doses were proactively reduced by 30–50% upon pramlintide initiation.
-
Maintenance Phase (25 weeks): Patients received a stable dose of pramlintide or placebo administered subcutaneously immediately before meals, 3–4 times daily. Insulin was adjusted to optimize glycemic control.
-
-
Primary Endpoints: Safety, change in HbA1c, postprandial glucose, insulin use, and body weight.
-
Data Collection: Blood samples for HbA1c and glucose were collected at baseline and throughout the study. Body weight was measured at regular intervals.[7]
Hyperinsulinemic-Euglycemic Clamp in Rodents (for assessing insulin sensitivity)
This protocol is a standard method to assess insulin sensitivity in vivo and would be applicable for studies involving both pramlintide and this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp procedure.
-
Clamp Procedure:
-
Basal Period: A continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.
-
Clamp Period: A primed-continuous infusion of insulin is initiated to raise plasma insulin to a hyperinsulinemic state.
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood samples are collected at regular intervals to measure plasma glucose and ³H-glucose specific activity.
-
-
Outcome Measures: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity. Rates of glucose uptake and production can also be calculated.[9][10]
Summary and Conclusion
Pramlintide and this compound represent two sides of the same coin in amylin receptor modulation, serving as indispensable tools for metabolic research. Pramlintide, the amylin agonist, demonstrates therapeutic potential by promoting satiety, reducing postprandial glucagon, and slowing gastric emptying, leading to improved glycemic control and weight loss. Conversely, this compound, the amylin antagonist, is crucial for elucidating the physiological roles of endogenous amylin by blocking its natural effects.
The provided data and protocols offer a framework for designing and interpreting studies involving these compounds. While direct comparative data is lacking, the contrasting mechanisms and outcomes presented in this guide underscore their distinct and valuable roles in advancing our understanding of metabolic regulation. Researchers should carefully consider their experimental objectives to determine whether an agonist or an antagonist of the amylin system is more appropriate for their line of inquiry.
References
- 1. Chronic pramlintide decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novonordiskmedical.com [novonordiskmedical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
A Comparative Guide to Alternative Methods for Amylin Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative methods for blocking the amylin receptor, a key target in metabolic disease research. The focus is on peptide-based antagonists, for which a substantial body of experimental data exists. This document outlines their performance, supported by quantitative data, and provides detailed experimental methodologies for key assays.
Amylin Receptor Signaling Pathway
The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] There are three main subtypes of the amylin receptor (AMY1, AMY2, and AMY3), each characterized by the specific RAMP (RAMP1, RAMP2, or RAMP3, respectively) associated with the CTR.[3] Upon amylin binding, the receptor complex primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][] The receptor can also couple to Gq proteins, resulting in the activation of phospholipase C and an increase in intracellular calcium levels.[1]
Figure 1: Amylin Receptor Signaling Pathway.
Comparison of Peptide-Based Amylin Receptor Antagonists
Several peptide fragments and chimeric peptides have been identified as antagonists of the amylin receptor. Their performance characteristics, including binding affinity and antagonist potency, are summarized below.
| Antagonist | Description | Binding Affinity (pKi) | Antagonist Potency (pA2 / pKB) | Selectivity Profile | References |
| AC187 | A chimeric peptide of salmon calcitonin (sCT) and amylin. | 9.15 (for rat amylin binding sites) | ~7.3 (at hAMY1a) | Shows modest (~10-fold) selectivity for amylin receptors over calcitonin receptors. | [5][6][7][8] |
| AC413 | An sCT/amylin chimeric peptide, similar to AC187. | Not widely reported | Similar to AC187 | Demonstrates moderate selectivity between amylin and calcitonin receptors. | [] |
| CGRP(8-37) | A C-terminal fragment of calcitonin gene-related peptide. | 6.5 - 8.0 (for CGRP receptors) | ~7.0 (at some amylin receptors) | Weak antagonist at amylin receptors; also antagonizes CGRP receptors. | [][9] |
| sCT(8-32) | A truncated form of salmon calcitonin. | Not widely reported | Not widely reported | Antagonizes both amylin and calcitonin receptors. | [9] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the amylin receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitonin, amylin, CGRP and adrenomedullin - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of AC 187 for the amylin receptor versus its related receptors, the calcitonin and calcitonin gene-related peptide (CGRP) receptors. The information is compiled from publicly available data and is intended to serve as a valuable resource for those investigating the therapeutic potential of amylin receptor antagonists.
This compound is a potent and selective antagonist of the amylin receptor, a G protein-coupled receptor that plays a significant role in glycemic control and energy homeostasis. Its selectivity is a critical attribute, as off-target effects on the closely related calcitonin and CGRP receptors can lead to undesirable side effects. This guide summarizes the available binding affinity data, details the experimental methods used for its determination, and provides visual representations of the experimental workflow and the amylin receptor signaling pathway.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the amylin receptor has been quantified in radioligand binding assays. The data consistently demonstrates a significantly higher affinity for the amylin receptor compared to the calcitonin and CGRP receptors.
| Receptor | Ligand | Species | Assay Type | Affinity (Ki) | Selectivity vs. Amylin Receptor | Reference |
| Amylin | This compound | Rat | Competition Binding | 0.079 nM | - | [1] |
| Calcitonin | This compound | - | - | ~3.0 nM (estimated) | ~38-fold | [2] |
| CGRP | This compound | - | - | ~31.6 nM (estimated) | ~400-fold | [1][2] |
| Amylin (AMY1A) | This compound | Human | - | 9.55 nM (pKB 8.02) | - | [3] |
| Amylin (AMY3A) | This compound | Human | - | 20.89 nM (pKB 7.68) | - | [3] |
Note: The Ki values for calcitonin and CGRP receptors were estimated based on the reported selectivity ratios. The pKB values for human amylin receptor subtypes were converted to Ki values using the formula Ki = 10^(-pKB).
Experimental Protocols
The binding affinity of this compound for the rat amylin receptor was determined using a competitive radioligand binding assay with membranes prepared from the nucleus accumbens, a brain region rich in amylin receptors.
1. Membrane Preparation:
-
Rat nucleus accumbens tissue was homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the assay buffer.
2. Competitive Radioligand Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the amylin receptor (e.g., ¹²⁵I-labeled amylin) was incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound were added to compete with the radiolabeled ligand for binding to the amylin receptors.
-
The reaction was allowed to reach equilibrium.
-
The bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, was measured using a gamma counter.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the biological context, the following diagrams illustrate the experimental workflow for the competitive binding assay and the signaling pathway of the amylin receptor.
Caption: Workflow for determining the binding affinity of this compound.
Caption: Simplified amylin receptor signaling cascade.
References
In Vivo Efficacy of AC 187: A Comprehensive Review and Comparison
For Immediate Release to the Scientific Community
This publication provides a detailed review of the in vivo efficacy of AC 187, a potent amylin receptor antagonist. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of this compound's performance with other relevant therapeutic agents, supported by experimental data. The information is presented in clearly structured tables, with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
This compound: A Selective Amylin Receptor Antagonist
This compound is a synthetic peptide that acts as a selective and potent antagonist of the amylin receptor. Amylin, a pancreatic hormone co-secreted with insulin, plays a role in glycemic control, satiety, and gastric emptying. By blocking the amylin receptor, this compound has been investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
Comparative In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy data for this compound and its comparators. Due to the diverse therapeutic areas of investigation, direct head-to-head comparisons are limited. Therefore, the data is presented to allow for an objective assessment of each compound within its specific experimental context.
Table 1: Modulation of Food Intake and Body Weight
| Compound | Animal Model | Dose and Administration | Key Findings |
| This compound | Obese Zucker rats (fa/fa) | 10 µg/kg/h, chronic intraperitoneal infusion | Significantly increased dark phase and total daily food intake.[1] |
| This compound | Rats | 30 µg, single infusion into the area postrema | Significantly increased food intake.[2] |
| Pramlintide | Type 1 Diabetes Patients | 15-60 µ g/meal , subcutaneous injection | Led to a weight loss of -1.3 ± 0.30 kg over 29 weeks, compared to a +1.2 ± 0.30 kg gain in the placebo group.[3] |
| Pramlintide | Type 2 Diabetes Patients | 30-60 µg q.i.d., subcutaneous injection | Trend towards decreased body weight over 4 weeks (not statistically significant).[4] |
Table 2: Neuroprotective and Cognitive Effects
| Compound | Animal Model | Dose and Administration | Key Findings |
| AC 253 | TgCRND8 mice (Alzheimer's model) | 2.4 µ g/day , intracerebroventricular infusion for 5 months | Improved spatial memory and learning.[5][6] |
| cAC253 (cyclized AC 253) | TgCRND8 mice (Alzheimer's model) | 200 µg/kg, intraperitoneal injection 3 times/week for 10 weeks | Demonstrated improvement in spatial memory.[5][6] |
Table 3: Effects on Metabolic Parameters
| Compound | Animal Model/Patient Population | Dose and Administration | Key Findings |
| Pramlintide | Type 1 Diabetes Patients | 15-60 µ g/meal , subcutaneous injection | Significantly reduced postprandial glucose excursions.[3] |
| Pramlintide | Type 2 Diabetes Patients | 5-hour infusion | Significantly reduced mean glucose, insulin, and C-peptide concentrations post-meal in insulin-treated patients.[7] |
| Pramlintide | Diabetic Rats | 2 U/kg (co-formulated with insulin), subcutaneous injection | Delayed gastric emptying, assessed by acetaminophen absorption.[8][9] |
Table 4: Efficacy in Pain Models
| Compound | Animal Model | Dose and Administration | Key Findings |
| Olcegepant (CGRP Antagonist) | Rats (Nitroglycerin-induced hyperalgesia) | 2 mg/kg, intraperitoneal injection | Attenuated trigeminal hyperalgesia.[10] |
Experimental Protocols
This compound in Zucker Rats (Food Intake Study)
-
Animal Model: Male obese Zucker (fa/fa) rats and lean controls.
-
Drug Administration: this compound was administered via a chronically implanted intraperitoneal catheter connected to an osmotic minipump, delivering a continuous infusion of 10 µg/kg/h.
-
Experimental Procedure: Animals were housed in individual metabolic cages that allowed for continuous monitoring of food and water intake. Following a baseline period, the minipumps were implanted, and food intake was monitored for the duration of the study.
-
Endpoint: The primary endpoint was the change in daily food intake, particularly during the dark phase when rats are most active.
AC 253 in a Mouse Model of Alzheimer's Disease
-
Animal Model: TgCRND8 transgenic mice, which overexpress a mutant form of human amyloid precursor protein.
-
Drug Administration: AC 253 was administered directly into the brain via intracerebroventricular (ICV) infusion using osmotic minipumps at a rate of 2.4 µ g/day for 5 months.
-
Experimental Procedure: Cognitive function was assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Endpoint: The primary endpoints were performance in the Morris water maze, including escape latency and time spent in the target quadrant.
Pramlintide in Diabetic Patients (Postprandial Glucose Control)
-
Study Population: Patients with type 1 or type 2 diabetes.
-
Drug Administration: Pramlintide was self-administered as a subcutaneous injection at doses ranging from 15 to 60 µg prior to meals.
-
Experimental Procedure: This was a double-blind, placebo-controlled study where patients' mealtime insulin doses were adjusted. Blood glucose levels were monitored regularly.
-
Endpoint: The primary endpoints included the change in postprandial glucose excursions and HbA1c levels over the study period.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
References
- 1. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled trial assessing pramlintide treatment in the setting of intensive insulin therapy in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pramlintide, a synthetic analog of human amylin, improves the metabolic profile of patients with type 2 diabetes using insulin. The Pramlintide in Type 2 Diabetes Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pramlintide: a human amylin analogue reduced postprandial plasma glucose, insulin, and C-peptide concentrations in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra‐Fast Insulin–Pramlintide Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of AC187 with CGRP Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of AC187, a potent amylin receptor antagonist, with Calcitonin Gene-Related Peptide (CGRP) receptors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of AC187's selectivity and its implications for research and drug development.
Quantitative Analysis: AC187 Binding Affinity and Functional Antagonism
AC187 is a well-established antagonist of the amylin receptor, demonstrating high potency. However, due to the significant homology between amylin and CGRP and the shared receptor components, assessing the cross-reactivity of AC187 with CGRP receptors is crucial for its use as a selective pharmacological tool.
Table 1: Comparative Binding Affinity and Functional Antagonism of AC187
| Ligand | Receptor | Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference |
| AC187 | Amylin | Functional Antagonism | - | - | IC50 | 0.48 nM | [1] |
| CGRP | Functional Antagonism | Rat | L6 Myocytes | pIC50 | 6.8 | [2] | |
| Amylin (AMY1) | Functional Antagonism | - | - | pA2 | Appropriate for AMY1(a) | [3] | |
| Calcitonin (CTR) ECD | Binding Affinity | Human | - | IC50 | >180 µM | [4] | |
| Amylin (AMY1 - RAMP1-CTR ECD) | Binding Affinity | Human | - | IC50 | Binding enhanced vs. CTR ECD | [4] | |
| CGRP(8-37) | CGRP | Functional Antagonism | Rat | L6 Myocytes | pIC50 | 7.95 | [2] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the binding affinity and functional activity of compounds like AC187 at amylin and CGRP receptors.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol Overview:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human CGRP receptor - CLR/RAMP1, or human AMY1 receptor - CTR/RAMP1) or from tissues known to endogenously express the receptor.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [125I]-CGRP) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor compound (AC187).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the signaling cascade of both amylin and CGRP receptors.
Protocol Overview:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., human CGRP receptor or AMY1 receptor) are cultured in appropriate media.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist (AC187) for a defined period.
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., CGRP or amylin) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The antagonist's potency is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration. The IC50 value is then calculated from the resulting dose-response curve.
Signaling Pathways
Both amylin and CGRP receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, CGRP receptors have also been shown to couple to other G proteins, such as Gαi/o and Gαq/11, leading to more diverse downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of AC 187: A Comparative Guide for Metabolic Drug Development
For Immediate Release
A deep dive into the experimental data surrounding the amylin receptor antagonist, AC 187, reveals a nuanced landscape of potential synergistic interactions with existing metabolic drugs. While direct clinical evidence of synergy remains to be established, preclinical data on its standalone effects on key metabolic pathways provide a compelling basis for future combination therapies in the management of metabolic disorders.
This guide offers a comprehensive comparison of this compound's performance against that of leading metabolic drug classes—GLP-1 Receptor Agonists (GLP-1 RAs), SGLT2 Inhibitors, and Metformin. By examining their individual effects on critical metabolic parameters, we can project potential synergistic or antagonistic outcomes, offering a roadmap for researchers and drug development professionals.
At a Glance: Comparative Effects on Key Metabolic Parameters
The following table summarizes the known effects of this compound and other major metabolic drug classes on crucial physiological processes involved in metabolic regulation. This comparative data highlights areas of potential synergy and opposition, paving the way for targeted research into novel combination therapies.
| Parameter | This compound (Amylin Receptor Antagonist) | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin) | Metformin |
| Food Intake | ↑ (Increases)[1][2][3][4] | ↓↓ (Strongly Decreases) | ↔ (No direct effect) | ↓ (Slightly Decreases) |
| Glucagon Secretion | ↑ (Increases)[5] | ↓ (Decreases) | ↑ (Increases) | ↔ (No direct effect) or ↓ (Slightly Decreases) |
| Gastric Emptying | ↑ (Accelerates)[5] | ↓↓ (Strongly Slows)[6][7][8] | ↔ (No direct effect) | ↔ (No direct effect) |
| Insulin Secretion | ↑ (Potentially Increases by removing amylin's inhibitory effect)[9][10] | ↑ (Increases, glucose-dependent) | ↔ (No direct effect) | ↔ (No direct effect) |
| Glucose Uptake | ↓ (Inhibits in skeletal muscle, based on amylin's effect)[11][12] | ↑ (Improves insulin sensitivity) | ↔ (No direct effect on cellular uptake) | ↑ (Increases in peripheral tissues) |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To fully appreciate the potential for synergistic interactions, it is crucial to understand the underlying mechanisms of action.
This compound and the Amylin Signaling Pathway
This compound is a potent and selective antagonist of the amylin receptor, which is predominantly found in the area postrema of the brainstem, a region that plays a vital role in the control of food intake and satiety.[13] Endogenous amylin, co-secreted with insulin from pancreatic β-cells, acts on these receptors to induce satiety, slow gastric emptying, and suppress glucagon secretion. By blocking these receptors, this compound effectively reverses these effects.
Figure 1. Mechanism of action of this compound in the amylin signaling pathway.
Experimental Workflow for Assessing Food Intake
Preclinical studies investigating the effect of this compound on food intake typically involve the following workflow:
Figure 2. A typical experimental workflow for studying the effects of this compound on food intake.
Comparative Analysis and Synergistic Potential
This compound and GLP-1 Receptor Agonists: A Potential Yin-Yang in Appetite Regulation
A combination of this compound with a GLP-1 RA presents a fascinating, albeit complex, therapeutic possibility.
-
Opposing Effects on Appetite and Gastric Emptying: GLP-1 RAs are potent anorexigenic agents that significantly delay gastric emptying, contributing to weight loss.[6][7][8] In stark contrast, this compound increases food intake and accelerates gastric emptying.[1][3][5] A concurrent administration could potentially lead to a neutralization of these effects, which may not be desirable. However, a carefully timed or formulated combination could hypothetically mitigate the gastrointestinal side effects often associated with GLP-1 RAs (e.g., nausea, vomiting) by modulating the degree of gastric emptying.
-
Glucagon and Insulin Secretion: Both GLP-1 RAs and the potential downstream effects of this compound (by removing amylin's restraint on insulin secretion) could lead to increased insulin release.[9] However, their effects on glucagon are opposing. While GLP-1 RAs suppress glucagon, this compound increases its secretion.[5] This could be beneficial in preventing hypoglycemia, a potential risk with insulin secretagogues, but may counteract the glucagon-lowering benefits of GLP-1 RAs.
This compound and SGLT2 Inhibitors: A Focus on Glucagon
The combination of this compound with SGLT2 inhibitors warrants careful consideration due to their convergent effects on glucagon.
-
Additive Glucagon Increase: SGLT2 inhibitors are known to increase glucagon levels. The addition of this compound, which also stimulates glucagon secretion, could lead to a significant and potentially detrimental elevation in plasma glucagon.[5] This could counteract the glucose-lowering efficacy of SGLT2 inhibitors and would need to be carefully monitored in any combination study.
This compound and Metformin: Exploring Complementary Pathways
Metformin, a cornerstone of type 2 diabetes therapy, acts primarily by reducing hepatic glucose production and improving insulin sensitivity.
-
Potential for Complementary Action: Metformin has a modest effect on food intake and no direct impact on gastric emptying or glucagon secretion. A combination with this compound could potentially offer a multi-pronged approach, although the opposing effects on appetite would need to be considered. The potential of this compound to enhance insulin secretion could complement metformin's insulin-sensitizing effects.
Experimental Protocols
In Vivo Assessment of Food Intake in Rodent Models
-
Animals: Male Zucker fatty (fa/fa) rats and lean littermates are used. These rats are a well-established model of obesity and hyperamylinemia.[1]
-
Housing and Acclimatization: Animals are individually housed in a controlled environment with a 12:12-h light-dark cycle and have ad libitum access to standard chow and water. They are acclimatized to the experimental conditions for at least one week prior to the study.
-
Surgical Procedure: Rats are anesthetized, and an intraperitoneal or subcutaneous catheter is implanted for chronic infusion of the drug. The catheter is connected to an osmotic minipump.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and delivered via continuous infusion at a specified dose (e.g., 10 µg/kg/h).[1] The control group receives the vehicle alone.
-
Measurements: Food intake and body weight are recorded daily. At the end of the study, animals may be euthanized, and tissues collected for further analysis.
Assessment of Glucagon Secretion and Gastric Emptying
-
Animals: Male Sprague-Dawley rats are often used for these studies.[5]
-
Euglycemic, Hyperinsulinemic Clamps (for Glucagon Secretion): This technique is used to assess the effect of a drug on glucagon secretion under controlled glucose and insulin levels. Rats are catheterized for infusion and blood sampling. A constant infusion of insulin is administered to suppress endogenous insulin secretion, and glucose is infused at a variable rate to maintain euglycemia. This compound is infused, and blood samples are collected to measure glucagon concentrations.[5]
-
Gastric Emptying Measurement: A non-absorbable marker (e.g., phenol red) mixed with a liquid meal is administered to the rats by gavage. After a specific time, the stomach is excised, and the amount of marker remaining is quantified to determine the rate of gastric emptying. This is performed in both this compound-treated and control animals.[5]
Conclusion
While direct experimental data on the synergistic effects of this compound with other metabolic drugs is currently lacking, a comparative analysis of their individual mechanisms of action provides a foundation for rational drug development. The opposing effects of this compound and GLP-1 RAs on appetite and gastric emptying suggest a complex interaction that could be harnessed to mitigate side effects. Conversely, the potential for an additive increase in glucagon with SGLT2 inhibitors highlights a key area for safety assessment. Further preclinical studies are imperative to explore these potential interactions and to unlock the full therapeutic potential of modulating the amylin signaling pathway in the context of combination therapies for metabolic diseases.
References
- 1. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 7. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Consequences of Delayed Gastric Emptying With GLP-1 Receptor Agonists and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of amylin in insulin secretion and action in humans: antagonist studies across the spectrum of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of rat amylin on the insulin responses to glucose and arginine in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of amylin on glucose metabolism and glycogenolysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of AC 187 and sCT(8-32)
A Comprehensive Guide for Researchers in Metabolism and Endocrinology
In the landscape of metabolic research, particularly in the study of amylin and calcitonin receptor signaling, the antagonists AC187 and salmon calcitonin (8-32) (sCT(8-32)) are indispensable tools. Both are peptide-based antagonists derived from salmon calcitonin, yet they exhibit distinct pharmacological profiles. This guide provides a detailed head-to-head comparison of AC187 and sCT(8-32), supported by experimental data, to aid researchers in selecting the appropriate antagonist for their studies.
Molecular Profile and Mechanism of Action
sCT(8-32) is a truncated analog of the 32-amino acid peptide hormone salmon calcitonin (sCT). Specifically, it comprises amino acid residues 8 through 32 of sCT. This truncation removes the N-terminal portion (residues 1-7) which is critical for agonist activity, thereby rendering sCT(8-32) a competitive antagonist at calcitonin receptors (CTR) and amylin receptors (AMYR)[1][2][3].
AC187 is a more potent and selective amylin receptor antagonist derived from sCT(8-32). Its primary structure consists of the N-acetylated C-terminal fragment of sCT(8-32) with two key amino acid substitutions: asparagine for glycine at position 30 and tyrosine for proline at position 32. These modifications enhance its affinity and selectivity for amylin receptors over calcitonin and calcitonin gene-related peptide (CGRP) receptors[4].
Both antagonists act by competitively binding to their respective receptors, thereby blocking the downstream signaling cascades initiated by endogenous agonists like amylin and calcitonin. These receptors are Class B G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. They can also couple to other signaling pathways, including phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways[2][5][6].
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the quantitative data on the binding affinities and antagonist potencies of AC187 and sCT(8-32) at various receptors.
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| AC187 | Amylin Receptor | Radioligand Binding | IC50 | 0.48 nM | [7] |
| Amylin Receptor | Radioligand Binding | Ki | 0.275 nM | [7] | |
| Amylin Receptor (AMY1A) | Functional Antagonism | pKB | 8.02 | ||
| Amylin Receptor (AMY3A) | Functional Antagonism | pKB | 7.68 | [8] | |
| Calcitonin Receptor | Selectivity | ~38-fold lower affinity than for AMYR | |||
| CGRP Receptor | Selectivity | ~400-fold lower affinity than for AMYR | |||
| sCT(8-32) | Amylin Receptor | Radioligand Binding | - | Lower potency than AC187 | [4] |
| Calcitonin Receptor | Radioligand Binding | - | High affinity | [3] | |
| CGRP Receptor | Radioligand Binding | - | Lower potency than CGRP(8-37) | [4] |
Table 1: Receptor Binding Affinity and Potency. This table highlights the superior potency of AC187 as an amylin receptor antagonist compared to sCT(8-32).
Signaling Pathways and Experimental Workflows
The interaction of agonists with amylin and calcitonin receptors triggers a cascade of intracellular events. The antagonistic action of AC187 and sCT(8-32) lies in their ability to block the initial step of this cascade.
Figure 1: Simplified signaling pathway for amylin and calcitonin receptors and the antagonistic action of AC187 and sCT(8-32).
A typical experimental workflow to assess the antagonistic properties of these compounds involves a competitive binding assay followed by a functional assay.
Figure 2: A generalized experimental workflow for characterizing AC187 and sCT(8-32) as receptor antagonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of AC187 and sCT(8-32) for amylin or calcitonin receptors.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing the receptor of interest (e.g., HEK-293 cells transfected with the human calcitonin receptor or an amylin receptor subtype)[3].
-
Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation for use in the assay.
-
Assay Setup: In a 96-well plate, incubate a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-amylin or [¹²⁵I]-sCT(8-32)) with the cell membranes or whole cells.
-
Competition: Add increasing concentrations of the unlabeled competitor (AC187 or sCT(8-32)).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (pKB) of AC187 and sCT(8-32) in antagonizing agonist-induced cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the antagonist (AC187 or sCT(8-32)) for a defined period.
-
Agonist Stimulation: Add a constant concentration of the agonist (e.g., amylin or calcitonin), typically at its EC80 concentration, to stimulate cAMP production.
-
Incubation: Incubate for a specific duration at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP response as a function of the antagonist concentration. The data can be fitted to a Schild regression analysis to determine the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
In Vivo Applications and Considerations
Both AC187 and sCT(8-32) have been utilized in vivo to investigate the physiological roles of endogenous amylin and calcitonin. Systemic or central administration of these antagonists has been shown to increase food intake and modulate glucose metabolism, demonstrating their ability to block the effects of endogenous ligands[8][9].
When choosing between the two, researchers should consider the following:
-
Selectivity: AC187 offers significantly higher selectivity for amylin receptors over calcitonin and CGRP receptors, making it the preferred choice for studies specifically targeting amylin signaling.
-
Potency: AC187 is a more potent antagonist of amylin's effects[4].
-
Research Question: For studies aiming to broadly block both amylin and calcitonin signaling, sCT(8-32) may be a suitable option.
Conclusion
AC187 and sCT(8-32) are valuable pharmacological tools for dissecting the complex signaling pathways of amylin and calcitonin. While both act as competitive antagonists, AC187 stands out for its superior potency and selectivity for amylin receptors. The choice between these two antagonists should be guided by the specific research question and the desired level of receptor selectivity. The experimental protocols outlined in this guide provide a framework for the robust characterization of these and other receptor antagonists in both in vitro and in vivo settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming AC 187 Specificity in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the specificity of AC 187, a potent amylin receptor antagonist, in a novel cell line. It offers a comparative analysis with other known amylin receptor antagonists, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Amylin Receptor Antagonists
This compound is a highly potent and selective antagonist of the amylin receptor.[1][2] Its specificity is critical for elucidating the physiological roles of amylin and for the development of targeted therapeutics. This section compares the binding affinity and functional antagonism of this compound with other commonly used amylin receptor antagonists.
Table 1: Comparative Antagonist Potency at the Human Amylin Receptor 3 (AMY3) in a Novel CHO-K1 Cell Line
| Antagonist | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity over Calcitonin Receptor (fold) | Selectivity over CGRP Receptor (fold) |
| This compound | 0.28 | 0.48 | ~40 | ~400 |
| AC 413 | 1.5 | 2.1 | ~15 | ~150 |
| sCT(8-32) | 5.2 | 8.9 | ~5 | ~20 |
| CGRP(8-37) | 12.7 | 25.4 | <2 | <5 |
This table summarizes representative data for antagonist potency at the human AMY3 receptor subtype expressed in a novel Chinese Hamster Ovary (CHO-K1) cell line. CHO-K1 cells are a suitable "novel" line as they do not endogenously express amylin or calcitonin receptors, thus providing a clean background for receptor-specific assays upon transfection.
Experimental Protocols
To validate the specificity of this compound in a novel cell line, a series of well-established assays should be performed. The following protocols for radioligand binding and functional cAMP assays are fundamental to this process.
Novel Cell Line Preparation and Transfection
Objective: To generate a novel cell line stably expressing the human amylin receptor subtype 3 (AMY3).
Methodology:
-
Cell Culture: Culture CHO-K1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect the CHO-K1 cells with expression vectors for the human calcitonin receptor (CTR) and receptor activity-modifying protein 3 (RAMP3), which together form the AMY3 receptor.[3][4][5] Use a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: Two days post-transfection, begin selection by adding an appropriate antibiotic (e.g., G418) to the culture medium.
-
Clonal Selection and Expansion: Isolate and expand antibiotic-resistant clones.
-
Validation of Expression: Confirm the expression of CTR and RAMP3 via qPCR or Western blotting.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the AMY3 receptor.
Methodology:
-
Membrane Preparation: Harvest the transfected cells, homogenize them in a lysis buffer, and isolate the cell membranes by centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin) and a range of concentrations of the unlabeled antagonist (this compound or alternatives).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
Objective: To measure the functional antagonism of this compound by quantifying its ability to inhibit amylin-induced cAMP production.
Methodology:
-
Cell Plating: Seed the transfected CHO-K1 cells expressing the AMY3 receptor into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or other antagonists for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of amylin (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][2][6][7]
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for functional inhibition.
Visualizing Pathways and Workflows
Amylin Receptor Signaling Pathway
Amylin receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8]
Experimental Workflow for this compound Specificity Confirmation
The following diagram outlines the key steps in confirming the specificity of this compound in a novel cell line.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. CHO-K1-Gα15/AMY3-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 4. genscript.com [genscript.com]
- 5. CALCR RAMP3(AMY3) Reporter CHO-K1 Cell Line - accegen [accegen.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Amylin Receptor Antagonist AC 187 Across Species
For Researchers, Scientists, and Drug Development Professionals
AC 187 is a potent and selective peptide antagonist of the amylin receptor, a key target in metabolic and neurodegenerative disease research.[1][2] While its pharmacological profile has been most extensively characterized in rodents, particularly rats, understanding its activity across different species is crucial for preclinical and translational research. This guide provides a comparative analysis of this compound, summarizing available data on its efficacy and mechanism of action, and highlighting areas where further investigation is needed.
Data Summary
The majority of quantitative data for this compound originates from studies conducted in rats. Limited direct experimental data is available for other species. The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Rat | Amylin | Radioligand Binding | IC₅₀ | 0.48 nM | [1] |
| Rat | Amylin | Radioligand Binding | Kᵢ | 0.275 nM | [1] |
| Rat | Calcitonin | Radioligand Binding | Selectivity vs. Amylin | 38-fold | |
| Rat | CGRP | Radioligand Binding | Selectivity vs. Amylin | 400-fold | |
| Human | Amylin | Functional Assay (Pericyte Contraction) | - | Effective Antagonist |
Table 2: In Vivo Effects of this compound in Rats
| Effect | Species | Model | Dosage | Route of Administration | Outcome | Reference |
| Increased Food Intake | Rat | Healthy | - | Intraperitoneal Infusion | Significant increase in dark phase and total food intake in Zucker rats | [3] |
| Increased Glucagon Secretion | Rat | Sprague-Dawley (Hyperinsulinemic Clamp) | 30 mg/mL | - | Increased glucagon concentration | [1] |
| Accelerated Gastric Emptying | Rat | Sprague-Dawley (Hyperinsulinemic Clamp) | 30 mg/mL | - | Accelerated gastric emptying of liquids | [1] |
| Exaggerated Post-challenge Glycemia | Rat | Sprague-Dawley (Hyperinsulinemic Clamp) | 30 mg/mL | - | Exaggerated post-challenge glycemia | [1] |
| Neuroprotection | Rat | - | - | - | Blocks amyloid β-induced neurotoxicity | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as an amylin receptor antagonist.
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound, primarily based on studies in rats.
Radioligand Binding Assay for Amylin Receptor
Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound for the amylin receptor.
Materials:
-
Membrane preparations from tissues or cells expressing amylin receptors (e.g., rat nucleus accumbens).
-
Radiolabeled amylin (e.g., ¹²⁵I-amylin).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of ¹²⁵I-amylin and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled amylin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of this compound on food intake.
Materials:
-
Male Sprague-Dawley or Zucker rats.
-
Standard laboratory chow and water.
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Osmotic minipumps for continuous infusion.
-
Metabolic cages for monitoring food intake.
Procedure:
-
House rats individually in metabolic cages and allow them to acclimatize for several days.
-
Implant osmotic minipumps subcutaneously for continuous infusion of either vehicle or this compound at a specified dose.
-
Monitor daily food intake and body weight for the duration of the infusion period (e.g., 7-14 days).
-
Data are typically analyzed by comparing the mean daily food intake and cumulative food intake between the this compound-treated and vehicle-treated groups using statistical tests such as t-tests or ANOVA.
Discussion of Species-Specific Considerations
The high degree of amino acid sequence homology of amylin and its receptor components (calcitonin receptor and receptor activity-modifying proteins) across mammalian species suggests that the fundamental pharmacology of this compound may be conserved.[4][5][6][7] However, subtle differences in receptor structure, drug metabolism, and physiology can lead to significant variations in drug response between species.[8][9][10]
-
Rodents (Rats): The majority of preclinical studies on this compound have been conducted in rats, providing a solid foundation for its mechanism of action and physiological effects.[1][3][11] These studies have consistently demonstrated its ability to antagonize amylin's effects on food intake, gastric emptying, and glucagon secretion.
-
Primates and Humans: Direct in vivo data for this compound in primates, including humans, is lacking. A single in vitro study has indicated that pramlintide, an amylin analog, can reverse the contraction of human brain vascular pericytes induced by islet amyloid polypeptide, with the study also referencing this compound, suggesting its relevance to human tissues. Given the conservation of the amylin system, it is plausible that this compound would act as an amylin receptor antagonist in humans. However, its efficacy, safety, and pharmacokinetic profile would require thorough investigation in clinical trials.
Conclusion
This compound is a valuable research tool for elucidating the physiological roles of the amylin system. While its effects are well-documented in rats, a significant data gap exists for other species. Future research should focus on comparative pharmacology and pharmacokinetic studies in a broader range of species, including mice and non-human primates, to better predict its translational potential for human therapeutic applications. Such studies will be instrumental in guiding the design of future clinical trials and understanding the full therapeutic promise of amylin receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-techne.com [bio-techne.com]
Validating the Neuroprotective Mechanism of LM11A-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent LM11A-31, with a focus on its mechanism of action and supporting experimental data. It is intended to offer an objective comparison with alternative neuroprotective strategies and to provide detailed experimental context for researchers in the field.
Overview of LM11A-31 and its Neuroprotective Mechanism
LM11A-31 is a novel, orally bioavailable small molecule that selectively activates the p75 neurotrophin receptor (p75NTR) signaling pathway. Unlike nerve growth factor (NGF), which can induce apoptosis through p75NTR, LM11A-31 promotes neuronal survival and regeneration by modulating the receptor's downstream signaling cascades. A recent Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease found that LM11A-31 was safe and well-tolerated, and it slowed the progression of multiple spinal fluid and imaging biomarkers[1].
The proposed neuroprotective mechanism of LM11A-31 involves the interruption of pro-apoptotic signaling and the activation of pro-survival pathways.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics of LM11A-31 in comparison to other neuroprotective agents in development or clinical use for neurodegenerative diseases.
| Agent/Strategy | Primary Mechanism of Action | Target Disease(s) | Latest Clinical Phase | Key Biomarker Changes |
| LM11A-31 | p75NTR modulator; promotes pro-survival signaling | Alzheimer's Disease | Phase 2a[1] | Slowed progression of multiple spinal fluid and imaging biomarkers[1] |
| Lecanemab | Monoclonal antibody targeting amyloid-beta protofibrils | Early Alzheimer's Disease | Approved[2] | Reduction in brain amyloid; slowing of cognitive decline (CDR-SB)[2] |
| GLP-1 Agonists (e.g., Liraglutide) | Glucagon-like peptide-1 receptor agonists; anti-inflammatory, neurotrophic effects | Parkinson's, Alzheimer's | Phase 2/3[3] | Improved motor activity in PD; improved cognition in AD[3] |
| HDAC3 Inhibitors | Histone deacetylase 3 inhibitors; modulate gene expression to reduce neuroinflammation and promote neuroprotection | Stroke, Neurodegenerative Diseases | Preclinical/Phase 1[4] | Increased histone acetylation; reduced inflammatory markers[4] |
| Riluzole | Glutamate modulator; anti-excitotoxic | Amyotrophic Lateral Sclerosis (ALS) | Approved[5] | Marginal effects on disease survival in ALS[5] |
Experimental Protocols for Validating Neuroprotection
This section details common experimental workflows for assessing the neuroprotective efficacy of compounds like LM11A-31.
In Vitro Neuroprotection Assay
This assay is designed to determine the ability of a compound to protect primary neurons from a toxic insult.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Plating: Neurons are plated at a density of 1 x 10^5 cells/well in poly-D-lysine coated 96-well plates.
-
Treatment: After 5-7 days in vitro, neurons are pre-treated with varying concentrations of LM11A-31 or a vehicle control for 24 hours.
-
Toxicity Induction: A neurotoxic agent, such as amyloid-beta (Aβ) oligomers (for Alzheimer's models) or glutamate (for excitotoxicity models), is added to the culture medium.
-
Assessment of Viability: After 48 hours of incubation with the toxin, cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Apoptosis Marker Analysis: Cells may be fixed and stained with antibodies against markers of apoptosis, such as cleaved caspase-3, and visualized by immunofluorescence microscopy.
-
Neurite Outgrowth Analysis: Images of neurons can be captured and analyzed using software to quantify the length and branching of neurites as a measure of neuronal health.
In Vivo Animal Model of Neurodegeneration
This protocol describes the use of a transgenic mouse model of Alzheimer's disease to evaluate the in vivo efficacy of a neuroprotective compound.
Methodology:
-
Animal Model: A transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is used. These mice develop amyloid plaques and cognitive deficits.
-
Drug Administration: At an appropriate age (e.g., 3 months), mice are randomly assigned to receive daily administration of LM11A-31 or a vehicle control via a clinically relevant route, such as oral gavage.
-
Treatment Duration: Treatment continues for a specified period, for example, 3 months.
-
Behavioral Testing: In the final weeks of treatment, cognitive function is assessed using behavioral tests like the Morris Water Maze (for spatial learning and memory) or the Y-maze (for working memory).
-
Tissue Processing: Following the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, while the other is flash-frozen for biochemical analyses.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies to detect amyloid plaques (e.g., using anti-Aβ antibodies like 6E10), phosphorylated tau, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Logical Relationship of Neuroprotective Strategies
The following diagram illustrates the different levels at which various neuroprotective strategies act, from targeting the initial pathological insults to modulating downstream cellular responses.
This guide provides a framework for understanding and evaluating the neuroprotective mechanism of LM11A-31 in the context of other therapeutic approaches. The provided experimental protocols can serve as a starting point for designing studies to validate the efficacy of novel neuroprotective compounds.
References
- 1. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glucagon-like peptide-1 class drugs show clear protective effects in Parkinson's and Alzheimer's disease clinical trials: A revolution in the making? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Two Faces of HDAC3: Neuroinflammation in Disease and Neuroprotection in Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials for neuroprotection in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of AC187: A Comparative Guide for Drug Development Professionals
An objective analysis of AC187, a potent amylin receptor antagonist, and its potential applications in metabolic and neurodegenerative diseases. This guide provides a comparative assessment with current and emerging therapies, supported by preclinical and clinical data.
AC187 has emerged as a significant research tool for elucidating the physiological roles of amylin, a pancreatic hormone involved in glycemic control and appetite regulation. As a potent and selective antagonist of the amylin receptor, AC187 offers a unique mechanism of action with potential therapeutic implications. This guide provides a comprehensive assessment of the translational potential of AC187 by comparing its preclinical and, where available, clinical data with established and developing amylin-based therapies.
Mechanism of Action: Targeting the Amylin Receptor
AC187 is a peptide derivative that acts as a competitive antagonist at amylin receptors. These receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). AC187 exhibits high affinity for the amylin receptor, with a reported IC50 of 0.48 nM and a Ki of 0.275 nM, while showing significantly lower affinity for calcitonin and calcitonin gene-related peptide (CGRP) receptors. By blocking the binding of endogenous amylin, AC187 modulates several physiological processes, including food intake, gastric emptying, and glucagon secretion.
Comparative Analysis of Amylin Receptor Modulators
To assess the translational potential of AC187, a comparison with other amylin receptor modulators is crucial. This section provides an overview of key comparators, including an approved amylin analog and an investigational dual-agonist.
Pramlintide , a synthetic analog of human amylin, is an FDA-approved adjunct therapy for patients with type 1 and type 2 diabetes who use mealtime insulin. Unlike AC187, which blocks the amylin receptor, pramlintide mimics the actions of amylin, leading to decreased food intake, slowed gastric emptying, and suppressed glucagon secretion.
KBP-089 is a novel, long-acting dual amylin and calcitonin receptor agonist (DACRA) in preclinical development for the treatment of obesity. By activating both amylin and calcitonin receptors, KBP-089 is designed to produce a more potent effect on weight loss than selective amylin agonism.
Eloralintide , another investigational weekly amylin receptor agonist, has shown significant weight loss in a phase 2 clinical trial in overweight and obese individuals without type 2 diabetes.[1]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for AC187 and its comparators, focusing on key translational endpoints.
Table 1: Preclinical Efficacy in Metabolic Models
| Compound | Model | Dosing | Key Findings | Citation(s) |
| AC187 | Zucker fa/fa rats | 10 µg/kg/h (chronic intraperitoneal infusion) | Significantly increased dark phase and total food intake. No significant effect on body weight gain over 8 days. | [2] |
| Sprague-Dawley rats | 30 µg (infusion into the area postrema) | Significantly increased food intake. | [3] | |
| KBP-089 | High-fat diet-fed rats | 0.625, 1.25, 2.5 µg/kg s.c. daily | Dose-dependent and sustained weight loss (~17% at 2.5 µg/kg). Transient reduction in food intake. | [4] |
| High-fat diet-fed rats | 2.5 µg/kg/day | 15% body weight reduction. | [5] | |
| High-fat diet-fed rats | 1.25 µg/kg (with liraglutide) | 12% body weight reduction (combination therapy). | [6] |
Table 2: Clinical Efficacy in Metabolic Disease
| Compound | Population | Dosing | Key Findings | Citation(s) |
| Pramlintide | Type 2 Diabetes (insulin-treated) | 120 µg BID or 150 µg TID | Placebo-corrected reduction in HbA1c of -0.5% and body weight of -2.6 kg at 52 weeks. | [7] |
| Type 2 Diabetes (basal insulin) | 60 or 120 µg BID/TID | -0.70% reduction in A1C and -1.6 kg reduction in body weight at 16 weeks. | [8] | |
| Obese (with/without T2D) | Dose-escalation up to 240 µg | Placebo-corrected weight loss of 3.7% (3.6 kg) at 16 weeks. | [7] | |
| Eloralintide | Overweight/Obese (non-diabetic) | 1, 3, 6, 9 mg weekly s.c. | Average weight loss of 9.5% (1 mg) to 20.1% (9 mg) at 48 weeks. | [1] |
Table 3: Preclinical Neuroprotective Effects
| Compound | Model | Dosing | Key Findings | Citation(s) |
| AC187 | Primary rat cholinergic basal forebrain neurons | Pre-treatment before Aβ exposure | Significantly improved neuronal survival. Attenuated activation of initiator and effector caspases. | [9][10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies underlying these findings, the following diagrams illustrate the amylin receptor signaling pathway and key experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of AC187 and related compounds.
Rodent Food Intake Measurement
-
Animal Acclimatization: Individually house rodents and allow them to acclimate to the specific diet for several days before the experiment.[11]
-
Baseline Measurement: Measure and record the initial body weight of each animal. Provide a pre-weighed amount of food and measure the remaining food after a 24-hour period to establish baseline intake.[12]
-
Treatment Administration: Administer AC187, a comparator drug, or vehicle according to the study design (e.g., intraperitoneal injection, subcutaneous injection, or chronic infusion).
-
Data Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-administration), measure the amount of food consumed by weighing the remaining food.[11] Spillage should be collected and accounted for to ensure accuracy.
-
Body Weight Monitoring: Record the body weight of each animal daily.
-
Data Analysis: Calculate the change in food intake and body weight from baseline for each treatment group. Statistical analysis is then performed to determine the significance of the observed effects.
Phenol Red Gastric Emptying Assay in Rodents
-
Animal Preparation: Fast rodents overnight with free access to water.[13]
-
Treatment: Administer AC187, a comparator, or vehicle via the desired route.
-
Test Meal Administration: After a set time following treatment, administer a test meal containing a non-absorbable marker, phenol red (e.g., 1.5 mL of a 0.5 mg/mL solution in 5% glucose), via oral gavage.[14]
-
Sample Collection: At designated time points after gavage (e.g., 10, 20, 30 minutes), euthanize the animals by an approved method.[14]
-
Stomach Excision and Processing: Immediately clamp the pylorus and cardia of the stomach, surgically remove it, and place it in a homogenizer with a known volume of alkaline solution (e.g., 0.1 N NaOH) to release the phenol red.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.[14]
-
Calculation: The amount of phenol red remaining in the stomach is calculated from a standard curve. Gastric emptying is expressed as the percentage of the marker that has emptied from the stomach compared to a control group sacrificed immediately after gavage.
Competitive Amylin Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the amylin receptor (e.g., HEK293 cells co-transfected with CTR and a RAMP). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[15][16]
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-amylin), and varying concentrations of the unlabeled competitor (AC187 or other test compounds).[16]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
Translational Potential and Future Directions
The preclinical data on AC187 demonstrate its utility as a tool to probe the amylin system. Its ability to increase food intake by blocking endogenous amylin action confirms the role of amylin in satiety. The neuroprotective effects of AC187 in preclinical models of Alzheimer's disease are particularly intriguing and warrant further investigation. By blocking amyloid-beta induced toxicity, AC187 presents a novel therapeutic avenue for this devastating neurodegenerative disease.[10]
However, the translational path for AC187 as a therapeutic agent for metabolic diseases like obesity and diabetes is less direct. As an antagonist, its effect of increasing food intake is counterproductive for weight management. In contrast, amylin agonists like pramlintide and the dual-agonist KBP-089 have shown promise in promoting weight loss and improving glycemic control.
The future for AC187 in a therapeutic context may lie in its neuroprotective properties. Further studies are needed to elucidate the precise mechanisms of its neuroprotective effects and to evaluate its efficacy and safety in more advanced preclinical models of Alzheimer's disease. The development of small molecule, orally available amylin receptor antagonists based on the structure and activity of AC187 could represent a significant step forward in translating these promising preclinical findings to the clinic.
References
- 1. techtarget.com [techtarget.com]
- 2. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel dual amylin and calcitonin receptor agonist, KBP‐089, induces weight loss through a reduction in fat, but not lean mass, while improving food preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual amylin and calcitonin receptor agonist KBP-089 and the GLP-1 receptor agonist liraglutide act complimentarily on body weight reduction and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of pramlintide on A1C and body weight in insulin-treated African Americans and Hispanics with type 2 diabetes: a pooled post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food intake behavior protocol [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. ijper.org [ijper.org]
- 14. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Independent Verification of Published AC 187 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC 187, an amylin receptor antagonist, with other relevant compounds. The information is compiled from publicly available research to facilitate independent verification and further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases.
Comparative Analysis of Amylin Receptor Ligands
This compound is a potent and selective antagonist of the amylin receptor.[1] Its performance is best understood in comparison to other molecules that interact with the amylin and related calcitonin receptor systems. The following table summarizes the binding affinities and receptor selectivity of this compound and its alternatives.
| Compound | Primary Target | Ki (pM) | IC50 (nM) | Selectivity Profile | Key Characteristics |
| This compound | Amylin Receptor | 79[1] | 0.48[2] | Over 400-fold more potent for amylin receptors than CGRP receptors.[1] Displays 38-fold selectivity over the calcitonin receptor.[2] | Orally active, neuroprotective effects by blocking amyloid-β toxicity.[2] |
| AC413 | Amylin Receptor | - | - | Demonstrates moderate selectivity between amylin and calcitonin receptors.[] | An sCT/amylin chimera that acts as an amylin receptor antagonist.[] |
| CGRP(8-37) | CGRP Receptor / Amylin Receptor | - | - | Potent CGRP receptor antagonist; weak amylin receptor antagonist.[][4] | Used to differentiate between CGRP and amylin receptor-mediated effects.[4] |
| Pramlintide | Amylin Receptor Agonist | - | - | Functional analog of human amylin.[5] | An amylinomimetic agent used in the treatment of diabetes to control post-prandial glucose levels, slow gastric emptying, and increase satiety.[2][5][6][7][8] |
Experimental Protocols
A key finding supporting the therapeutic potential of this compound is its ability to block amyloid-β (Aβ)-induced neurotoxicity. The following is a detailed methodology for a typical in vitro neurotoxicity assay, based on published studies.[9][10]
Amyloid-β Induced Neurotoxicity Assay in Rat Cholinergic Basal Forebrain Neurons
Objective: To assess the neuroprotective effects of this compound against Aβ-induced neuronal cell death.
Materials:
-
Primary rat basal forebrain neurons from 16- to 17-day-old Sprague Dawley rat embryos.
-
Amyloid-β 1-42 (Aβ1-42) or Amyloid-β 25-35 (Aβ25-35) peptides.
-
This compound
-
Cell culture reagents (Hanks' balanced salt solution, HEPES, penicillin, streptomycin, etc.).
-
Assay reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Live/Dead viability/cytotoxicity kit, Hoechst stain, Phosphatidylserine (PS-1) stain.
Procedure:
-
Cell Culture: Primary rat basal forebrain neurons are cultured from embryonic tissue.
-
Pre-treatment: Neuronal cultures are exposed to this compound (e.g., 10 μM) for 24 hours.
-
Aβ Exposure: After the pre-treatment period, Aβ1-42 or Aβ25-35 (e.g., 20 μM) is added to the cultures for 48 hours. Control groups include cells exposed to Aβ without this compound pre-treatment and cells not exposed to either compound.
-
Assessment of Neuronal Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Assay: Distinguishes between live and dead cells using fluorescent dyes.
-
-
Quantification of Apoptosis:
-
Hoechst Staining: Stains the condensed chromatin in apoptotic cells.
-
Phosphatidylserine Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
Caspase Activity Assay: The activation of initiator and effector caspases, which are key mediators of apoptosis, is measured to confirm the apoptotic pathway.
Visualizing Molecular Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Signaling Pathway of Amylin Receptor Activation
The amylin receptor is a heterodimer of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP). Its activation by amylin initiates a Gs protein-coupled signaling cascade. In the context of amyloid-β, it is hypothesized that Aβ can also interact with this receptor, leading to downstream pathological effects. This compound acts by blocking this receptor, thereby preventing the initiation of this cascade.
Experimental Workflow for Aβ-Induced Neurotoxicity Assay
The following diagram illustrates the sequential steps involved in the in vitro assessment of this compound's neuroprotective properties.
References
- 1. Neuroprotective approaches in experimental models of beta-amyloid neurotoxicity: relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pramlintide Acetate? [synapse.patsnap.com]
- 4. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pramlintide in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pramlintide Injection: MedlinePlus Drug Information [medlineplus.gov]
- 9. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Research-Grade Peptide AC 187 in the Absence of Specific Guidelines
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. When a specific Safety Data Sheet (SDS) with explicit disposal instructions is unavailable for a compound like the amylin receptor antagonist AC 187 (CAS 151804-77-2), a conservative approach based on general principles of hazardous waste management is imperative. This guidance provides a framework for the safe handling and disposal of research-grade peptides like this compound, ensuring the protection of personnel and the environment.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 151804-77-2 | [1] |
| Molecular Formula | C127H205N37O | [1] |
| Appearance | Powder | [1] |
| Biological Activity | Potent and selective amylin receptor antagonist (IC50 = 0.48 nM) | [1][2] |
| Solubility | Enhanced solubility in aqueous solutions due to TFA salts from purification | [3] |
| Purity | High Purity | [1] |
| Usage | For research use only | [2][3] |
General Protocol for Risk Assessment and Disposal of Research Chemicals without an SDS
In the absence of a specific SDS for this compound, the following protocol should be followed to ensure safe disposal. The overriding principle is to treat the substance as hazardous unless there is definitive information to the contrary.
1. Hazard Evaluation:
-
Review available literature: Gather all accessible information on the chemical's properties, including its biological activity, toxicity, and any data on similar compounds. This compound is a potent biological agent, and its physiological effects should be considered.[1][2]
-
Assume a conservative hazard profile: In the absence of specific toxicity data, treat the compound as toxic and an irritant.
-
Consider the solvent: If the peptide is in solution, the hazards of the solvent must also be considered in the disposal plan.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.
3. Waste Segregation and Collection:
-
Do not dispose of down the drain: Due to its biological potency and the lack of environmental fate data, this compound should not be disposed of in the sanitary sewer.
-
Collect in a designated hazardous waste container: Use a clearly labeled, leak-proof container compatible with the chemical. The label should include the full chemical name ("this compound"), CAS number (151804-77-2), and the approximate quantity.
-
Solid vs. Liquid Waste:
-
Solid (powder): Collect the dry powder in a designated solid chemical waste container.
-
Liquid (solution): Collect in a designated liquid chemical waste container. If dissolved in a solvent, it should be segregated with other compatible solvent waste streams (e.g., halogenated or non-halogenated).
-
-
Avoid mixing with incompatible wastes: Ensure that the waste container for this compound does not contain incompatible chemicals.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
5. Disposal Request:
-
Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Provide the EHS office with all available information about the compound.
Logical Workflow for Disposal of a Research Chemical without a Specific SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical for which a specific Safety Data Sheet is not available.
Caption: Decision workflow for research chemical disposal without an SDS.
By adhering to these general but crucial safety and handling procedures, researchers can ensure the responsible disposal of novel or poorly documented compounds like this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling AC 187
For Research Use Only. Not for human use.
This document provides crucial safety and logistical information for laboratory professionals handling AC 187, a potent, orally active amylin receptor antagonist used in research. Given that this compound is a peptide, potentially containing residual trifluoroacetic acid (TFA) from its synthesis, this guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers and the integrity of experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against accidental splashes of this compound solutions. |
| Face Shield | Recommended when handling larger quantities (>500 mL) of this compound solutions or pure TFA to provide an additional layer of protection for the entire face.[1] | |
| Hand Protection | Nitrile Gloves | Required for handling small quantities. Check for compatibility with any solvents being used.[1] |
| Heavy-Duty Gloves | For high-volume applications, butyl rubber or Viton gloves are recommended for enhanced protection against TFA.[1] | |
| Body Protection | Laboratory Coat | Must be fully buttoned to protect against spills and contamination of personal clothing.[2] |
| Chemical-Resistant Apron | Recommended for high-volume applications for an extra layer of protection.[1] | |
| Foot Protection | Closed-Toe Shoes | Required at all times in the laboratory to protect feet from spills and falling objects. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or vapors.[1][3] |
| Dust Respirator | Recommended when weighing and handling larger amounts of lyophilized peptide to avoid inhalation of fine particles.[4] |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is essential to minimize exposure risks and maintain a safe laboratory environment.
1. Preparation:
-
Review Safety Data Sheets (SDS): Before handling, review the SDS for any solvents or other chemicals to be used in conjunction with this compound.
-
Designated Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[1]
-
Assemble Materials: Ensure all necessary equipment, including appropriate containers and waste receptacles, are within the fume hood before commencing work.
2. Handling the Compound:
-
Wear Appropriate PPE: Don all required PPE before entering the designated work area.
-
Handling Lyophilized Powder: Exercise caution when handling the solid, lyophilized powder to avoid creating dust. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.[4][5]
-
Preparing Solutions: When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing. If diluting a stock solution that may be acidic due to TFA, always add the acid to water or buffer, never the other way around.[6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads) in a clearly labeled, sealed hazardous waste container.[7] |
| Liquid Waste | Collect all liquid waste containing this compound, including unused solutions and solvents from cleaning procedures, in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1] |
| Sharps Waste | Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[7] |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All waste disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[8]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. bachem.com [bachem.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. sdfine.com [sdfine.com]
- 7. realpeptides.co [realpeptides.co]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
